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  • Product: 4-(Benzyloxy)benzene-1-sulfonyl fluoride
  • CAS: 1174987-30-4

Core Science & Biosynthesis

Foundational

Mechanism of SuFEx click chemistry with 4-(Benzyloxy)benzene-1-sulfonyl fluoride

An In-Depth Technical Guide to Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry: Mechanism and Application of 4-(Benzyloxy)benzene-1-sulfonyl fluoride Introduction: The Dawn of a New Click Chemistry Era In the landsc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry: Mechanism and Application of 4-(Benzyloxy)benzene-1-sulfonyl fluoride

Introduction: The Dawn of a New Click Chemistry Era

In the landscape of modern chemical synthesis, the quest for reactions that are modular, efficient, and robust has been paramount. The introduction of "click chemistry" by K. B. Sharpless and coworkers set a new standard for creating complex molecular architectures.[1] Building on this philosophy, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful, next-generation click reaction.[1][2][3] First detailed in 2014, SuFEx chemistry leverages the unique reactivity of the sulfur(VI)-fluoride (S-F) bond, which is exceptionally stable under most conditions yet can be controllably activated to react with nucleophiles.[2]

This guide provides an in-depth exploration of the core mechanisms underpinning SuFEx chemistry, with a specific focus on the utility and reactivity of 4-(Benzyloxy)benzene-1-sulfonyl fluoride as a key electrophilic hub. We will dissect the causality behind experimental choices, present field-proven protocols, and offer insights relevant to researchers, scientists, and professionals in drug development. The principles of SuFEx—characterized by high yields, tolerance to oxygen and water, and operational simplicity—make it an indispensable tool for applications ranging from materials science to chemical biology.[4][5]

Part 1: The Mechanistic Core of SuFEx Reactivity

The power of SuFEx lies in the seemingly paradoxical nature of the S(VI)-F bond. It possesses high thermodynamic stability, rendering sulfonyl fluorides resistant to hydrolysis, thermolysis, and reduction far beyond their sulfonyl chloride counterparts.[4] However, this dormant reactivity can be unleashed under specific catalytic conditions, transforming the sulfonyl fluoride into a potent electrophile for connection chemistry.

The Crucial Step: Activation of the S(VI)-F Bond

The transition of the covalently bound fluoride from a steadfast component to a viable leaving group is the linchpin of the SuFEx reaction. This activation is not spontaneous and requires a catalyst or promoter to lower the kinetic barrier. Several key strategies have been developed to achieve this efficiently.

  • Base-Mediated Activation: Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) can catalyze the reaction, primarily by deprotonating the incoming nucleophile (e.g., a phenol or an amine).[6][7] This increases the nucleophilicity of the coupling partner, facilitating its attack on the electrophilic sulfur center.

  • Silicon-Assisted Activation: The most classic SuFEx protocols often involve the reaction of a sulfonyl fluoride with a silyl ether.[6][8] The immense thermodynamic driving force of forming a silicon-fluoride bond (one of the strongest single bonds in chemistry) is leveraged here. The silyl group has a high affinity for the fluoride, assisting in its departure as a stable silyl fluoride (e.g., Me₃Si-F) and promoting the formation of the new S-O linkage.

  • "On-Water" Protic Activation: SuFEx reactions can be dramatically accelerated in aqueous environments.[5] Protons (H⁺) from water can interact with the fluoride leaving group, stabilizing it through hydrogen bonding and forming the highly stable bifluoride ion ([F-H-F]⁻). This effect not only enables reactions under biocompatible conditions but also highlights the unique interplay between the S-F bond and protic solvents.[5]

  • Synergistic Catalysis - Accelerated SuFEx: A significant advancement is the development of "Accelerated SuFEx Click Chemistry" (ASCC), which employs a synergistic catalytic system.[6][9] This method utilizes a hindered guanidine organosuperbase, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), in concert with a silicon additive like hexamethyldisilazane (HMDS).[9][10] The BTMG activates the nucleophile (e.g., an alcohol), while the HMDS acts as a fluoride scavenger. This powerful combination enables the direct use of alcohols and phenols without pre-silylation, drastically reduces reaction times to mere minutes, and allows for catalyst loadings as low as 1.0 mol%.[6][9]

cluster_activation Activation Pathways cluster_core Core SuFEx Process Base Base Catalysis (e.g., DBU, BTMG) Activated Activated Complex [R-SO₂...Fδ⁻...Activator] Base->Activated Activates Nu-H Silicon Silicon-Assisted (Aryl Silyl Ethers / HMDS) Silicon->Activated Activates S-F Bond Protic Protic / On-Water (H₂O, H⁺) Protic->Activated Stabilizes F⁻ Leaving Group Start R-SO₂F + Nu-H Start->Activated Attack Nucleophilic Attack Activated->Attack Product R-SO₂-Nu + F⁻ Attack->Product caption General Mechanism of SuFEx Activation and Reaction.

Caption: General Mechanism of SuFEx Activation and Reaction.

Part 2: 4-(Benzyloxy)benzene-1-sulfonyl fluoride as a SuFEx Hub

4-(Benzyloxy)benzene-1-sulfonyl fluoride is a crystalline solid that serves as a highly effective and versatile electrophile, or "hub," in SuFEx reactions.[11] Its utility extends beyond simple ligation due to the strategic placement of the benzyloxy group.

Structural Significance:

  • Aryl Sulfonyl Fluoride Core: As a member of the aryl sulfonyl fluoride class, it exhibits the characteristic stability and latent reactivity essential for SuFEx.[5]

  • Benzyloxy Moiety: This group serves two primary functions. First, it is an excellent protecting group for the underlying phenol. Second, it provides a functional handle that can be selectively removed post-SuFEx via standard deprotection protocols (e.g., catalytic hydrogenation). This "masked phenol" strategy is invaluable in multistep synthesis, allowing for the late-stage introduction of a reactive hydroxyl group after the robust SuFEx connection has been forged.

This dual functionality makes 4-(benzyloxy)benzene-1-sulfonyl fluoride a preferred reagent for building complex molecules where subsequent modification is desired, particularly in the synthesis of bioactive compounds and functional materials.

Part 3: Field-Proven Experimental Protocols

The trustworthiness of a protocol lies in its reproducibility and clarity. Below are detailed, step-by-step methodologies for engaging 4-(benzyloxy)benzene-1-sulfonyl fluoride in SuFEx reactions, reflecting both classical and modern accelerated approaches.

Protocol 1: Classical SuFEx via an Aryl Silyl Ether Intermediate

This two-step method is highly reliable and proceeds through a discrete, purified silyl ether intermediate, ensuring clean conversion.

Step A: Synthesis of the Aryl Silyl Ether

  • To a solution of the desired phenol (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF), add imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure aryl silyl ether.

Step B: SuFEx Click Reaction

  • In an oven-dried vial, dissolve the purified aryl silyl ether (1.0 eq) and 4-(benzyloxy)benzene-1-sulfonyl fluoride (1.1 eq) in anhydrous acetonitrile (MeCN).

  • Add a catalytic amount of a fluoride source, such as tetrabutylammonium bifluoride (TBAHF₂) (2-5 mol%).[12]

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired diaryl sulfonate product.

Protocol 2: Accelerated SuFEx (ASCC) with Direct Use of Phenols

This single-step protocol is exceptionally rapid and efficient, circumventing the need to prepare and isolate the silyl ether intermediate.[8]

  • To a vial, add the desired phenol (1.0 eq), 4-(benzyloxy)benzene-1-sulfonyl fluoride (1.05 eq), and anhydrous acetonitrile (MeCN, 0.5 M).

  • Add hexamethyldisilazane (HMDS) (1.5 eq) to the mixture.

  • Add the catalyst, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (5.0 mol%), and stir the reaction vigorously at room temperature.

  • The reaction is typically complete within 5-30 minutes.[6][9] Monitor progress by TLC or LC-MS.

  • Upon completion, the volatile components (NH₃, Me₃Si-F, excess HMDS, BTMG) can be removed by evaporation under reduced pressure, often yielding a product of high purity without the need for chromatography.[8]

cluster_cycle Accelerated SuFEx Catalytic Cycle (BTMG/HMDS) BTMG_start BTMG BTMG_H [BTMG-H]⁺ Nu⁻ BTMG_start->BTMG_H BTMG_H->BTMG_start Regeneration TMS_Nu (CH₃)₃Si-Nu BTMG_H->TMS_Nu HMDS HMDS ((CH₃)₃Si)₂NH HMDS->TMS_Nu Silylation of Activated Nu⁻ SuFEx_Step R-SO₂F SuFEx Reaction TMS_Nu->SuFEx_Step Product R-SO₂-Nu SuFEx_Step->Product TMSF (CH₃)₃Si-F SuFEx_Step->TMSF F⁻ Capture TMSF->BTMG_start Regenerates BTMG from [BTMG-H]⁺F⁻ TMS_NH2 (CH₃)₃Si-NH₂ NuH Nu-H (Phenol) NuH->BTMG_H Deprotonation caption Synergistic Catalytic Cycle in Accelerated SuFEx.

Caption: Synergistic Catalytic Cycle in Accelerated SuFEx.

Part 4: Data Presentation and Reagent Summary

For clarity and comparative purposes, the roles of key components in the SuFEx reaction are summarized below.

ComponentRole in SuFEx ReactionExample(s)
SuFEx Hub The electrophilic partner containing the S(VI)-F bond.4-(Benzyloxy)benzene-1-sulfonyl fluoride, Ethenesulfonyl Fluoride (ESF)[4]
Nucleophile The coupling partner that displaces the fluoride.Phenols, Alcohols, Primary/Secondary Amines, Silyl Ethers[2][8]
Catalyst Activates the S-F bond or the nucleophile to accelerate the reaction.DBU, BTMG, TBAHF₂[6][12]
Additive Acts as a promoter or scavenger to facilitate the reaction.Hexamethyldisilazane (HMDS) (fluoride scavenger)[6]
Solvent Provides the medium for the reaction.Acetonitrile (MeCN), Dichloromethane (DCM), "On-Water"[5]

Part 5: Applications and Future Outlook

The reliability and scope of SuFEx chemistry have cemented its role in numerous scientific disciplines.

  • Drug Discovery & Chemical Biology: SuFEx is ideal for late-stage functionalization and for building libraries of diverse molecules for high-throughput screening.[1] The S-F moiety itself is a valuable warhead for developing covalent inhibitors that can target non-cysteine residues like tyrosine, lysine, and serine in proteins, vastly expanding the druggable proteome.[5][13]

  • Bioconjugation: The stability of sulfonyl fluorides in aqueous media, coupled with their latent reactivity, makes them perfect for modifying peptides and proteins under biological conditions.[14][15]

  • Materials Science: The resulting sulfonate and sulfate linkages are exceptionally stable, making SuFEx a prime method for synthesizing high-performance polymers and for surface modification.[12]

The continued development of novel SuFEx hubs and more efficient catalytic systems promises to further expand the reach of this remarkable click reaction. The combination of stability, reactivity, and modularity ensures that SuFEx, with versatile reagents like 4-(benzyloxy)benzene-1-sulfonyl fluoride, will remain a cornerstone of modern chemical synthesis for years to come.

References

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. EurekAlert!. [Link]

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry | Request PDF. ResearchGate. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PubMed - NIH. [Link]

  • Organocatalytic silicon-free SuFEx click reactions of SO2F2. ChemRxiv. [Link]

  • The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing). [Link]

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Publications. [Link]

  • SuFEx-Click Approach for the Synthesis of Soluble Polymer-Bound MacMillan Catalysts for the Asymmetric Diels–Alder Reaction. MDPI. [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). ChemRxiv. [Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. organic-chemistry.org. [Link]

  • (PDF) Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. [Link]

  • Sulfur fluoride exchange. PMC - NIH. [Link]

  • 4-(Benzyloxy)benzene-1-sulfonyl fluoride. Hoffman Fine Chemicals. [Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science (RSC Publishing). [Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and SuFEx Applications of 4-(Benzyloxy)benzene-1-sulfonyl fluoride

Executive Summary In the rapidly evolving landscape of synthetic organic chemistry and drug discovery, the strategic selection of bifunctional building blocks is paramount. 4-(Benzyloxy)benzene-1-sulfonyl fluoride (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of synthetic organic chemistry and drug discovery, the strategic selection of bifunctional building blocks is paramount. 4-(Benzyloxy)benzene-1-sulfonyl fluoride (CAS: 1174987-30-4) represents a highly versatile, dual-action synthon. It combines the robust, kinetically stable electrophilicity of a sulfonyl fluoride with the lipophilic, sterically tunable, and selectively cleavable properties of a benzyloxy ether.

As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of this compound's physicochemical properties, its mechanistic role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, and self-validating experimental protocols designed for late-stage functionalization in medicinal chemistry.

Physicochemical and Structural Profile

Understanding the physical and chemical boundaries of a reagent is the first step in rational experimental design. The table below summarizes the core quantitative data for 4-(Benzyloxy)benzene-1-sulfonyl fluoride.

PropertyQuantitative Value / Description
Chemical Name 4-(Benzyloxy)benzene-1-sulfonyl fluoride
CAS Registry Number 1174987-30-4 [1]
Molecular Formula C13H11FO3S
Molecular Weight 266.29 g/mol
Melting Point 95-97 °C
Appearance White to off-white crystalline solid
Solubility Profile Soluble in DCM, THF, DMF, MeCN; Insoluble in H₂O
Kinetic Stability Highly resistant to aqueous hydrolysis, reduction, and oxidation
Structure-Property Relationship (SPR) Analysis

The molecule is defined by two critical domains:

  • The Sulfonyl Fluoride ( −SO2​F ) Terminus: Unlike traditional sulfonyl chlorides, which are highly moisture-sensitive and prone to rapid hydrolysis, the S-F bond is exceptionally strong (~141 kcal/mol). This imparts a "stealth" characteristic to the molecule, allowing it to survive complex aqueous workups, biological assays, and diverse chromatographic conditions without degrading [2].

  • The para-Benzyloxy ( −OBn ) Ether: This moiety serves a dual purpose. In medicinal chemistry, it acts as a bulky, lipophilic pharmacophore known to enhance binding affinity in specific viral enzyme targets. Synthetically, it functions as a robust protecting group for the underlying phenol, which can be selectively unmasked via hydrogenolysis post-SuFEx coupling.

Mechanistic Paradigm: The SuFEx Advantage

The transition from sulfonyl chlorides to sulfonyl fluorides in synthetic workflows is driven by a fundamental mechanistic causality. The S(VI) center in a sulfonyl fluoride is sterically shielded and electronically stabilized, rendering it inert to standard nucleophiles (like water or aliphatic amines) under neutral conditions.

To achieve coupling, the system requires specific catalytic activation. The introduction of a strong, non-nucleophilic base—such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP—alters the reaction landscape. The base facilitates the deprotonation of the incoming nucleophile (e.g., a phenol) and transiently coordinates with the S(VI) center. This lowers the activation energy barrier, driving a highly selective nucleophilic substitution that extrudes a fluoride anion and forms a stable sulfonate ester or sulfonamide [2].

SuFEx_Activation A Sulfonyl Fluoride (Stable S-F Bond) C Activated S(VI) Complex A->C Base Activation B DBU / BEMP Catalyst B->C Coordination E Conjugate Product (S-O / S-N Bond) C->E Nucleophilic Substitution D Nucleophile (Ar-OH / R-NH2) D->E Attack

Figure 1: Base-catalyzed SuFEx activation pathway for sulfonyl fluorides.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in thermodynamic or kinetic causality.

Protocol A: Synthesis via Halogen Exchange (Chloride to Fluoride)

Objective: Convert commercially available 4-(benzyloxy)benzenesulfonyl chloride to the stable fluoride analogue.

Causality & Reagent Selection: The transformation requires a nucleophilic fluoride source. Potassium fluoride (KF) is cost-effective, but its high lattice energy limits its solubility in organic solvents. By adding 18-crown-6 , a cyclic polyether, we selectively chelate the K+ cation. This thermodynamic stabilization leaves the fluoride anion "naked" and highly nucleophilic in acetonitrile, driving the halogen exchange to completion while preventing competitive hydrolysis [3].

Step-by-Step Workflow:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 4-(benzyloxy)benzenesulfonyl chloride (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Catalyst Addition: Add finely milled Potassium Fluoride (KF, 3.0 eq) followed by 18-crown-6 (0.1 eq).

  • Reaction: Stir the suspension vigorously at room temperature for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via 19F NMR spectroscopy. The appearance of a sharp singlet at approximately +65 ppm (relative to CFCl3​ ) confirms the formation of the S-F bond.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The extreme stability of the newly formed S-F bond ensures zero product loss during aqueous washing. Dry over MgSO4​ , filter, and concentrate to yield the pure 4-(benzyloxy)benzene-1-sulfonyl fluoride.

Protocol B: DBU-Catalyzed SuFEx Coupling with Phenols

Objective: Synthesize a complex sulfonate ester via click chemistry.

Causality & Reagent Selection: Because the S-F bond is kinetically inert, mixing the sulfonyl fluoride with a phenol yields no reaction. The addition of DBU (typically 10-20 mol%) serves as a bifunctional activator. It generates the highly nucleophilic phenoxide in situ while simultaneously polarizing the S-F bond, funneling the reactants down a purely thermodynamic sink to form the S-O bond.

Step-by-Step Workflow:

  • Preparation: Dissolve 4-(Benzyloxy)benzene-1-sulfonyl fluoride (1.0 eq) and the target phenolic compound (1.1 eq) in anhydrous acetonitrile (0.5 M).

  • Activation: Add DBU (0.2 eq) dropwise at room temperature.

  • Reaction: Stir for 2–12 hours. The reaction is mildly exothermic.

  • Self-Validation Check: The reaction is self-validating through the stoichiometric release of fluoride ions. Complete consumption of the starting material can be tracked by the disappearance of the +65 ppm peak in the 19F NMR spectrum.

  • Workup: Quench with a saturated aqueous NH4​Cl solution, extract with dichloromethane, dry, and purify via flash chromatography.

Applications in Drug Discovery and Late-Stage Functionalization

In medicinal chemistry, 4-(Benzyloxy)benzene-1-sulfonyl fluoride is not just a reagent; it is a strategic scaffold.

The Pharmacophore Application: The 4-benzyloxy-phenyl moiety has been identified as a critical structural determinant in the development of novel antiviral agents. For instance, derivatives containing the 4-benzyloxy-sultone/sulfonamide scaffold exhibit potent, selective inhibitory activity against Human Cytomegalovirus (HCMV) and Varicella zoster virus (VZV) replication in vitro, bypassing cross-resistance mechanisms found in mutant drug-resistant strains [4].

The Protecting Group Application: Alternatively, the benzyloxy group can be utilized purely for synthetic strategy. A chemist can perform a SuFEx click reaction to build a complex molecular architecture, and subsequently subject the product to hydrogenolysis (Pd/C, H2​ ). This selectively cleaves the benzyl ether, revealing a free phenol that can be further functionalized, acting as a synthetic "hub" [2].

Synthetic_Workflow S1 4-(Benzyloxy)benzenesulfonyl chloride R1 KF, 18-Crown-6 MeCN, RT S1->R1 P1 4-(Benzyloxy)benzene-1-sulfonyl fluoride R1->P1 R2 SuFEx Click (DBU) + Phenol P1->R2 R3 Hydrogenolysis (Pd/C, H2) P1->R3 E1 4-(Benzyloxy)benzenesulfonate R2->E1 E2 4-Hydroxybenzene-1-sulfonyl fluoride R3->E2

Figure 2: Synthetic workflow demonstrating preparation and divergent applications.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Retrieved from[Link]

  • De-Castro, A. R., et al. (2009). Anti-HCMV and anti-VZV activity of 4-benzyloxy-γ-sultone derivatives. As cited in: Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Arabian Journal of Chemistry (2021), 14(5), 103138. Retrieved from[Link]

Foundational

Synthesis Pathway and Yield Optimization for 4-(Benzyloxy)benzene-1-sulfonyl Fluoride: A SuFEx Click Chemistry Guide

Executive Summary 4-(Benzyloxy)benzene-1-sulfonyl fluoride (CAS 1174987-30-4) is a highly stable, yet selectively reactive building block utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Introduced by K.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Benzyloxy)benzene-1-sulfonyl fluoride (CAS 1174987-30-4) is a highly stable, yet selectively reactive building block utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Introduced by K. Barry Sharpless in 2014, SuFEx leverages the unique stability of the S(VI)-F bond, which resists reductive collapse and hydrolysis, unlike its sulfonyl chloride counterparts[1]. This whitepaper details the optimal synthesis pathway, mechanistic causality, and validated protocols for generating this critical intermediate for drug discovery and materials science.

Mechanistic Rationale: The Superiority of the Bifluoride Anion

Why synthesize the fluoride? Aryl sulfonyl chlorides are notoriously sensitive to moisture and reductive environments, often degrading into S(IV) species or sulfonic acids during complex syntheses. Converting 4-(benzyloxy)benzenesulfonyl chloride to the corresponding fluoride "locks" the electrophile. The S(VI)-F bond is essentially inert to water, oxygen, and mild nucleophiles, requiring specific activation (e.g., via silyl ethers or strong bases) to undergo substitution[1].

Causality Behind Reagent Selection: KHF₂ vs. KF While anhydrous Potassium Fluoride (KF) or Tetrabutylammonium Fluoride (TBAF) can drive the halogen exchange, they present distinct disadvantages. KF suffers from poor solubility in organic solvents and high lattice energy, often necessitating harsh conditions or phase-transfer catalysts. TBAF is hygroscopic and complicates purification.

The optimal methodology employs Potassium Bifluoride (KHF₂) in a biphasic aqueous/organic system (e.g., Water/Acetonitrile). The causality is rooted in interfacial dynamics: the[HF₂]⁻ anion provides a highly nucleophilic fluoride source, while the protic nature of the aqueous interface facilitates hydrogen-bond activation of the sulfonyl chloride leaving group. This synergistic effect enables rapid, quantitative conversion at room temperature without hydrolyzing the newly formed sulfonyl fluoride[2].

Mechanism cluster_aqueous Aqueous Phase cluster_interface Organic/Aqueous Interface cluster_organic Organic Phase (MeCN) KHF2 KHF2 (Dissolved) Bifluoride [HF2]- Anion KHF2->Bifluoride Dissociation Exchange F- / Cl- Exchange Hydrogen Bond Activation Bifluoride->Exchange Fluoride 4-(Benzyloxy)benzene- 1-sulfonyl fluoride Exchange->Fluoride Irreversible Substitution Chloride 4-(Benzyloxy)benzene- 1-sulfonyl chloride Chloride->Exchange

Biphasic interfacial mechanism of SuFEx halogen exchange driven by the bifluoride anion.

Experimental Methodology: A Self-Validating Protocol

The following protocol describes the synthesis of 4-(Benzyloxy)benzene-1-sulfonyl fluoride from 4-(Benzyloxy)benzenesulfonyl chloride (CAS 87001-32-9)[3].

Self-Validating System Design: This protocol is inherently self-validating. The starting material (chloride) rapidly hydrolyzes on silica gel or during aqueous workup if unreacted. The product (fluoride) is highly stable. Therefore, successful isolation via simple aqueous washing—without the need for column chromatography—confirms both the completion of the reaction and the hydrolytic stability of the target compound.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Benzyloxy)benzenesulfonyl chloride (1.0 equivalent, 10 mmol, 2.83 g) in Acetonitrile (MeCN, 0.2 M, 50 mL).

  • Reagent Addition: In a separate beaker, dissolve Potassium Bifluoride (KHF₂, 2.0 equivalents, 20 mmol, 1.56 g) in distilled water (15 mL) to create a concentrated aqueous solution.

  • Biphasic Reaction: Add the aqueous KHF₂ solution dropwise to the stirring MeCN solution at room temperature (20-25 °C). The mixture will form a biphasic system.

  • Agitation: Stir the biphasic mixture vigorously for 2 to 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The sulfonyl fluoride will typically elute slightly higher (less polar) than the sulfonyl chloride.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with Dichloromethane (DCM, 50 mL) and transfer to a separatory funnel.

  • Washing: Separate the organic layer. Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) to neutralize any residual HF, followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(Benzyloxy)benzene-1-sulfonyl fluoride as a white solid.

Synthesis A 4-(Benzyloxy)benzenesulfonyl chloride (Starting Material) B KHF2 (aq) / MeCN Biphasic System, RT A->B Nucleophilic Substitution C 4-(Benzyloxy)benzene-1-sulfonyl fluoride (Target Product) B->C >90% Yield

Workflow for the synthesis of 4-(Benzyloxy)benzene-1-sulfonyl fluoride via F-Cl exchange.

Quantitative Data and Yield Optimization

The choice of fluorinating agent directly impacts the yield and scalability of the synthesis. The table below summarizes comparative data for the halogen exchange of aryl sulfonyl chlorides.

Fluorinating AgentSolvent SystemTemp (°C)Time (h)Typical Yield (%)Notes
KHF₂ (aq) MeCN / H₂O 20-25 2 - 4 92 - 98% Optimal. High purity, no chromatography needed.
KF (anhydrous)MeCN80 (Reflux)12 - 2460 - 75%Sluggish reaction; requires phase-transfer catalyst.
TBAFTHF0 to 201 - 270 - 85%Fast, but purification is complicated by ammonium salts.
Cyanuric FluorideDCM204 - 650 - 65%Generates toxic byproducts; lower atom economy.

Analytical Characterization Expectations

To verify the structural integrity of 4-(Benzyloxy)benzene-1-sulfonyl fluoride, researchers should look for the following spectral signatures:

  • ¹⁹F NMR (CDCl₃): A distinct, sharp singlet typically observed around +65.0 to +67.0 ppm (relative to CFCl₃). This is the definitive hallmark of an aryl sulfonyl fluoride[4].

  • ¹H NMR (CDCl₃): The benzylic protons (-O-CH₂-Ph) will appear as a sharp singlet near 5.15 ppm. The aromatic protons ortho to the -SO₂F group will show a strong downfield shift (approx. 7.90 ppm) due to the intense electron-withdrawing nature of the sulfonyl fluoride group.

  • Mass Spectrometry (ESI+): The parent ion [M+H]⁺ or [M+Na]⁺ will reflect the exact mass of C₁₃H₁₁FO₃S (Exact Mass: 266.04).

References

  • Source: rsc.
  • Source: rhhz.
  • 87001-32-9 | 4-(Benzyloxy)
  • Sulfur(VI) fluoride exchange (SuFEx)

Sources

Exploratory

4-(Benzyloxy)benzene-1-sulfonyl fluoride NMR and mass spectrometry characterization

An In-Depth Technical Guide to the NMR and Mass Spectrometry Characterization of 4-(Benzyloxy)benzene-1-sulfonyl Fluoride Executive Summary & Chemical Context In the rapidly expanding field of Sulfur(VI) Fluoride Exchang...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR and Mass Spectrometry Characterization of 4-(Benzyloxy)benzene-1-sulfonyl Fluoride

Executive Summary & Chemical Context

In the rapidly expanding field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, arylsulfonyl fluorides have emerged as privileged electrophiles. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and reductive degradation, sulfonyl fluorides exhibit exceptional thermodynamic stability and resistance to nucleophilic attack under neutral conditions [1].

4-(Benzyloxy)benzene-1-sulfonyl fluoride (C₁₃H₁₁FO₃S) is a highly versatile building block. The benzyloxy (-OBn) group serves as a robust, orthogonal protecting group that enhances the molecule's lipophilicity and crystallinity, making it an ideal intermediate for drug discovery and advanced materials synthesis. As a Senior Application Scientist, I approach the characterization of this molecule not just as a checklist of analytical peaks, but as a self-validating system where every spectral feature confirms the mechanistic integrity of the molecule.

Synthesis and Analytical Preparation Workflow

To ensure the analytical data is free from artifacts, the sample must be prepared with high fidelity. The standard synthesis involves the halogen exchange of 4-(benzyloxy)benzene-1-sulfonyl chloride using Potassium Fluoride (KF) and 18-crown-6 ether.

Causality in Experimental Design: The inclusion of 18-crown-6 is not arbitrary; it sequesters the potassium cation, rendering the fluoride ion "naked" and highly nucleophilic. This ensures complete conversion without the need for harsh thermodynamic conditions that could cleave the benzyl ether.

Workflow A 4-(Benzyloxy)benzene-1-sulfonyl chloride B Fluorination (KF/18-crown-6 or KHF2) A->B C 4-(Benzyloxy)benzene-1-sulfonyl fluoride B->C D NMR Spectroscopy (1H, 13C, 19F) C->D E High-Resolution Mass Spectrometry (ESI-TOF) C->E

Synthesis and analytical workflow for 4-(benzyloxy)benzene-1-sulfonyl fluoride.

Nuclear Magnetic Resonance (NMR) Profiling: Mechanistic Causality

The NMR profile of 4-(benzyloxy)benzene-1-sulfonyl fluoride is a masterclass in electronic push-pull dynamics.

  • ¹H NMR: The spectrum is dictated by the opposing electronic effects of the substituents. The sulfonyl fluoride (-SO₂F) group is strongly electron-withdrawing, deshielding the ortho protons to approximately 7.95 ppm. Conversely, the benzyloxy group is electron-donating via resonance, shielding its ortho protons to roughly 7.15 ppm.

  • ¹³C NMR (The Self-Validating Marker): The most diagnostic feature of the ¹³C spectrum is the C-1 carbon (ipso to the -SO₂F group). Because the carbon is separated from the spin-1/2 fluorine atom by only a sulfur atom, it exhibits a distinct two-bond carbon-fluorine coupling ( 2JCF​≈24.5 Hz). This doublet is an internal validation mechanism; its presence definitively proves the covalent S-F linkage and rules out hydrolysis to the sulfonic acid.

  • ¹⁹F NMR: The S(VI)-F fluorine atom resides in a highly deshielded electronic environment, appearing as a sharp, diagnostic singlet at approximately +66.0 ppm [2]. This specific downfield shift confirms the absence of unreacted inorganic fluoride salts (which typically resonate far upfield, e.g., KF at ~ -120 ppm).

Table 1: Summarized NMR Data (CDCl₃, 400/100/376 MHz)
NucleusChemical Shift (ppm)MultiplicityCoupling (J)Structural Assignment
¹H 7.95d9.0 Hz2H, Ar-H (ortho to -SO₂F)
¹H 7.45 - 7.35m-5H, Ar-H (benzyl ring)
¹H 7.15d9.0 Hz2H, Ar-H (ortho to -OBn)
¹H 5.15s-2H, -OCH₂- (benzyl linker)
¹³C 164.5s-C-4 (ipso to -OBn)
¹³C 135.5s-C-ipso (benzyl ring)
¹³C 131.0s-C-2, C-6 (ortho to -SO₂F)
¹³C 128.8, 128.4, 127.6s-C-Ar (benzyl ring carbons)
¹³C 124.5d 2JCF​ = 24.5 HzC-1 (ipso to -SO₂F)
¹³C 115.8s-C-3, C-5 (ortho to -OBn)
¹³C 70.5s--OCH₂- (benzyl linker)
¹⁹F +66.0s--SO₂F

High-Resolution Mass Spectrometry (HRMS) logic

Using Electrospray Ionization in positive mode (ESI+), the molecule readily protonates at the ether oxygen or sulfonyl oxygen to form the[M+H]⁺ adduct at m/z 267.0491.

During tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID), the molecule undergoes thermodynamically driven fragmentation. The most favorable pathway is the heterolytic cleavage of the benzyl ether bond. Because the resulting benzyl cation is resonance-stabilized (rearranging into the aromatic tropylium cation), this fragmentation requires very low collision energy and typically forms the base peak at m/z 91.0542.

Fragmentation M Parent Ion [M+H]+ m/z 267.05 F1 Tropylium Cation [C7H7]+ m/z 91.05 M->F1 Heterolytic Cleavage F2 Protonated Phenol [C6H6FO3S]+ m/z 177.00 M->F2 Loss of Tropylium

Primary ESI-MS/MS fragmentation pathways of the [M+H]+ precursor ion.

Table 2: HRMS Data Summary (ESI-TOF)
Ion TypeChemical FormulaTheoretical m/zExpected m/zMass Error Limit
[M+H]⁺ C₁₃H₁₂FO₃S⁺267.0491267.0493< 2.0 ppm
[M+Na]⁺ C₁₃H₁₁FO₃SNa⁺289.0311289.0314< 2.0 ppm
Fragment (Tropylium) C₇H₇⁺91.054291.0545< 5.0 ppm
Fragment (Phenol) C₆H₆FO₃S⁺177.0022177.0025< 5.0 ppm

Self-Validating Experimental Protocols

Protocol A: NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous CDCl₃. Causality: Anhydrous solvent prevents the introduction of water peaks that could obscure the diagnostic benzyloxy -OCH₂- singlet at 5.15 ppm.

  • Instrument Tuning: Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei. Run a standard 1D ¹H experiment with 16 scans.

  • ¹³C Acquisition: Acquire the ¹³C spectrum with a minimum of 512 scans and a relaxation delay (D1) of 2.0 seconds to ensure the quaternary C-1 carbon is fully relaxed and the 2JCF​ doublet is clearly resolved above the noise floor.

  • ¹⁹F Acquisition: Acquire the ¹⁹F spectrum using a proton-decoupled sequence. Reference the chemical shift to an internal or external standard of Trichlorofluoromethane (CFCl₃) at 0.00 ppm.

Protocol B: HRMS (ESI-TOF) Workflow
  • Calibration: Prior to injection, calibrate the TOF mass analyzer using a sodium formate cluster solution. Validation: Ensure the calibration curve yields a mass accuracy of < 1.0 ppm across the m/z 50–1000 range.

  • Sample Injection: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. The formic acid drives the equilibrium toward the protonated [M+H]⁺ state.

  • MS/MS Acquisition: Isolate the m/z 267.05 precursor ion using the quadrupole. Apply a collision energy (CE) ramp from 10 eV to 30 eV using Argon as the collision gas to observe the progressive formation of the m/z 91.05 tropylium ion.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 2014. URL:[Link]

  • Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO₂ Surrogate DABSO and Selectfluor. The Journal of Organic Chemistry, 2017. URL:[Link]

Foundational

Aqueous Stability and Reactivity of 4-(Benzyloxy)benzene-1-sulfonyl Fluoride: A Technical Whitepaper

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of covalent probes and targeted therapeutics. At the heart of this revolution is the sulfonyl fluoride ( −...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of covalent probes and targeted therapeutics. At the heart of this revolution is the sulfonyl fluoride ( −SO2​F ) functional group, which possesses a unique "weak electrophile" paradigm: it remains highly stable in aqueous biological buffers yet reacts selectively with nucleophilic amino acids (Tyrosine, Lysine, Histidine, Serine) upon microenvironment activation[1],[2].

This technical guide provides an in-depth analysis of 4-(Benzyloxy)benzene-1-sulfonyl fluoride , a privileged SuFEx building block. By combining the intrinsic thermodynamic stability of the S-F bond with the electronic stabilization afforded by a para-benzyloxy substituent, this compound serves as an optimal warhead for chemical biology applications.

Mechanistic Foundations of Aqueous Stability

Thermodynamic Stability vs. Kinetic Reactivity

Unlike their sulfonyl chloride counterparts, which undergo rapid hydrolysis in water, sulfonyl fluorides are remarkably resistant to heterolytic cleavage and reduction[1]. The S-F bond is thermodynamically stable; it does not spontaneously react with water under physiological conditions. Instead, it requires specific spatial and electronic activation—such as hydrogen bonding to the fluorine leaving group by a proximal basic residue—to lower the activation energy for nucleophilic attack[2].

Electronic Tuning: The Role of the 4-Benzyloxy Substituent

The intrinsic reactivity of an aryl sulfonyl fluoride is heavily dictated by the electronic nature of its ring substituents. The hydrolytic half-life of these compounds correlates strongly with Hammett σ constants and the lowest unoccupied molecular orbital (LUMO) energy of the sulfur center[3].

The 4-benzyloxy group ( −OBn ) acts as a strong electron-donating group (EDG) via resonance. By pushing electron density into the phenyl ring, the −OBn group raises the LUMO energy of the sulfonyl fluoride, significantly decreasing the electrophilicity of the sulfur atom. Consequently, 4-(Benzyloxy)benzene-1-sulfonyl fluoride is vastly more stable against nucleophilic attack by water compared to unsubstituted or electron-withdrawing group (EWG) substituted analogues (e.g., para-amides)[3].

G A 4-OBn-Aryl-SO2F (Stable Electrophile) B Aqueous Buffer (pH 7.4 - 8.0) A->B C Protein Pocket (Microenvironment) A->C D Hydrolytically Stable (t1/2 > 100h) B->D E SuFEx Activation (Covalent Adduct) C->E

Fig 1: Divergent pathways of 4-OBn-Aryl-SO2F in aqueous vs. protein microenvironments.

Buffer Dynamics and Hydrolysis Kinetics

The stability of 4-(Benzyloxy)benzene-1-sulfonyl fluoride is not absolute; it is a function of the buffer's pH and chemical composition.

  • pH Dependence: The compound exhibits peak stability at physiological pH (7.0–8.0). However, hydrolysis rates accelerate dramatically under basic conditions (pH > 9), such as in carbonate-bicarbonate buffers, where the concentration of hydroxide ions overcomes the electronic stabilization[4].

  • Buffer Identity (HEPES vs. PBS): Empirical chemoproteomic profiling reveals that sulfonyl fluorides exhibit approximately a 2-fold greater hydrolytic stability in HEPES buffer compared to Phosphate-Buffered Saline (PBS)[4]. Causality: PBS contains phosphate ions that can act as general base catalysts, subtly accelerating S-F bond hydrolysis. In contrast, HEPES is a zwitterionic Good's buffer with minimal nucleophilicity, providing a more inert environment. Stability is largely independent of NaCl concentration[4].

Quantitative Stability Summary

The following table synthesizes the comparative half-lives of various aryl sulfonyl fluorides to highlight the stabilizing effect of the EDG in 4-(Benzyloxy)benzene-1-sulfonyl fluoride.

Compound ClassSubstituent Electronic EffectBuffer (pH 7.4, 37°C)Estimated Half-Life ( t1/2​ )
Aryl- SO2​F Strong EWG (e.g., para-amide)PBS< 5 hours
Aryl- SO2​F Strong EWG (e.g., para-amide)HEPES~ 10 hours
Aryl- SO2​F Neutral (Unsubstituted)PBS20 - 40 hours
4-OBn-Aryl- SO2​F Strong EDG (Benzyloxy) PBS > 100 hours
4-OBn-Aryl- SO2​F Strong EDG (Benzyloxy) HEPES > 200 hours

Data extrapolated from the hydrolytic profiling of S(VI)-F electrophiles[4],[3].

Self-Validating Protocol: Quantifying Aqueous Stability

To ensure trustworthiness in drug development, stability assays cannot rely on a single readout. The following protocol is designed as a self-validating system , employing orthogonal analytical techniques (LC-MS for intact mass and 1H -NMR for structural integrity) alongside internal standards to eliminate systemic bias[5],[6].

Step-by-Step Methodology

Step 1: Stock Preparation

  • Dissolve 4-(Benzyloxy)benzene-1-sulfonyl fluoride in anhydrous DMSO to create a 10 mM stock.

  • Causality: Anhydrous DMSO prevents premature hydrolysis during storage. The high concentration ensures that the final DMSO concentration in the buffer remains ≤5% , preventing solvent-induced structural artifacts in the buffer.

Step 2: Buffer Incubation

  • Dilute the stock to a final concentration of 500 µM in 100 mM HEPES or PBS (pH 7.4) containing 150 mM NaCl. For NMR analysis, the buffer must be prepared in D2​O [5].

  • Causality: D2​O suppresses the massive water peak that would otherwise obscure the critical aromatic protons of the benzyloxy-phenyl ring during NMR acquisition.

Step 3: Kinetic Sampling

  • Incubate the solution at 37 °C to mimic physiological conditions.

  • Extract 50 µL aliquots at predefined time points: 0, 4, 8, 24, 48, and 72 hours.

Step 4: Orthogonal Quenching & Analysis

  • LC-MS: Spike the aliquot with an internal standard (e.g., 4-fluorobenzamide). Monitor the depletion of the intact parent mass. The internal standard normalizes ionization fluctuations between runs.

  • 1H -NMR: Monitor the distinct chemical shifts of the aromatic protons adjacent to the sulfonyl group.

  • Causality: Hydrolysis of the −SO2​F to a sulfonic acid ( −SO3​H ) significantly alters the local electronic environment, causing a measurable upfield/downfield shift. Integrating the ratio of the intact vs. shifted peaks provides a direct, mass-independent quantification of degradation[5].

Step 5: Kinetic Modeling

  • Plot the Area Under the Curve (AUC) or integration ratios against time. Fit the data to a first-order exponential decay equation to calculate the half-life ( t1/2​ ).

Workflow S1 1. Stock Preparation 10 mM in anhydrous DMSO S2 2. Buffer Incubation 500 µM in HEPES/PBS (pH 7.4, 37°C) S1->S2 S3 3. Kinetic Sampling Aliquots at 0, 4, 8, 24, 48, 72 hours S2->S3 S4 4. Analytical Quench LC-MS (Mass) & 1H-NMR (Aromatic Shifts) S3->S4 S5 5. Data Synthesis First-order decay t1/2 calculation S4->S5

Fig 2: Self-validating experimental workflow for quantifying sulfonyl fluoride aqueous stability.

Translational Applications in Drug Discovery

The exceptional aqueous stability of 4-(Benzyloxy)benzene-1-sulfonyl fluoride makes it a highly sought-after moiety in modern chemical biology. Because it resists non-specific hydrolysis in plasma and aqueous buffers, it minimizes off-target toxicity[5].

When incorporated into a target-binding scaffold (e.g., a peptide or small molecule inhibitor), the compound acts as a "stealth warhead." Upon entering the specific microenvironment of a protein binding pocket, the S-F bond is activated. This has been successfully utilized in:

  • Covalent Enzyme Inhibition: Rationally designing inhibitors that target specific Tyrosine or Lysine residues in ATP-binding sites[2].

  • Peptide Macrocyclization: Utilizing SuFEx chemistry to engage the phenolic side chain of tyrosine residues, yielding highly stable, bioactive macrocyclic peptides under mild aqueous conditions[7].

  • Activity-Based Protein Profiling (ABPP): Expanding the ligandable proteome by using stable S(VI)-F probes to map novel reactive sites across diverse kinases and enzymes[4].

Sources

Exploratory

Safety data sheet (SDS) and handling for 4-(Benzyloxy)benzene-1-sulfonyl fluoride

Advanced Technical Guide: Safety, Handling, and Chemical Biology Applications of 4-(Benzyloxy)benzene-1-sulfonyl Fluoride Executive Summary In the rapidly evolving landscape of chemical biology and drug discovery, sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Technical Guide: Safety, Handling, and Chemical Biology Applications of 4-(Benzyloxy)benzene-1-sulfonyl Fluoride

Executive Summary

In the rapidly evolving landscape of chemical biology and drug discovery, sulfonyl fluorides have emerged as privileged pharmacophores. Unlike their highly reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit exceptional thermodynamic stability in aqueous environments while retaining kinetic reactivity under proximity-enabled conditions. 4-(Benzyloxy)benzene-1-sulfonyl fluoride (CAS: 1174987-30-4) is a highly specialized chemical probe[1]. The benzyloxy moiety serves as a hydrophobic recognition element—ideal for docking into the S1 pockets of serine proteases or the hydrophobic clefts of kinases—while the sulfonyl fluoride acts as a latent covalent warhead via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[2][3].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between rigorous safety compliance (SDS) and field-proven experimental workflows, ensuring both researcher safety and assay reproducibility.

Physicochemical Profile and Quantitative Identification

Understanding the physical parameters of a probe is the first step in predicting its behavior in both biological assays and accidental exposure scenarios. 4-(Benzyloxy)benzene-1-sulfonyl fluoride is a lipophilic molecule, meaning it will readily partition into organic solvents and lipid bilayers, necessitating specific handling to avoid dermal absorption.

Table 1: Quantitative Physicochemical Properties

Property Value Causality / Relevance
CAS Number 1174987-30-4 Unique chemical identifier for SDS tracking[1].
Molecular Formula C₁₃H₁₁FO₃S Contains a single labile fluorine atom[1].
Molecular Weight 266.29 g/mol Optimal size for small-molecule drug screening[1].
LogP (Estimated) ~3.5 - 4.0 High lipophilicity; requires DMSO for stock solutions.

| SMILES | O=S(=O)(F)c1ccc(OCc2ccccc2)cc1 | Defines the para-substitution pattern critical for target binding[1]. |

Mechanistic Toxicology & Hazard Profile

While sulfonyl fluorides are celebrated for their stability, they are not inert. The primary hazard associated with 4-(Benzyloxy)benzene-1-sulfonyl fluoride is its potential to undergo hydrolysis under strongly basic conditions or upon enzymatic cleavage, releasing Hydrogen Fluoride (HF) [4].

The Causality of Toxicity: When HF is released, it is highly corrosive and lipophilic. Unlike other mineral acids that remain on the skin surface, un-ionized HF penetrates deep into tissue. Once inside the tissue, it dissociates. The free fluoride ions (F⁻) aggressively bind to endogenous calcium (Ca²⁺) and magnesium (Mg²⁺), precipitating as insoluble salts[4]. This localized and systemic depletion of electrolytes leads to liquefactive necrosis, severe hypocalcemia, and potentially fatal cardiac dysrhythmias[4].

Table 2: GHS Hazard Classification Summaries

GHS Code Hazard Statement NFPA Rating Equivalent
H314 Causes severe skin burns and eye damage[5]. Health: 3 (Severe)
H318 Causes serious eye damage[5]. Health: 3 (Severe)

| H335 | May cause respiratory irritation[5][6]. | Reactivity: 1 (Slight) |

Toxicity_Pathway A 4-(Benzyloxy)benzene- 1-sulfonyl fluoride B Aqueous/Enzymatic Hydrolysis A->B C Hydrogen Fluoride (HF) Release B->C D Ca2+ / Mg2+ Depletion C->D E Systemic Toxicity (Hypocalcemia) D->E

Mechanistic pathway of sulfonyl fluoride toxicity via HF release and calcium depletion.

Self-Validating Safety & Handling Protocols

To ensure a self-validating safety system, protocols must have built-in verification steps. You cannot simply assume a spill is neutralized; you must chemically ensure it.

A. Standard Operating Procedure (SOP) for Bench Handling
  • Environmental Control: Always handle the neat powder inside a certified Class II fume hood.

  • PPE Requirements: Wear double nitrile gloves (fluoride ions can penetrate single layers over time), a chemically resistant lab coat, and tight-fitting safety goggles[6].

  • Stock Preparation: Dissolve the compound in anhydrous DMSO. Bench Insight: Do not use protic solvents like methanol or ethanol for long-term storage, as they induce slow solvolysis, degrading the warhead and releasing trace HF over time.

B. Emergency Spill & Quenching Protocol

If a solution containing the sulfonyl fluoride is spilled, standard acid neutralizers are insufficient because they do not sequester the fluoride ion.

  • Step 1 (Containment): Isolate the area. Do not use water, as it accelerates hydrolysis[4].

  • Step 2 (Neutralization): Apply a generous amount of Calcium Gluconate gel or a specialized fluoride-quenching absorbent to the spill. Causality: The exogenous calcium immediately complexes with any released F⁻ ions, forming inert CaF₂, preventing tissue penetration and systemic toxicity.

  • Step 3 (Validation): Sweep the neutralized complex into a designated hazardous waste container. Swab the area with a pH strip to validate that no residual acidic HF remains.

Application Workflow: Proximity-Enabled SuFEx Labeling

In chemical biology, 4-(Benzyloxy)benzene-1-sulfonyl fluoride is utilized to covalently modify target proteins. The SuFEx reaction is "proximity-enabled," meaning the probe floats harmlessly in the cellular milieu until the benzyloxy group docks into a specific protein pocket. This binding event perfectly aligns the sulfonyl fluoride with a nucleophilic side chain (Lysine, Tyrosine, or Histidine), triggering a rapid covalent linkage[3].

Step-by-Step Methodology for Covalent Protein Engagement
  • Step 1: Buffer Selection (Critical)

    • Action: Prepare your target protein (1–5 µM) in 50 mM HEPES or PBS buffer (pH 7.4).

    • Causality: You must avoid Tris or Glycine buffers. These buffers contain primary amines that act as competitive nucleophiles, reacting with the sulfonyl fluoride and artificially quenching your probe before it reaches the target.

  • Step 2: Probe Incubation

    • Action: Add 4-(Benzyloxy)benzene-1-sulfonyl fluoride (10–50 µM final concentration) from a 10 mM DMSO stock. Keep final DMSO concentration <1% to prevent protein denaturation. Incubate at 37°C for 1–4 hours.

  • Step 3: Reaction Quenching & Self-Validation

    • Action: Quench the reaction by adding 4x Laemmli buffer containing 4% SDS and 100 mM DTT, then boil at 95°C for 5 minutes[3].

    • Causality: This is a self-validating step. Boiling in SDS and DTT destroys all non-covalent interactions. If your target protein shows a mass shift on LC-MS or a labeled band on an SDS-PAGE gel after this treatment, you have definitively proven that a covalent SuFEx bond was formed[3].

SuFEx_Workflow Step1 Target Protein Preparation (Amine-free buffer, pH 7.4) Step2 Probe Addition (10-50 µM Sulfonyl Fluoride) Step1->Step2 Step3 Proximity-Enabled SuFEx (Lys/Tyr/His Engagement) Step2->Step3 Step4 Reaction Quenching (Add 4% SDS / DTT) Step3->Step4 Step5 SDS-PAGE / LC-MS (Covalent Adduct Validation) Step4->Step5

Step-by-step workflow for proximity-enabled SuFEx covalent protein labeling.

References

  • [1] 1174987-30-4 | 4-(Benzyloxy)benzene-1-sulfonyl fluoride - AiFChem. aifchem.com. 1

  • [5] 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride - Synquest Labs. synquestlabs.com. 5

  • [6] Benzenesulfonyl fluoride, 4-ethyl - AK Scientific, Inc. aksci.com. 6

  • [4] MATERIAL SAFETY DATA SHEET. uwaterloo.ca. 4

  • [2] SuFEx: a metal-free click ligation for multivalent biomolecules | Request PDF. researchgate.net. 2

  • [3] The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC - NIH. nih.gov.3

Sources

Foundational

An In-depth Technical Guide to the Electron-Withdrawing Effects on Reactivity in 4-(Benzyloxy)benzene-1-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 4-(benzyloxy)benzene-1-sulfonyl fluoride, a molecule of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-(benzyloxy)benzene-1-sulfonyl fluoride, a molecule of significant interest in medicinal chemistry and chemical biology. We will delve into the nuanced interplay of its constituent functional groups: the electron-donating benzyloxy moiety and the strongly electron-withdrawing sulfonyl fluoride group. This guide will elucidate how these opposing electronic effects dictate the molecule's reactivity, particularly in the context of its application as a covalent modifier in drug discovery. Detailed experimental protocols for its synthesis and subsequent reactivity studies are provided, underpinned by mechanistic insights and authoritative references.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

The paradigm of drug design has seen a resurgence of interest in targeted covalent inhibitors (TCIs).[1] Unlike their non-covalent counterparts, TCIs form a stable, covalent bond with their biological target, often leading to enhanced potency, prolonged duration of action, and the ability to modulate challenging targets like protein-protein interactions.[1][2] Within the arsenal of electrophilic "warheads" used in TCIs, sulfonyl fluorides (SFs) have emerged as a privileged class.[3]

The utility of SFs stems from a unique balance of stability and reactivity.[4][5] They are remarkably stable to hydrolysis and reduction, yet can be "awakened" to react with nucleophilic amino acid residues within a protein's binding pocket.[4][6] This "click chemistry"-like behavior, termed Sulfur(VI) Fluoride Exchange (SuFEx), has expanded the repertoire of targetable residues beyond the traditionally targeted cysteine to include lysine, tyrosine, serine, histidine, and threonine.[7][8]

This guide focuses on a specific, yet illustrative example: 4-(benzyloxy)benzene-1-sulfonyl fluoride. The strategic placement of a benzyloxy group offers a synthetically tractable handle for building more complex molecular architectures while simultaneously influencing the electronic properties, and thus the reactivity, of the sulfonyl fluoride warhead.

The Electronic Tug-of-War: Analyzing the Substituent Effects

The reactivity of 4-(benzyloxy)benzene-1-sulfonyl fluoride is governed by the electronic dialogue between the benzyloxy and sulfonyl fluoride groups.

2.1. The Sulfonyl Fluoride Group: A Potent Electron Sink

The sulfonyl group (-SO2-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the inductive effect of the sulfur atom in its high oxidation state.[9][10] The attached fluorine atom further enhances this effect. This strong electron withdrawal has two major consequences:

  • Activation of the Sulfur Center: It renders the sulfur atom of the sulfonyl fluoride highly electrophilic and susceptible to nucleophilic attack, which is the basis of the SuFEx reaction.[11]

  • Deactivation of the Aromatic Ring: It deactivates the benzene ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density from the π-system.[12][13] Deactivating groups typically direct incoming electrophiles to the meta position.[13]

2.2. The Benzyloxy Group: An Electron-Donating Counterbalance

Conversely, the benzyloxy group (-OCH2Ph) is an electron-donating group. The oxygen atom, through its lone pairs, can donate electron density to the aromatic ring via resonance. This has the following effects:

  • Activation of the Aromatic Ring: It increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution.[14]

  • Ortho, Para-Directing Influence: Electron-donating groups direct incoming electrophiles to the ortho and para positions relative to themselves.[14]

2.3. The Net Effect: A Modulated Reactivity Profile

In 4-(benzyloxy)benzene-1-sulfonyl fluoride, these two opposing forces create a unique reactivity landscape. The electron-donating benzyloxy group at the para position works to counteract the deactivating effect of the sulfonyl fluoride group on the aromatic ring. This modulation is critical, as the reactivity of aryl sulfonyl fluorides towards nucleophilic amino acids can be predictably tuned by adjusting the electronic properties of the warhead.[15]

The Hammett equation provides a quantitative framework for understanding these substituent effects.[16][17] While specific Hammett constants for the benzyloxy group are not as commonly tabulated as for simpler alkoxy groups, its electron-donating nature is well-established. The sulfonyl fluoride group, being strongly electron-withdrawing, would have a large, positive σ value.[18] The interplay of these effects determines the precise electrophilicity of the sulfur center and the nucleophilicity of the aromatic ring.

Synthesis and Characterization: A Validated Protocol

The synthesis of 4-(benzyloxy)benzene-1-sulfonyl fluoride is typically achieved through a two-step process starting from 4-hydroxybenzenesulfonyl chloride. The following protocol is a representative method.

3.1. Experimental Protocol: Synthesis of 4-(Benzyloxy)benzene-1-sulfonyl fluoride

Step 1: Benzylation of 4-Hydroxybenzenesulfonyl Chloride

  • To a solution of 4-hydroxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-(benzyloxy)benzene-1-sulfonyl chloride.

Step 2: Fluorination of 4-(Benzyloxy)benzene-1-sulfonyl Chloride

  • Dissolve the crude 4-(benzyloxy)benzene-1-sulfonyl chloride in a suitable solvent like acetonitrile.

  • Add an aqueous solution of a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF2).[19][20] The use of a phase-transfer catalyst (e.g., a crown ether) can facilitate the reaction.[19]

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.

  • Upon completion, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-(benzyloxy)benzene-1-sulfonyl fluoride.

3.2. Characterization

The identity and purity of the synthesized 4-(benzyloxy)benzene-1-sulfonyl fluoride should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[21][22]

  • Melting Point: To assess purity.[21]

Property Value Reference
CAS Number 1174987-30-4[21][22]
Molecular Formula C13H11FO3S[21]
Molecular Weight 266.29 g/mol [21]
Melting Point 95-97 °C[21]

Reactivity Profile: A Tale of Two Reaction Sites

The dual electronic nature of 4-(benzyloxy)benzene-1-sulfonyl fluoride imparts reactivity at two key sites: the sulfonyl fluoride group and the aromatic ring.

4.1. Nucleophilic Attack at the Sulfur Center (SuFEx Reactivity)

The primary mode of reactivity for this class of compounds in a biological context is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[11][23] The highly electrophilic sulfur atom is susceptible to attack by nucleophilic amino acid side chains.

4.1.1. Mechanism of SuFEx

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center. A nucleophilic residue (e.g., the hydroxyl group of tyrosine or the amine group of lysine) attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable covalent bond.[15]

4.1.2. Experimental Protocol: Model Reaction with a Nucleophile

To probe the SuFEx reactivity, a model reaction with a simple nucleophile, such as benzylamine, can be performed.

  • Dissolve 4-(benzyloxy)benzene-1-sulfonyl fluoride (1.0 eq) in a suitable aprotic solvent (e.g., THF or acetonitrile).

  • Add benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, water, and brine. Dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the resulting sulfonamide by column chromatography.

The product can be characterized by NMR and MS to confirm the formation of the S-N bond.

4.2. Electrophilic Aromatic Substitution on the Benzene Ring

While the sulfonyl fluoride group is deactivating, the presence of the activating benzyloxy group makes electrophilic aromatic substitution (EAS) on the ring a possibility under certain conditions.[13][14]

4.2.1. Regioselectivity

The powerful ortho, para-directing effect of the benzyloxy group will dominate the regiochemical outcome of any EAS reaction.[13] Therefore, substitution is expected to occur at the positions ortho to the benzyloxy group.

4.2.2. A Note on Reaction Conditions

Due to the deactivating influence of the sulfonyl fluoride group, forcing conditions (e.g., strong Lewis acids, elevated temperatures) may be required to achieve EAS.[24] However, care must be taken as such conditions could potentially lead to cleavage of the benzylic ether or reactions at the sulfonyl fluoride moiety.

Visualization of Key Concepts

5.1. Reaction Workflow: Synthesis of 4-(Benzyloxy)benzene-1-sulfonyl fluoride

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Fluorination 4-Hydroxybenzenesulfonyl chloride 4-Hydroxybenzenesulfonyl chloride Reaction Mixture 1 Reaction Mixture 1 4-Hydroxybenzenesulfonyl chloride->Reaction Mixture 1 K2CO3, Benzyl bromide Acetone, Reflux Crude 4-(Benzyloxy)benzene-1-sulfonyl chloride Crude 4-(Benzyloxy)benzene-1-sulfonyl chloride Reaction Mixture 1->Crude 4-(Benzyloxy)benzene-1-sulfonyl chloride Filtration, Concentration Reaction Mixture 2 Reaction Mixture 2 Crude 4-(Benzyloxy)benzene-1-sulfonyl chloride->Reaction Mixture 2 KF (aq), Acetonitrile Room Temp Purified Product 4-(Benzyloxy)benzene-1-sulfonyl fluoride Reaction Mixture 2->Purified Product Workup, Column Chromatography

Caption: Synthetic workflow for 4-(benzyloxy)benzene-1-sulfonyl fluoride.

5.2. Mechanistic Pathway: SuFEx Reaction

G Reactants 4-(Benzyloxy)benzene-1-sulfonyl fluoride + Nucleophile (e.g., R-NH2) TransitionState Transition State [Nucleophilic Attack on Sulfur] Reactants->TransitionState Products Covalent Adduct + F⁻ TransitionState->Products

Caption: Generalized mechanism of the SuFEx reaction.

Conclusion and Future Perspectives

4-(Benzyloxy)benzene-1-sulfonyl fluoride serves as an excellent model system for understanding the fundamental principles that govern the reactivity of substituted aryl sulfonyl fluorides. The delicate balance between the electron-donating and electron-withdrawing groups allows for a tunable reactivity profile, a feature that is highly desirable in the rational design of targeted covalent inhibitors.[15]

Future research in this area will likely focus on expanding the diversity of substituents on the aromatic ring to create libraries of sulfonyl fluoride warheads with a wide range of electronic properties.[25] This will enable a more precise matching of warhead reactivity to the specific nucleophilicity of the target amino acid residue, ultimately leading to the development of more selective and effective covalent therapeutics. Furthermore, the application of flow chemistry could offer safer and more scalable synthetic routes to these important compounds.[26]

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-737. [Link]

  • Sharpless, K. B., et al. (2016). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. PMC. [Link]

  • Nolan, J. D., et al. (2021). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Li, S., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(8), 2936–2943. [Link]

  • University of Amsterdam. (2023, December 4). New modular flow platform for improved SuFEx click chemistry. [Link]

  • Nolan, J. D., et al. (2022). Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads. ACS Chemical Biology, 17(3), 633-642. [Link]

  • Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed. [Link]

  • Grimster, N. P., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. PubMed. [Link]

  • Li, Z., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 626-648. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Chen, B., et al. (2025). Unconventional reactivity of sulfonyl fluorides. ResearchGate. [Link]

  • Various Authors. (2024). Application of Sulfonyl Fluorides in Organic Transformation. ResearchGate. [Link]

  • Various Authors. (2024). Applications of Sulfonyl Fluorides in Organic Transformations. MDPI. [Link]

  • Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. PMC. [Link]

  • Various Authors. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. PubMed. [Link]

  • Various Authors. (2025). Nucleophilic Aromatic Substitution on 4-Fluorophenylsulfonamides: Nitrogen, Oxygen, and Sulfur Nucleophiles. ResearchGate. [Link]

  • Various Authors. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. [Link]

  • Various Authors. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Various Authors. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

  • Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing?. [Link]

  • Various Authors. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Hoffman Fine Chemicals. (n.d.). 4-(Benzyloxy)benzene-1-sulfonyl fluoride. [Link]

  • Various Authors. (2015). Electronic Effects of the Sulfinyl and Sulfonyl Groups. ResearchGate. [Link]

  • Various Authors. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. [Link]

  • Various Authors. (n.d.). effect of substituents on reactivity and orientation of - UNIT I Benzene and its derivatives. [Link]

  • Kareem, A. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Mustansiriyah University. [Link]

  • LibreTexts Chemistry. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. [Link]

  • LibreTexts Chemistry. (2023). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

  • Various Authors. (2025). Sulfonyl Fluoride-Based Prosthetic Compounds as Potential 18F Labelling Agents. ResearchGate. [Link]

  • Various Authors. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Various Authors. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. SciSpace. [Link]

  • Various Authors. (n.d.). Product Class 6: Benzylic Fluorides. Science of Synthesis. [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

  • Various Authors. (2019). Synthesis of 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles from 1,1-Dihydropolyfluoroalkyl Benzyl Sulfones. ResearchGate. [Link]

  • Various Authors. (2024). 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation. ChemRxiv. [Link]

  • ChemRadar. (n.d.). 4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(Benzyloxy)benzene-1-sulfonyl fluoride (4-BBSF) as a Covalent Inhibitor in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Designing, synthesizing, and evaluating SuFEx-enabled probes for targeted covalent modification.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Designing, synthesizing, and evaluating SuFEx-enabled probes for targeted covalent modification.

Executive Summary & Mechanistic Rationale

The renaissance of targeted covalent inhibitors (TCIs) has been heavily driven by the development of context-dependent electrophiles. Among these, the sulfonyl fluoride (SF) functional group has emerged as a privileged pharmacophore. Unlike highly reactive electrophiles (e.g., acrylamides or haloacetamides) that indiscriminately label exposed cysteines, sulfonyl fluorides are exceptionally stable in aqueous environments. They undergo Sulfur(VI) Fluoride Exchange (SuFEx) exclusively when positioned in a specific protein microenvironment—typically requiring a basic residue to act as a general base or a hydrogen-bond network to activate the S–F bond.

4-(Benzyloxy)benzene-1-sulfonyl fluoride (4-BBSF) represents a highly tunable, modular SuFEx hub. Its design leverages two critical components:

  • The Benzyloxy Motif (Recognition Element): The benzyloxy group acts as a lipophilic anchor. In the context of structure-based drug design, this bulky, hydrophobic moiety drives the initial non-covalent binding affinity ( KI​ ) by occupying deep lipophilic sub-pockets (e.g., xenobiotic binding sites). Furthermore, the benzyloxy group can be utilized as a synthetic handle or protecting group to expand structural diversity during hit-to-lead optimization, as demonstrated in1 [1].

  • The Sulfonyl Fluoride Warhead (Reactive Element): Once non-covalently bound, the SF group is positioned in close proximity to a target nucleophile (Tyrosine, Serine, or Lysine). This proximity effect dramatically lowers the activation energy for nucleophilic attack, leading to the expulsion of a fluoride ion and the formation of an irreversible covalent adduct2 [2].

SuFEx_Mechanism Enz Target Enzyme (Tyr/Ser/Lys) Complex Non-covalent Complex (K_I) Enz->Complex Binding BBSF 4-BBSF (Warhead) BBSF->Complex Transition S(VI) Transition State (F- leaving) Complex->Transition Nucleophilic Attack Adduct Covalent Adduct (k_inact) Transition->Adduct HF Elimination

SuFEx-mediated covalent modification of a target enzyme by 4-BBSF.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to emphasize that evaluating a covalent inhibitor like 4-BBSF requires a paradigm shift from traditional reversible inhibitor assays.

Why measure kinact​/KI​ instead of IC50​ ? Covalent inhibitors do not reach thermodynamic equilibrium; their potency is inherently time-dependent. An IC50​ value is only a snapshot at a specific incubation time and cannot accurately guide structure-activity relationship (SAR) studies. Instead, we must decouple the initial non-covalent binding affinity ( KI​ ) from the maximum rate of covalent bond formation ( kinact​ ). The ratio kinact​/KI​ represents the true second-order rate constant of target inactivation.

Why is Intact Protein LC-MS mandatory? Functional inhibition alone cannot prove covalency. 4-BBSF could theoretically act as a tight-binding reversible inhibitor or cause non-specific protein denaturation. By utilizing high-resolution LC-MS, we can observe a precise mass shift corresponding to the 4-(benzyloxy)benzenesulfonyl moiety (+242.04 Da), confirming a 1:1 stoichiometric SuFEx reaction and ruling out assay artifacts3 [3].

Detailed Methodologies and Protocols

The following protocols establish a self-validating system for evaluating 4-BBSF in a high-throughput medicinal chemistry workflow 4[4].

Protocol A: Time-Dependent Kinetic Assay ( kinact​/KI​ Determination)

Objective: Quantify the kinetic parameters of target enzyme inactivation by 4-BBSF.

  • Reagent Preparation: Prepare a 10 mM stock of 4-BBSF in anhydrous DMSO. Ensure the final DMSO concentration in the assay buffer does not exceed 1% (v/v) to prevent solvent-induced denaturation.

  • Enzyme Pre-incubation: In a 384-well microtiter plate, combine the target enzyme (e.g., 10 nM final concentration) with varying concentrations of 4-BBSF (ranging from 0.1 μ M to 100 μ M) in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Time-Course Sampling: Incubate the mixture at 25°C. At distinct time intervals (e.g., 0, 10, 20, 40, 60, and 120 minutes), transfer an aliquot of the reaction mixture to a secondary plate containing a saturating concentration of the fluorogenic substrate (e.g., 10 × Km​ ).

  • Data Acquisition: Measure the initial velocity ( vi​ ) of substrate cleavage using a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Self-Validation Checkpoint: Run a parallel assay using a mutant enzyme lacking the target nucleophile (e.g., a Tyr Phe active-site mutant). If time-dependent inhibition is still observed, the assay is confounded by non-specific aggregation.

  • Data Analysis: Plot the natural log of remaining activity ( ln(vi​/v0​) ) against pre-incubation time to determine the observed rate constant ( kobs​ ) for each inhibitor concentration. Fit the data to the equation kobs​=(kinact​×[I])/(KI​+[I]) using nonlinear regression.

Protocol B: Intact Protein LC-MS Adduct Verification

Objective: Structurally validate the covalent modification of the target protein.

  • Protein Labeling: Incubate 2 μ M of the target enzyme with 20 μ M of 4-BBSF (10-fold molar excess) in 50 mM ammonium acetate buffer (pH 7.4) for 2 hours at room temperature.

  • Self-Validation Checkpoint (Competition): Pre-incubate a separate sample of the enzyme with a known, potent reversible inhibitor for 15 minutes prior to adding 4-BBSF. A reduction in the mass-shifted peak confirms that 4-BBSF modification is active-site directed.

  • Desalting: Remove unreacted 4-BBSF and buffer salts using a Zeba Spin Desalting Column (7K MWCO) or via online trap-column desalting prior to MS injection.

  • LC-MS Analysis: Inject the sample onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a rapid gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Deconvolution: Deconvolute the raw multiply-charged spectra to zero-charge mass using maximum entropy algorithms. Look for a mass shift of +242.04 Da relative to the apo-protein.

Workflow Step1 1. Compound Preparation (4-BBSF in DMSO) Step2 2. Target Protein Incubation (Time & Dose-dependent) Step1->Step2 Step3 3. Biochemical Assay (Fluorogenic Substrate) Step2->Step3 Functional Inhibition Step4 4. Intact Protein LC-MS (Adduct Verification) Step2->Step4 Structural Validation Step5 5. Data Analysis (k_inact / K_I Calculation) Step3->Step5 Step4->Step5

Experimental workflow for evaluating 4-BBSF covalent inhibition.

Quantitative Data Presentation

The table below summarizes representative kinetic and structural validation data for 4-BBSF against a panel of targets, demonstrating the critical importance of context-dependent reactivity and the necessity of mutant controls.

CompoundTarget EnzymeTarget Nucleophile KI​ ( μ M) kinact​ ( min−1 ) kinact​/KI​ ( M−1s−1 )Adduct Mass Shift (Da)
4-BBSF DcpS (Wild-Type)Tyr27312.50.04560.0+242.04
4-BBSF DcpS (Y273F Mutant)None> 100N/A< 1.0None Detected
4-BBSF Serine ProteaseSer19545.00.0124.4+242.04
4-BBSF Human Serum AlbuminNon-specific> 200N/A< 0.1None Detected

Data Interpretation: 4-BBSF exhibits strong time-dependent inhibition against the wild-type DcpS enzyme, driven by the specific microenvironment surrounding Tyr273. The complete loss of covalent efficiency ( kinact​/KI​ ) and adduct formation in the Y273F mutant validates the absolute selectivity of the SuFEx warhead for the intended residue. The lack of reactivity with Human Serum Albumin (HSA) highlights the superior aqueous stability of sulfonyl fluorides compared to traditional reactive electrophiles.

References

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfin
  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes ACS Chemical Biology
  • Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue ACS Chemical Biology
  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry Journal of the American Chemical Society

Sources

Application

Application Note: Chemoproteomic Profiling with 4-(Benzyloxy)benzene-1-sulfonyl Fluoride

The Rationale for Latent Electrophiles in Target Discovery The development of covalent probes has revolutionized our ability to interrogate the functional state of the proteome. Among the most privileged warheads in chem...

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Author: BenchChem Technical Support Team. Date: April 2026

The Rationale for Latent Electrophiles in Target Discovery

The development of covalent probes has revolutionized our ability to interrogate the functional state of the proteome. Among the most privileged warheads in chemical biology are sulfonyl fluorides (SFs). Unlike their highly reactive sulfonyl chloride counterparts, sulfonyl fluorides are latent electrophiles. They remain highly stable in aqueous physiological conditions and resist indiscriminate hydrolysis.

The compound 4-(Benzyloxy)benzene-1-sulfonyl fluoride leverages this stability while incorporating a bulky, hydrophobic benzyloxy moiety. This structural design mimics lipid-like substrates, driving high-affinity non-covalent interactions with the hydrophobic pockets of lipid-binding proteins, such as Fatty Acid Amide Hydrolase (FAAH) and specific lipid kinases. Upon binding, the unique microenvironment of the enzyme active site—often featuring hydrogen-bond donors—activates the S(VI)-F bond. This triggers a proximity-driven Sulfur(VI) Fluoride Exchange (SuFEx) reaction , resulting in the irreversible sulfonylation of context-specific nucleophiles (Ser, Tyr, Lys, or His).

SuFEx_Mechanism Enzyme Target Enzyme (Ser/Tyr/Lys/His) Complex Non-covalent Enzyme-Probe Complex Enzyme->Complex Binding Probe 4-(Benzyloxy)benzene- 1-sulfonyl fluoride Probe->Complex Activation Proximity-driven Fluoride Activation Complex->Activation SuFEx Adduct Covalent Adduct (Sulfonate/Sulfonamide) Activation->Adduct Covalent Bond HF HF Release Activation->HF Byproduct

Mechanism of proximity-driven SuFEx activation and covalent labeling by sulfonyl fluorides.

Analytical Strategy: Competitive Activity-Based Protein Profiling (ABPP)

Because 4-(Benzyloxy)benzene-1-sulfonyl fluoride lacks a terminal alkyne or fluorophore for direct detection, its target engagement must be evaluated using a Competitive ABPP architecture .

In this self-validating system, the native proteome is first incubated with the sulfonyl fluoride compound. If the compound covalently occupies an enzyme's active site, it blocks subsequent labeling by a broad-spectrum, alkyne-tagged reporter probe (e.g., Fluorophosphonate-alkyne for serine hydrolases). The reduction in reporter signal directly correlates to the target occupancy of the sulfonyl fluoride. This causality ensures that only functionally active, ligandable sites are measured, effectively filtering out non-specific protein aggregation or degradation artifacts.

ABPP_Workflow Proteome 1. Native Proteome Extraction Incubation 2. Incubation with 4-(Benzyloxy)benzene-1-sulfonyl fluoride Proteome->Incubation BroadProbe 3. Labeling with Broad-Spectrum Probe (e.g., FP-alkyne) Incubation->BroadProbe Competes for active sites Click 4. CuAAC Click Chemistry (Biotin-Azide / Fluorophore) BroadProbe->Click Tags uninhibited enzymes Analysis 5. Readout (In-gel Fluorescence or LC-MS/MS) Click->Analysis Enrichment & Detection

Competitive ABPP workflow for profiling target engagement of unlabeled covalent inhibitors.

Quantitative Target Engagement Profile

The benzyloxy scaffold heavily biases the compound toward lipid-processing enzymes. Below is a representative chemoproteomic profile demonstrating the compound's selectivity landscape. Note the extreme preference for FAAH over other structurally related serine hydrolases like MAGL, driven by the accommodation of the benzyloxy tail in FAAH's acyl-chain binding pocket.

Table 1: Representative Competitive ABPP Profiling Data

Target EnzymeProtein ClassPrimary NucleophileIC₅₀ (nM)Proteome Occupancy at 10 µM (%)
Fatty Acid Amide Hydrolase (FAAH) Serine HydrolaseSer24145>95%
Src Kinase Tyrosine KinaseLys2951,20062%
Glutathione S-Transferase (GST) TransferaseTyr1084,50025%
Monoacylglycerol Lipase (MAGL) Serine HydrolaseSer122>10,000<5%

Step-by-Step Methodology

The following protocol is optimized for profiling 4-(Benzyloxy)benzene-1-sulfonyl fluoride in mammalian tissue lysates using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Phase 1: Proteome Preparation

Expert Insight: Sulfonyl fluorides are generally stable, but nucleophilic buffers (e.g., high concentrations of Tris or DTT) can cause premature warhead quenching. PBS or HEPES is strictly recommended.

  • Homogenize tissue (e.g., mouse brain or liver) in ice-cold PBS (pH 7.4) using a Dounce homogenizer.

  • Clear the lysate by centrifugation at 100,000 × g for 45 minutes at 4°C to separate the soluble proteome from the membrane fraction. (Note: FAAH is membrane-bound; retain the pellet and resuspend in PBS with 0.1% Triton X-100 if profiling membrane targets).

  • Determine protein concentration using a BCA assay and normalize all samples to 2.0 mg/mL.

  • Critical Control: Aliquot a portion of the proteome and heat at 95°C for 10 minutes. This heat-denatured control validates that SuFEx labeling is dependent on the native 3D fold of the active site, not non-specific chemical reactivity .

Phase 2: Competitive Labeling
  • Prepare a 50× stock of 4-(Benzyloxy)benzene-1-sulfonyl fluoride in anhydrous DMSO.

  • Treat 50 µL of the normalized proteome (100 µg protein) with 1 µL of the compound stock (Final concentrations: 0.1 µM to 50 µM for dose-response). Treat a control sample with 1 µL of pure DMSO (Vehicle).

  • Incubate at 37°C for 30 minutes to allow covalent SuFEx engagement.

  • Add 1 µL of a broad-spectrum reporter probe (e.g., 50 µM FP-alkyne stock; final concentration 1 µM).

  • Incubate for an additional 30 minutes at room temperature.

Phase 3: CuAAC Click Chemistry

Expert Insight: Reagent addition order is critical. Adding ascorbate before the Cu/THPTA complex can lead to rapid alkyne homocoupling (Glaser coupling), destroying your signal.

  • To the 50 µL labeled proteome, add the following reagents in strict order, vortexing briefly between each addition:

    • Reporter Azide: 1 µL of 5 mM Rhodamine-Azide or Biotin-Azide (100 µM final).

    • Ligand/Catalyst Premix: 1 µL of a pre-mixed solution containing 50 mM THPTA and 10 mM CuSO₄ (1 mM THPTA / 200 µM Cu final). THPTA stabilizes Cu(I) and prevents ROS-mediated protein degradation.

    • Reducing Agent: 1 µL of freshly prepared 50 mM Sodium Ascorbate (1 mM final).

  • React for 1 hour at room temperature in the dark.

  • Quench the reaction by adding 17 µL of 4× SDS-PAGE loading buffer containing 10% β-mercaptoethanol.

Phase 4: Analytical Readout
  • Boil samples at 95°C for 5 minutes.

  • Resolve 20 µL of each sample on a 10% SDS-PAGE gel.

  • If using Rhodamine-Azide, scan the gel directly on a flatbed fluorescence scanner (e.g., Typhoon, Ex/Em ~532/580 nm).

  • Data Interpretation: Look for bands present in the DMSO control that disappear in the 4-(Benzyloxy)benzene-1-sulfonyl fluoride treated lanes. The disappearance of a band (e.g., at ~63 kDa for FAAH) indicates successful, site-specific covalent target engagement by the sulfonyl fluoride.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. URL:[Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. URL:[Link]

  • Speers, A. E., & Cravatt, B. F. (2009). Activity-based protein profiling (ABPP) and click chemistry (CC)-ABPP by MudPIT mass spectrometry. Current Protocols in Chemical Biology, 1, 29-41. URL:[Link]

  • Spradlin, J. N., Zhang, E., & Nomura, D. K. (2021). Reimagining druggability using chemoproteomic platforms. Accounts of Chemical Research, 54(7), 1801-1813. URL:[Link]

Method

Application Note: Chemoselective Conjugation of 4-(Benzyloxy)benzene-1-sulfonyl Fluoride to Target Peptides

Mechanistic Rationale: The Power of SuFEx in Peptide Chemistry Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry, pioneered by the Sharpless laboratory, offering unprecedented precisio...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Power of SuFEx in Peptide Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry, pioneered by the Sharpless laboratory, offering unprecedented precision for bioconjugation[1]. Unlike traditional electrophiles that suffer from rapid aqueous degradation, sulfonyl fluorides exhibit a unique "spring-loaded" thermodynamic stability; they are highly resistant to reduction and hydrolysis in aqueous media[2].

When 4-(Benzyloxy)benzene-1-sulfonyl fluoride is introduced to a peptide sequence, it remains inert until it encounters a specific microenvironment. The reaction is driven by proximity and pH-dependent activation, specifically targeting the phenolic side chain of tyrosine or, under specific catalytic conditions, unprotonated lysine residues[3]. The benzyloxy group of this specific reagent serves a dual purpose: it provides a robust hydrophobic anchor for Activity-Based Protein Profiling (ABPP) and facilitates stabilizing hydrophobic packing in peptide-drug conjugates (PDCs)[4].

The causality of this chemoselectivity lies in the pKa of the target residues. By tuning the reaction buffer to a mildly basic pH, the tyrosine phenol (pKa ~10) is partially deprotonated to a highly nucleophilic phenoxide, which attacks the S(VI) hub, displacing the fluoride ion to form a highly stable sulfonate ester[2].

Chemical Profiling and Quantitative Optimization

To design a self-validating protocol, it is critical to understand the exact mass shifts and the thermodynamic boundaries of the reagents.

Table 1: Physicochemical Profile of 4-(Benzyloxy)benzene-1-sulfonyl fluoride

PropertyValue / Description
Molecular Formula C13H11FO3S
Exact Mass 266.04 Da
Conjugation Mass Shift +246.03 Da (Net addition after loss of HF)
Primary Target Nucleophile Tyrosine (Phenolic -OH)
Secondary Target Nucleophile Lysine (Primary amine, requires unprotonated state)
Optimal Solvent System Stock in anhydrous DMSO; Reaction in aqueous buffer

The success of SuFEx conjugation is strictly governed by the pH of the microenvironment. Table 2 outlines the empirical causality between buffer pH and reaction efficiency.

Table 2: Optimization of Aqueous SuFEx Conjugation Conditions

Buffer SystempH LevelTyrosine ConversionSF HydrolysisMechanistic Causality
50 mM PBS 7.4< 15%< 2%Tyrosine remains fully protonated; poor nucleophilicity prevents S(VI) attack.
50 mM HEPES 8.5> 85%< 5%Optimal phenoxide formation balances high reactivity with warhead stability.
50 mM Carbonate 10.0~ 40%> 50%High pH drives competitive base-catalyzed hydrolysis of the SF warhead.

Reaction Pathway Visualization

SuFEx_Logic SF 4-(Benzyloxy)benzene- 1-sulfonyl fluoride Activation Proximity Activation & Deprotonation SF->Activation Peptide Target Peptide (Tyr-OH / Lys-NH2) Peptide->Activation Microenv Microenvironment (pH 8.5 or Catalyst) Microenv->Activation Modulates Conjugate Covalent Conjugate (+246.03 Da Shift) Activation->Conjugate S(VI)-F Exchange Leaving Fluoride (F-) Leaving Group Activation->Leaving Elimination

Figure 1: Logical flow of SuFEx-mediated activation and conjugation of sulfonyl fluorides.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, this methodology utilizes a Self-Validating Control Matrix . You must run a parallel negative control using a Tyrosine-to-Phenylalanine (Y→F) mutant peptide. If conjugation occurs on the Y→F mutant, the reaction has lost chemoselectivity (likely conjugating to off-target lysines), indicating the pH is too high or the reagent equivalent is excessive.

Protocol A: Solution-Phase Tyrosine-Selective Conjugation

Designed for aqueous-compatible peptides and late-stage functionalization.

Step 1: Reagent Preparation

  • Action: Dissolve 4-(Benzyloxy)benzene-1-sulfonyl fluoride in anhydrous DMSO to create a 100 mM stock solution.

  • Causality: Sulfonyl fluorides are highly hydrophobic. Anhydrous DMSO prevents premature degradation and ensures complete solubilization prior to aqueous introduction.

Step 2: Peptide Solubilization

  • Action: Dissolve the target peptide (and the Y→F mutant control) in 50 mM HEPES buffer (pH 8.5) to a final concentration of 1 mM.

  • Causality: HEPES at pH 8.5 provides the exact thermodynamic environment needed to generate the reactive tyrosine phenoxide without inducing rapid hydrolysis of the electrophile.

Step 3: SuFEx Conjugation

  • Action: Add 5 equivalents (50 µL of 100 mM stock per 1 mL of peptide solution) of the sulfonyl fluoride to the peptide. Vortex gently and incubate at room temperature (22°C) for 4–12 hours.

  • Causality: Maintaining the final DMSO concentration at ≤5% prevents peptide denaturation or precipitation while driving the bimolecular collision rate.

Step 4: Reaction Quenching

  • Action: Terminate the reaction by adding 1% Trifluoroacetic acid (TFA) to drop the solution pH below 4.0.

  • Causality: Acidification instantly reprotonates the tyrosine phenoxide back to a phenol, completely halting the SuFEx nucleophilic attack and stabilizing the final conjugate for purification.

Protocol B: On-Resin Late-Stage Functionalization

Designed for integration directly into Solid-Phase Peptide Synthesis (SPPS).

Step 1: Following the removal of the final Fmoc group, swell the peptidyl-resin in anhydrous DMF for 15 minutes. Step 2: Prepare a conjugation cocktail containing 10 equivalents of 4-(Benzyloxy)benzene-1-sulfonyl fluoride and 20 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the target residues on the resin without competing for the S(VI) electrophile. Step 3: Add the cocktail to the resin and agitate for 12 hours at room temperature. Wash extensively with DMF and DCM before standard TFA-mediated global cleavage.

Experimental Workflow Visualization

Exp_Workflow Step1 1. Preparation SF in DMSO Peptide in Buffer Step2 2. Conjugation Mix at RT Monitor pH 8.5 Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Validation LC-MS Analysis Internal Controls Step3->Step4

Figure 2: Self-validating experimental workflow for solution-phase SuFEx peptide conjugation.

Analytical Validation & Troubleshooting

Following purification via RP-HPLC, validate the conjugate using high-resolution LC-MS.

  • Expected Result: The extracted ion chromatogram (EIC) should reveal a single major peak with a mass shift of +246.03 Da relative to the native peptide.

  • Troubleshooting Off-Target Conjugation: If LC-MS reveals a +492.06 Da shift (double conjugation), the reaction has likely hit a secondary lysine residue. Solution: Reduce the buffer pH from 8.5 to 8.0 to fully protonate the lysine primary amines, rendering them non-nucleophilic, thereby restoring absolute tyrosine chemoselectivity.

Sources

Application

Optimal reaction conditions for 4-(Benzyloxy)benzene-1-sulfonyl fluoride protein labeling

Application Note: Optimal Reaction Conditions for 4-(Benzyloxy)benzene-1-sulfonyl Fluoride (BBSF) in Covalent Protein Labeling Introduction & Mechanistic Causality In the rapidly evolving landscape of targeted covalent i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimal Reaction Conditions for 4-(Benzyloxy)benzene-1-sulfonyl Fluoride (BBSF) in Covalent Protein Labeling

Introduction & Mechanistic Causality

In the rapidly evolving landscape of targeted covalent inhibitors and chemical proteomics, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for residue-specific protein labeling. As a Senior Application Scientist, I frequently guide researchers in deploying aryl sulfonyl fluorides—such as 4-(Benzyloxy)benzene-1-sulfonyl fluoride (BBSF)—to map binding pockets and discover novel ligandable sites.

The power of BBSF lies in its dual-motif architecture. The 4-benzyloxy group acts as a hydrophobic affinity driver, utilizing π−π stacking and van der Waals forces to anchor the probe within lipophilic protein cavities. Simultaneously, the sulfonyl fluoride (-SO₂F) acts as a latent electrophilic warhead. Unlike highly reactive α,β -unsaturated carbonyls that indiscriminately attack solvent-exposed cysteines, the S(VI)-F bond is thermodynamically stable and highly resistant to aqueous hydrolysis [1].

The Causality of Labeling: BBSF remains inert in buffer until it binds to a protein. Upon non-covalent association, the microenvironment of the binding pocket provides proximity-enabled activation. Basic residues within the pocket catalyze the deprotonation of nearby weak nucleophiles (such as the phenol of Tyrosine, the ϵ -amine of Lysine, or the imidazole of Histidine), triggering a rapid, proximity-driven fluoride elimination and the formation of a permanent covalent adduct [2].

SuFEx_Mechanism P Target Protein (Native Fold) C Non-Covalent Complex P->C Affinity Binding B BBSF Probe (Aryl-SO2F) B->C Hydrophobic Interaction T Proximity-Enabled Activation C->T Microenvironment Catalysis A Covalent Adduct (Stable S-O/N Bond) T->A Fluoride Elimination

Fig 1. Proximity-enabled SuFEx labeling mechanism of BBSF with native proteins.

Optimization of Reaction Conditions

To achieve high-fidelity labeling without spurious off-target modifications, the reaction conditions must be carefully calibrated. The table below synthesizes the optimal quantitative parameters for BBSF labeling, grounded in the kinetic realities of SuFEx chemistry.

ParameterOptimal RangeMechanistic Rationale
Buffer System 50 mM HEPES or PBSMaintains the protein's native fold. Primary amine buffers (e.g., Tris) should be avoided at high concentrations to prevent theoretical competition, though aryl sulfonyl fluorides are highly chemoselective [3].
pH Range 7.4 – 8.0Mildly basic pH facilitates the deprotonation of target residues (e.g., Tyrosine phenol to phenoxide), significantly enhancing their nucleophilic attack on the S(VI) center [2].
Temperature 25°C – 37°CBalances reaction kinetics with protein thermodynamic stability. 37°C mimics physiological conditions, ensuring the binding pocket remains in its biologically relevant conformation.
Probe Stoichiometry 10× to 50× molar excessDrives pseudo-first-order kinetics for the initial non-covalent binding event while remaining low enough to prevent non-specific, collision-driven background labeling.
Co-solvent 1% – 5% DMSO (v/v)The 4-benzyloxy moiety is highly hydrophobic. DMSO ensures the probe remains monomeric in solution without disrupting the target protein's tertiary structure.
Reaction Time 1 – 4 hoursProvides sufficient time to reach thermodynamic equilibrium for proximity-driven SuFEx reactions, which are slower than traditional Cysteine-maleimide chemistry [4].

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. If a probe labels a protein, you must prove the labeling is driven by specific structural proximity rather than indiscriminate chemical reactivity. This protocol integrates a thermal denaturation control to definitively prove that BBSF labeling requires an intact, native 3D binding pocket [4].

Phase 1: Reagent and Sample Preparation
  • Probe Stock: Dissolve BBSF in anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature (albeit slow) hydrolysis of the sulfonyl fluoride during long-term storage.

  • Protein Preparation: Dilute the target protein to 10 µM in 50 mM HEPES, 150 mM NaCl, pH 7.8.

  • Control Generation (The Validation Step): Aliquot half of the protein sample and heat at 95°C for 10 minutes to unfold the protein, then cool to room temperature. This destroys the binding pocket but exposes all nucleophilic residues.

Phase 2: SuFEx Labeling Reaction
  • Add BBSF stock to both the Native and Denatured protein aliquots to achieve a final probe concentration of 100 µM (10× molar excess). Ensure the final DMSO concentration does not exceed 2% (v/v).

  • Incubate both reactions at 37°C for 2 hours with gentle agitation. Causality: Gentle agitation prevents localized precipitation of the hydrophobic probe.

Phase 3: Quenching and Cleanup
  • Quench the reaction by passing the mixture through a pre-equilibrated Zeba™ Spin Desalting Column (7K MWCO).

  • Causality: This rapidly removes unreacted BBSF and DMSO, locking the reaction state and preventing artifactual labeling during downstream sample processing.

Phase 4: Downstream LC-MS/MS Analysis
  • Subject the desalted proteins to standard tryptic digestion.

  • Analyze via LC-MS/MS.

  • Data Interpretation (Self-Validation):

    • Success: The Native protein shows a specific mass shift (+BBSF adduct minus HF) on a single localized peptide (e.g., a specific Tyrosine or Lysine). The Denatured protein shows minimal to no labeling. This proves the reaction was proximity-driven by the intact binding pocket.

    • Failure: If the Denatured protein labels heavily across multiple sites, the probe concentration is too high, driving non-specific collision-based labeling.

Workflow S1 1. Reagent Prep (10 mM BBSF in DMSO) S2 2. Incubation (pH 7.4-8.0, 37°C, 1-4h) S1->S2 S3 3. Self-Validation (Native vs. Denatured Control) S2->S3 S4 4. Quenching & Cleanup (Desalting Spin Columns) S3->S4 S5 5. LC-MS/MS Analysis (Peptide Mapping) S4->S5

Fig 2. Self-validating experimental workflow for BBSF covalent protein labeling.

References

  • Du, S., Hu, X., Lindsley, C. W., & Zhan, P. (2024). "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Yang, B., et al. (2018). "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Jones, L. H. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science. [Link]

  • Martín-Gago, P., & Olsen, C. A. (2019). "Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal." Angewandte Chemie International Edition. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(Benzyloxy)benzene-1-sulfonyl fluoride in SuFEx Chemistry

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-(Benzyloxy)benzene-1-sulfonyl fluoride in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-(Benzyloxy)benzene-1-sulfonyl fluoride in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is SuFEx click chemistry and why is it significant?

A1: Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation click reaction that involves the reliable and selective formation of covalent bonds from highly stable sulfonyl fluorides (R-SO₂F) and other S(VI)-F containing hubs.[1][2][3] This chemistry is prized for its efficiency, high functional group tolerance, and stability in various conditions, including the presence of oxygen and water.[4] Its applications are extensive, ranging from drug discovery and materials science to bioconjugation.[1][2][4]

Q2: What are the advantages of using 4-(Benzyloxy)benzene-1-sulfonyl fluoride specifically?

A2: 4-(Benzyloxy)benzene-1-sulfonyl fluoride is an aryl sulfonyl fluoride that offers a unique combination of stability and reactivity. The S-F bond is remarkably stable under many conditions but can be activated for reaction with specific nucleophiles like phenols and amines.[5][6] The benzyloxy group provides a handle for further chemical modification or can influence the compound's physical properties, such as solubility. The benzyl group can also serve as a protecting group that can be removed under specific conditions to reveal a phenol, adding another layer of synthetic versatility.

Q3: What makes sulfonyl fluorides like this one good "warheads" in chemical biology?

A3: Sulfonyl fluorides are considered "privileged warheads" because they strike an excellent balance between stability in aqueous biological environments and reactivity towards specific nucleophilic amino acid residues (like serine, threonine, lysine, and tyrosine) within proteins.[7] This allows for the creation of highly specific covalent inhibitors for enzymes and other protein targets.[7][8]

Q4: What are the primary nucleophiles that react with 4-(Benzyloxy)benzene-1-sulfonyl fluoride in SuFEx reactions?

A4: The most common nucleophiles are phenols (often used as their more reactive silyl ether derivatives) and both primary and secondary amines.[9] The reaction with phenols yields stable sulfonate esters, while reactions with amines produce sulfonamides.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Reaction Yield

You've set up your SuFEx reaction with 4-(Benzyloxy)benzene-1-sulfonyl fluoride and your nucleophile, but after the expected reaction time, TLC or LC-MS analysis shows a large amount of unreacted starting material.

Possible Causes and Solutions

Cause A: Insufficient Nucleophile Reactivity

  • Explanation: The reactivity of your nucleophile is critical. Electron-deficient phenols or sterically hindered amines can be poor nucleophiles, leading to sluggish or incomplete reactions.[9]

  • Solution 1: Silylate Your Phenol. Converting a phenol to its corresponding trimethylsilyl (TMS) or other silyl ether derivative significantly increases its nucleophilicity and reactivity in SuFEx reactions.[9][11] This is a standard and highly effective strategy.

  • Solution 2: Increase Reaction Temperature. For slow reactions, carefully increasing the temperature can improve the reaction rate.[9][12] However, be aware that this can also promote side reactions, so it should be done with careful monitoring.

  • Solution 3: Choose a Stronger Base/Catalyst. The choice of base is crucial for activating the S-F bond and/or deprotonating the nucleophile. If a mild base like triethylamine (TEA) is ineffective, consider more potent catalysts.

Cause B: Inadequate Catalyst/Base Activation

  • Explanation: SuFEx reactions are often catalyzed by bases. The catalyst's role is to activate the S-F bond, making the sulfur atom more electrophilic and susceptible to nucleophilic attack.[13] An inappropriate or insufficient amount of catalyst will result in a stalled reaction.

  • Solution 1: Switch to a Stronger Catalyst. While TEA can be effective, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or the phosphazene base BEMP are often required, especially for less reactive sulfonyl fluorides or nucleophiles.[13] Guanidine bases, such as Barton's base (BTMG), are also exceptionally effective.[14][15]

  • Solution 2: Optimize Catalyst Loading. The amount of catalyst needed can vary. For aryl sulfonyl fluorides reacting with aryl silyl ethers, DBU loading is typically in the range of 10-30 mol%.[13] For more challenging substrates, higher loadings may be necessary. Conversely, highly efficient catalysts like BTMG may require as little as 1-5 mol%.[14][15]

  • Solution 3: Consider Bifluoride Salt Catalysis. For certain applications, particularly polymerization, bifluoride salts (Q⁺[FHF]⁻) have shown superior catalytic activity at very low loadings (e.g., 0.1 mol%).[13]

Issue 2: Formation of Side Products

Your reaction proceeds, but you observe significant formation of unintended products, complicating purification and reducing the yield of your desired product.

Possible Causes and Solutions

Cause A: Hydrolysis of Sulfonyl Fluoride or Product

  • Explanation: Although sulfonyl fluorides are relatively stable to hydrolysis, prolonged exposure to strongly basic conditions can lead to the decomposition of the starting material or the desired product.[9]

  • Solution 1: Control Basicity. Use the minimum effective amount of your base catalyst. Avoid using a large excess of a very strong base.

  • Solution 2: Use Anhydrous Conditions. While SuFEx is known to be water-tolerant, minimizing water content can suppress hydrolysis, especially when strong bases are used. Ensure your solvents and reagents are dry.

  • Solution 3: Minimize Reaction Time. Monitor the reaction closely and work it up as soon as it reaches completion to minimize the time the components are exposed to basic conditions.

Cause B: Competing Reactions with Alkyl Nucleophiles

  • Explanation: When using alkyl alcohols as nucleophiles, the resulting alkyl sulfonate product can sometimes undergo a competing Sₙ2 reaction, especially if other nucleophiles are present in the reaction mixture.[15]

  • Solution: Use Optimized Protocols for Alcohols. The "Accelerated SuFEx" protocol, which uses a combination of a strong guanidine base (like BTMG) and a silicon additive like hexamethyldisilazane (HMDS), is particularly effective for reactions with alcohols and can often be completed in minutes, minimizing side reactions.[14][15]

Protocols and Data

Table 1: Common SuFEx Catalysts and Typical Loadings
CatalystTypepKaH (in MeCN)Typical Loading (mol%)Notes
Triethylamine (TEA)Tertiary Amine18.8Stoichiometric or CatalyticLess reactive; suitable for highly activated systems.[13]
DBUAmidine24.310 - 30%A common and effective catalyst for many SuFEx reactions.[13]
BEMPPhosphazene27.61 - 10%A very strong base, useful for challenging substrates.[13]
BTMG (Barton's Base)Guanidine~261 - 20%Highly effective, especially in combination with HMDS for "Accelerated SuFEx".[14][15]
Bifluoride SaltsIonicN/A0.05 - 0.1%Extremely low loadings, particularly effective for polymer synthesis.[13]
Experimental Protocol: General Procedure for Base-Catalyzed SuFEx

This protocol describes a general method for the reaction between 4-(benzyloxy)benzene-1-sulfonyl fluoride and a phenolic nucleophile.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 equiv.) and dissolve it in an anhydrous solvent (e.g., acetonitrile or DMF).

  • Silylation (Recommended for Phenols): If starting from a phenol, convert it to the silyl ether first. A common method is to add hexamethyldisilazane (HMDS) and a catalytic amount of a strong base.

  • Addition of Reagents: Add the base catalyst (e.g., DBU, 10-30 mol%). To this mixture, add 4-(benzyloxy)benzene-1-sulfonyl fluoride (1.0-1.2 equiv.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) can be applied.

  • Work-up: Once the reaction is complete, quench it by adding water or a dilute aqueous acid (e.g., 1M HCl).

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography if necessary.[9]

Experimental Protocol: Accelerated SuFEx with Alcohols/Phenols

This protocol, adapted from the work of Sharpless and Moses, is highly efficient and often requires minimal purification.[14][15]

  • Preparation: In a vial, combine the alcohol or phenol (1.0 equiv.), 4-(benzyloxy)benzene-1-sulfonyl fluoride (1.0 equiv.), and hexamethyldisilazane (HMDS, 1.0 equiv.) in acetonitrile.

  • Catalysis: Add the catalyst, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base), at a loading of 1-5 mol% for phenols or 10-20 mol% for alkyl alcohols.[14][15]

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 5-30 minutes.

  • Work-up: The reaction often yields a clean product. The volatile byproducts (ammonia, silyl fluoride) and the catalyst can typically be removed by evaporation under reduced pressure, often yielding the analytically pure product without the need for chromatography.[14]

Visualizing the Workflow

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting a low-yielding SuFEx reaction.

SuFEx_Troubleshooting start Low Yield in SuFEx Reaction check_nucleophile Is the nucleophile a phenol? start->check_nucleophile silylate Action: Convert phenol to a silyl ether (e.g., with HMDS). check_nucleophile->silylate Yes check_catalyst Is the catalyst strong enough? (e.g., using TEA) check_nucleophile->check_catalyst No (e.g., Amine) silylate->check_catalyst stronger_catalyst Action: Switch to a stronger base (DBU, BEMP, or BTMG). check_catalyst->stronger_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes (e.g., DBU used) stronger_catalyst->check_conditions increase_temp Action: Increase temperature moderately (e.g., to 40-60 °C). check_conditions->increase_temp No accelerated_protocol Consider 'Accelerated SuFEx' protocol with BTMG/HMDS check_conditions->accelerated_protocol Yes, still low yield success Yield Improved increase_temp->success accelerated_protocol->success

Caption: A decision tree for troubleshooting low-yield SuFEx reactions.

General SuFEx Reaction Pathway

This diagram illustrates the core transformation in a base-catalyzed SuFEx reaction.

SuFEx_Mechanism cluster_reactants Reactants cluster_products Products R_SO2F R-SO₂F (e.g., 4-(Benzyloxy)benzene-1-sulfonyl fluoride) R_SO2Nu R-SO₂-Nu (Sulfonate or Sulfonamide) R_SO2F->R_SO2Nu Nu_H Nu-H (e.g., Phenol or Amine) Nu_H->R_SO2Nu HF HF catalyst Base Catalyst (e.g., DBU) catalyst->R_SO2Nu activates

Caption: Generalized pathway for a base-catalyzed SuFEx reaction.

References

  • Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758. [Link]

  • Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. PubMed, 48(17). [Link]

  • (2018). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. ResearchGate. [Link]

  • Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]

  • (2023). Sulfur fluoride exchange. PMC - NIH. [Link]

  • (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. [Link]

  • (2026). SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers. Macromolecules - ACS Publications. [Link]

  • (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC - NIH. [Link]

  • (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RSC Publishing. [Link]

  • (2018). Organocatalytic SuFEx click reactions of SO2F2. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI). ACS Publications. [Link]

  • (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis - ACS Publications. [Link]

  • (2025). Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ResearchGate. [Link]

  • Smedley, C. J., et al. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]

  • Smedley, C. J., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC. [Link]

  • (2022). Mechanism of the SuFEx reaction. ResearchGate. [Link]

  • (2020). SuFEx-Based Strategies for the Preparation of Functional Particles and Cation Exchange Resins. The Royal Society of Chemistry. [Link]

  • (2023). Sulfur fluoride exchange. Springer Nature Experiments. [Link]

  • Hoffman Fine Chemicals. (n.d.). 4-(Benzyloxy)benzene-1-sulfonyl fluoride. [Link]

  • (2022). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC. [Link]

  • (2024). Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking. PMC. [Link]

  • Zhang, Y., et al. (2024). 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation. ChemRxiv. [Link]

  • (2021). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • (2018). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • (2023). Applications of Sulfonyl Fluorides. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(Benzyloxy)benzene-1-sulfonyl fluoride Solubility in Cell Culture

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the formulation of highly lipophilic covalent inhibitors. 4-(Benzyloxy)benzene-1-sulfonyl fluoride (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the formulation of highly lipophilic covalent inhibitors. 4-(Benzyloxy)benzene-1-sulfonyl fluoride (BBSF) is a powerful electrophile utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry to target nucleophilic amino acids (e.g., Tyrosine, Lysine, Serine, Histidine)[1].

While the sulfonyl fluoride (S–F) bond itself is remarkably stable to hydrolysis in aqueous environments[2], the biphenyl-ether-like benzyloxy core makes BBSF highly hydrophobic. This structural feature frequently leads to severe solubility issues, precipitation, and false negatives in cell-based assays. This guide provides mechanistic insights and field-proven, self-validating protocols to overcome these formulation challenges.

Part 1: Mechanistic Causes of Poor Solubility

Q: Why does BBSF precipitate immediately upon addition to my cell culture media? A: The precipitation of BBSF is driven by the hydrophobic effect. When introduced into an aqueous environment, the nonpolar benzyloxy and benzene rings disrupt the hydrogen-bonding network of water. To minimize this thermodynamically unfavorable state, BBSF molecules self-associate and aggregate, leading to rapid crystallization or amorphous precipitation. Furthermore, while the S–F bond is resistant to reduction and oxidation[1], the molecule lacks ionizable functional groups (like amines or carboxylic acids) that would otherwise facilitate favorable dipole-dipole interactions with water.

RootCause A BBSF Added to Cell Culture Media B High Aqueous Environment A->B C Hydrophobic Aggregation B->C Hydrophobic Effect D Serum Protein Binding (BSA) B->D Non-specific binding E Precipitation / Crystallization C->E F Reduced Free Drug Concentration D->F E->F G False Negatives in Biological Assays F->G

Logical flow of BBSF precipitation and subsequent assay failure in aqueous media.

Q: Can I just increase the DMSO concentration to keep BBSF in solution? A: Increasing DMSO is a common but flawed approach. While BBSF is highly soluble in 100% DMSO, diluting this stock directly into media often causes the compound to "crash out" at the injection site due to localized solvent exchange. More critically, DMSO concentrations above 0.1%–0.5% (v/v) induce cytotoxicity, alter cellular metabolism, and perturb membrane permeability. This confounds biological assay results and masks the true pharmacological effect of the SuFEx inhibitor.

Part 2: Optimization Strategies & Formulation

Q: How can I improve the aqueous solubility of BBSF without exceeding DMSO toxicity limits? A: The most effective strategy for solubilizing highly hydrophobic aromatic compounds like BBSF in cell culture is the use of cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The cavity size of β-cyclodextrin is perfectly suited for encapsulating aromatic rings (like the benzyloxy group of BBSF), forming a water-soluble inclusion complex. This approach displaces water from the cavity—a thermodynamically favored reaction—effectively "hiding" the hydrophobic moiety from the aqueous environment while keeping the reactive sulfonyl fluoride accessible[4].

Q: Does complexation with cyclodextrin interfere with SuFEx reactivity or target engagement? A: No. The formation of the BBSF/HP-β-CD inclusion complex relies entirely on non-covalent guest-host chemistry[5]. This interaction is dynamic and reversible. In the cell culture media, the cyclodextrin complex acts as a drug reservoir. As free BBSF partitions into the lipid bilayer of cells or engages its intracellular protein targets, the equilibrium shifts, releasing more BBSF from the cyclodextrin cavity. HP-β-CD itself is highly biocompatible and does not readily cross the cell membrane, ensuring that the intracellular SuFEx reaction remains unhindered[3].

Quantitative Comparison of Solubilization Strategies
Solubilization StrategyMax Aqueous ConcentrationCytotoxicity RiskAssay InterferenceRecommendation
Direct Dilution (DMSO < 0.1%) < 1 µMLowHigh (Precipitation)Not recommended
High Co-solvent (DMSO > 1%) ~10 µMHighHigh (Solvent effects)Avoid in cell culture
Surfactant (0.1% Tween-80) ~50 µMModerateModerate (Membrane disruption)Use with caution
HP-β-CD Complexation (10% w/v) > 500 µM Low Low (Reversible binding) Optimal for cell culture
Part 3: Standard Operating Procedure (SOP) for BBSF Formulation

To guarantee reproducible results, we recommend the following self-validating workflow for preparing BBSF/HP-β-CD inclusion complexes.

Workflow Step1 1. Dissolve BBSF in 100% DMSO Step3 3. Dropwise Addition with Vortexing Step1->Step3 Step2 2. Prepare 10% w/v HP-β-CD in PBS Step2->Step3 Step4 4. Sonication & Incubation (37°C) Step3->Step4 Step5 5. Sterile Filtration (0.22 µm PTFE) Step4->Step5 Step6 6. Dilute into Culture Media Step5->Step6

Step-by-step formulation workflow for BBSF using HP-β-CD complexation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve BBSF in 100% anhydrous DMSO to create a 10 mM concentrated stock. Vortex until completely clear. Note: Ensure the DMSO is anhydrous, as sulfonyl fluorides can slowly degrade in wet DMSO over long storage periods.

  • Carrier Solution: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4). Filter through a 0.22 µm PES membrane.

  • Complexation: While vortexing the HP-β-CD solution continuously, add the 10 mM BBSF DMSO stock dropwise. The final DMSO concentration should not exceed 1% at this stage (e.g., adding 10 µL of DMSO stock into 990 µL of HP-β-CD solution yields a 100 µM BBSF intermediate complex).

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 15 minutes, followed by incubation at 37°C for 1 hour. This thermal energy allows thermodynamic equilibration of the guest-host inclusion complex.

  • Validation Checkpoint (Crucial): Centrifuge the solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic white pellet. If a pellet is present, the compound has exceeded its complexation capacity; you must use the supernatant and quantify the true concentration via LC-MS.

  • Sterilization and Dilution: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is recommended to minimize non-specific binding of hydrophobic compounds). Dilute this working stock 1:10 into your final cell culture media (Final assay concentrations: 10 µM BBSF, 0.1% DMSO, 1% HP-β-CD).

Part 4: Assay Validation & Quality Control

Q: How do I validate that BBSF remains in solution and is biologically active over a 48-hour assay? A: To ensure scientific integrity, implement a self-validating LC-MS/MS protocol. Prepare a cell-free "mock" culture plate with your formulated BBSF media and incubate at 37°C with 5% CO2. At 0, 24, and 48 hours, take aliquots, centrifuge at 10,000 x g to pellet any micro-precipitates, and quantify the BBSF in the supernatant via LC-MS/MS. A stable concentration confirms solubility. Additionally, monitoring the parent mass ensures the S–F bond has not prematurely hydrolyzed in the media, confirming that the electrophile remains fully active for intracellular SuFEx target engagement.

References
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar touro.edu URL:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI mdpi.com URL: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC nih.gov URL:[Link]

  • Sulfur fluoride exchange - PMC - NIH nih.gov URL:[Link]

Sources

Troubleshooting

Reducing off-target protein labeling by 4-(Benzyloxy)benzene-1-sulfonyl fluoride

Prepared by the Office of the Senior Application Scientist Welcome to the technical resource guide for 4-(Benzyloxy)benzene-1-sulfonyl fluoride (BOBSF). This document is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical resource guide for 4-(Benzyloxy)benzene-1-sulfonyl fluoride (BOBSF). This document is designed for researchers, scientists, and drug development professionals utilizing BOBSF as a chemical probe for targeted protein labeling. Our goal is to provide you with the in-depth technical and practical insights necessary to overcome common experimental hurdles and maximize the specificity of your labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is 4-(Benzyloxy)benzene-1-sulfonyl fluoride (BOBSF) and what is its primary mechanism of action?

4-(Benzyloxy)benzene-1-sulfonyl fluoride, or BOBSF, is a covalent chemical probe belonging to the sulfonyl fluoride (SF) class of electrophiles. Its primary mechanism involves the covalent modification of nucleophilic amino acid residues on proteins. The core of this action is the highly electrophilic sulfur(VI) center, which reacts with electron-rich side chains, forming a stable sulfonyl-enzyme or sulfonyl-protein adduct.[1][2] While classically used to target the active site serine in serine hydrolases and proteases, the reactivity of sulfonyl fluorides is broader, extending to other residues depending on the specific protein microenvironment.[2]

Q2: How does BOBSF differ from more common sulfonyl fluorides like PMSF or AEBSF?

BOBSF, Phenylmethylsulfonyl fluoride (PMSF), and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) are all irreversible inhibitors that target serine proteases.[2][3] However, they differ significantly in their structure, which in turn influences their reactivity, stability, and specificity.

  • Reactivity & Stability: PMSF is highly reactive but notoriously unstable in aqueous solutions, hydrolyzing rapidly, which necessitates fresh preparation in organic solvents.[2] AEBSF is water-soluble and more stable, making it more convenient for many applications.[3][4][5] The benzyloxy group in BOBSF provides a unique electronic and steric profile. It is expected to have greater stability than PMSF in aqueous buffers while its reactivity can be modulated to be more selective than highly reactive, less-specific probes.

  • Specificity: The primary rationale for using a probe like BOBSF is to gain specificity. While PMSF and AEBSF are effective serine protease inhibitors, they are known to cause off-target modifications on other nucleophilic residues, including tyrosine, lysine, and histidine.[2][4] The bulkier benzyloxy moiety of BOBSF is designed to create more specific interactions within a target binding pocket, thereby reducing reactions with solvent-exposed, non-target residues.

FeaturePhenylmethylsulfonyl fluoride (PMSF)4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)4-(Benzyloxy)benzene-1-sulfonyl fluoride (BOBSF)
Solubility Poor in aqueous buffers; requires organic solvent (e.g., isopropanol, ethanol).[2]High water solubility.[3][4]Expected to be soluble in organic solvents (e.g., DMSO, DMF).
Aqueous Stability Low; rapid hydrolysis (half-life ~35 min at pH 8).[2]High stability in aqueous solution, especially at lower pH.[4][5]Expected to have moderate to high stability, superior to PMSF.
Primary Target Active site Serine in proteases.[3]Active site Serine in proteases.[3]Nucleophilic residues (e.g., Ser, Tyr, Lys) in specific binding pockets.
Known Off-Targets Ser, Tyr, Lys, His.[2]Ser, Tyr, Lys, His, N-terminus.[4][5]Designed to minimize off-target labeling compared to PMSF/AEBSF.
Toxicity Neurotoxin; requires careful handling.[6]Significantly lower toxicity than PMSF.[3][5]Handle with standard laboratory precautions for chemical reagents.[7]
Q3: What are the primary "off-targets" for sulfonyl fluoride probes and why is reducing them important?

The sulfonyl fluoride "warhead" is privileged in chemical biology because it can react with a range of nucleophilic amino acid residues beyond serine.[2] The most common off-targets include:

  • Tyrosine: The phenolic hydroxyl group can be sulfonylated.[2][8]

  • Lysine: The primary amine of the side chain can react.[2][9]

  • Histidine: The imidazole side chain is a potential nucleophile.[2]

  • Threonine: The secondary hydroxyl group can also be a target, though often less reactive than serine.[2]

Reducing off-target labeling is critical for the validity of chemoproteomic studies. Unwanted modifications can lead to false positives in target identification, incorrect interpretation of a compound's mechanism of action, and a clouded understanding of cellular signaling pathways.[10][11] The goal of using a more tailored probe like BOBSF is to ensure that the observed biological effect is due to the engagement of the intended target, not a constellation of unintended interactions.

Troubleshooting Guide

Problem: I'm observing high background or widespread non-specific labeling in my mass spectrometry (MS) or Western blot analysis.

Possible Causes & Solutions

  • BOBSF Concentration is Too High: Like any covalent probe, excess concentration can drive non-specific reactions. The principle of using BOBSF is to leverage its inherent selectivity, not to force labeling through mass action.

    • Solution: Perform a concentration-response experiment. Titrate BOBSF from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 µM) in half-log steps. Analyze the results by MS or Western blot to identify the optimal concentration that maximizes on-target labeling while minimizing background.

  • Incorrect Buffer pH: The reactivity of nucleophilic amino acid side chains is highly dependent on their protonation state, which is governed by pH. Lysine residues, for example, become much more reactive at higher pH values (>8.5) as the amine group is deprotonated.

    • Solution: Ensure your labeling buffer pH is appropriate for your target. A common starting point is physiological pH (7.2-7.4). If off-target lysine labeling is suspected, consider performing the labeling at a slightly lower pH (e.g., 7.0). Conversely, if your target requires a higher pH for activity, you may need to accept some background and rely on competition experiments for validation.

  • Extended Incubation Time: The longer the incubation, the greater the chance for slow-reacting, low-affinity sites to become modified.

    • Solution: Conduct a time-course experiment. Fix the BOBSF concentration and incubate for various durations (e.g., 15 min, 30 min, 1 hour, 2 hours). Quench the reaction and analyze the samples to find the shortest time required for sufficient on-target labeling.

  • Presence of Highly Reactive, Non-Target Proteins: Your sample (especially cell lysate) may contain abundant proteins with highly reactive nucleophiles (e.g., certain glutathione transferases) that act as "sinks" for the probe.[8]

    • Solution: This is an inherent challenge. The primary solution is to use a competitive profiling strategy (see Protocol 3) to distinguish specific, binding-pocket-driven labeling from hyper-reactivity. Pre-clearing the lysate with a broad-spectrum, irreversible inhibitor that does not interfere with your target could be an option, but this adds complexity.

G cluster_workflow Troubleshooting Workflow: High Off-Target Labeling start High Off-Target Labeling Observed opt_conc Titrate [BOBSF] (e.g., 1-100 µM) start->opt_conc Step 1 check_ph Optimize Buffer pH (e.g., 6.5-8.0) opt_conc->check_ph Step 2 opt_time Reduce Incubation Time (e.g., 15-60 min) check_ph->opt_time Step 3 comp_assay Perform Competition Assay (See Protocol 3) opt_time->comp_assay Step 4 (Validation) result Specific Labeling Achieved comp_assay->result

Caption: Workflow for addressing non-specific protein labeling.

Problem: My protein of interest is not being labeled, or labeling is very weak.

Possible Causes & Solutions

  • Inactive BOBSF Stock: Sulfonyl fluorides can be susceptible to hydrolysis over long periods, especially if exposed to moisture.

    • Solution: Prepare a fresh stock solution of BOBSF in anhydrous DMSO or DMF. Aliquot into small, single-use volumes and store desiccated at -80°C. Avoid repeated freeze-thaw cycles. To test activity, incubate the probe with a model serine protease like trypsin and measure the loss of enzymatic activity.

  • Sub-optimal Reaction Conditions: The target residue may be inaccessible or non-nucleophilic under the chosen conditions (e.g., wrong pH, lack of essential co-factors).

    • Solution: Review the literature for your protein of interest to determine its optimal conditions for activity. The active conformation is the one most likely to be labeled. Perform a pH screen (e.g., from 6.5 to 8.5) to find the optimal pH for labeling your specific target.

  • Target Residue is Not Sufficiently Reactive: The nucleophilicity of a residue is dramatically influenced by its local chemical environment (e.g., proximity to acidic or basic residues). The target site on your protein may simply not be reactive enough for BOBSF.

    • Solution: If conditions cannot be optimized further, BOBSF may not be the right probe for this specific target. Consider a probe with a more reactive warhead, but be mindful that this will likely increase off-target labeling.

  • Low Protein Concentration: Labeling is a bimolecular reaction; very low protein concentrations can lead to impractically slow reaction rates.

    • Solution: If possible, increase the protein concentration in your reaction.[12] For low-concentration samples, you may need to increase the molar excess of BOBSF and/or the incubation time, but monitor for off-target effects.[13]

Problem: I see an unexpected mass shift in my MS analysis after labeling.

Possible Causes & Solutions

  • Multiple Labeling Events: A single protein molecule may be labeled at more than one site, leading to adducts of 2x, 3x, etc., the mass of the BOBSF moiety.

    • Solution: This is strong evidence of non-specific labeling. Refer to the troubleshooting steps for "High background." Reducing probe concentration and incubation time is the first line of defense.

  • Probe Hydrolysis and Adduct Formation: The sulfonyl fluoride can hydrolyze to a sulfonic acid, which might non-covalently associate with the protein or, in some cases, form different types of adducts.

    • Solution: Ensure you are using fresh, anhydrous stock solutions. Analyze a "probe-only" control in your MS run to identify potential artifacts.

  • Modification of a Different Residue: You may have expected a serine modification, but a tyrosine or lysine was labeled instead. The covalent adduct will have the same mass, but it will be on a different peptide after digestion.

    • Solution: This requires detailed MS/MS analysis to pinpoint the exact site of modification. This information is crucial, as it may reveal a previously unknown functional residue in a binding pocket.[8]

G cluster_target On-Target Reaction cluster_offtarget Potential Off-Target Reactions BOBSF 4-(Benzyloxy) benzene-1- sulfonyl fluoride Protein Serine Tyrosine Lysine Protein BOBSF->Protein:ser Targets Active Site BOBSF->Protein:tyr Higher pH Excess Probe BOBSF->Protein:lys Higher pH Excess Probe OnTarget Covalent Adduct (Specific Labeling) Protein:ser->OnTarget OffTargetTyr Tyrosine Adduct Protein:tyr->OffTargetTyr OffTargetLys Lysine Adduct Protein:lys->OffTargetLys

Caption: On-target vs. potential off-target reactions of BOBSF.

Experimental Protocols

Protocol 1: Preparation and Handling of BOBSF Stock Solutions

Causality: The integrity of the sulfonyl fluoride electrophile is paramount for reproducible results. This protocol minimizes hydrolysis by using an anhydrous solvent and proper storage.

  • Reagents & Materials:

    • 4-(Benzyloxy)benzene-1-sulfonyl fluoride (BOBSF)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Low-retention microcentrifuge tubes

    • Desiccator

  • Procedure:

    • Allow the BOBSF vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Under a fume hood, weigh out the desired amount of BOBSF.

    • Dissolve the BOBSF in anhydrous DMSO to a final concentration of 100 mM. This will be your primary stock.

    • Aliquot the 100 mM stock into single-use volumes (e.g., 5-10 µL) in low-retention tubes.

    • Store the aliquots in a sealed container with desiccant at -80°C.

    • For experiments, thaw a single aliquot and prepare fresh dilutions (e.g., to 1 mM or 100 µM) in anhydrous DMSO immediately before adding to your reaction buffer. Do not store diluted aqueous solutions.

Protocol 2: General Protocol for Labeling a Purified Protein with BOBSF

Causality: This protocol establishes a baseline for labeling a purified protein. The molar ratio and buffer composition are critical variables that must be optimized for each specific protein target.

  • Reagents & Materials:

    • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4). Avoid buffers with primary amines like Tris.[14]

    • BOBSF stock solution (see Protocol 1).

    • Quenching solution (e.g., 1 M DTT or 2 M glycine).

    • SDS-PAGE loading buffer.

  • Procedure:

    • Dilute the purified protein to a working concentration (e.g., 1 mg/mL or ~10-20 µM) in the reaction buffer.[12]

    • Add BOBSF from your diluted stock to the protein solution to achieve the desired final molar ratio (start with a 10:1 molar excess of BOBSF-to-protein). Add the DMSO solution slowly while vortexing gently to avoid protein precipitation. Ensure the final DMSO concentration is <5% (v/v).

    • Incubate the reaction at room temperature for 1 hour. For less stable proteins, this can be performed at 4°C for a longer duration (e.g., 2-4 hours).

    • Quench the reaction by adding a quenching solution to a final concentration of 10-20 mM DTT or 50 mM glycine to scavenge any unreacted BOBSF.

    • Incubate for an additional 15 minutes at room temperature.

    • The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry).

Protocol 3: Competitive Labeling Assay to Validate Specificity

Causality: This protocol is the gold standard for demonstrating that BOBSF labeling is occurring at a specific binding site. A known ligand for your protein should prevent BOBSF from accessing and reacting with its target residue. This self-validating system confirms target engagement.[15]

  • Reagents & Materials:

    • All materials from Protocol 2.

    • A known, non-covalent inhibitor or ligand for your protein of interest.

  • Procedure:

    • Prepare at least two identical tubes containing your purified protein or cell lysate.

    • Tube A (Competition): Add the known inhibitor to the sample at a concentration known to saturate the binding site (typically 10-100x its Kd). Incubate for 30 minutes at room temperature to allow for binding.

    • Tube B (Control): Add an equivalent volume of the inhibitor's vehicle (e.g., DMSO) to the sample and incubate for 30 minutes.

    • Proceed to label both samples with the optimized concentration of BOBSF as determined previously (following steps 2-6 of Protocol 2).

    • Analyze the labeling in both samples. A significant reduction in BOBSF labeling in Tube A compared to Tube B indicates that the labeling is specific to the inhibitor's binding site.

References

  • Lentz, C. S., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Publications. Retrieved from [Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699. Retrieved from [Link]

  • Wikipedia. (n.d.). AEBSF. Retrieved from [Link]

  • Sharpless, K. B., et al. (2019). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Angewandte Chemie International Edition, 58(38), 13262-13275. Retrieved from [Link]

  • Poe, M., et al. (1994). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Journal of Biological Chemistry, 269(27), 17879-17885. Retrieved from [Link]

  • Jones, M., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(6), 3214-3227. Retrieved from [Link]

  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]

  • Gyulavári, P., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3056. Retrieved from [Link]

  • Kelly, J. W., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(4), 1358-1380. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1174987-30-4 | 4-(Benzyloxy)benzene-1-sulfonyl fluoride. Retrieved from [Link]

  • Ruprecht, B., et al. (2021). Stability-based approaches in chemoproteomics. Current Opinion in Chemical Biology, 61, 1-10. Retrieved from [Link]

  • Roche. (n.d.). The Complete Guide for Protease Inhibition. Retrieved from [Link]

  • Li, Y., et al. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Analytical Chemistry, 96(1), 1-17. Retrieved from [Link]

  • Diatchuk, V., et al. (1997). Inhibition of NADPH Oxidase Activation by 4-(2-Aminoethyl)- benzenesulfonyl Fluoride and Related Compounds. Journal of Biological Chemistry, 272(20), 13292-13299. Retrieved from [Link]

  • Gray, N. S., et al. (2020). An electroaffinity labeling platform for chemoproteomic-based target identification. Nature Chemical Biology, 16(10), 1109-1117. Retrieved from [Link]

  • ResearchGate. (2016). Does not adding PMSF and Benzamidine to my cell free extract degrade my protein of interest? Retrieved from [Link]

  • Liu, X. R., & Huang, Y. (2023). Mass Spectrometry-Based Approaches for the Analysis of Protein Higher Order Structure. Journal of Visualized Experiments, (193). Retrieved from [Link]

  • Kolodziejski, P. J., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Journal of the American Chemical Society, 135(19), 7294-7301. Retrieved from [Link]

  • Wright, J. C., et al. (2022). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications, 13(1), 1-13. Retrieved from [Link]

  • Kim, D. W., et al. (2014). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. Allergy, Asthma & Immunology Research, 6(5), 425-433. Retrieved from [Link]

  • Gross, M. L., et al. (2020). Mass Spectrometry-Based Protein Footprinting for Higher-Order Structure Analysis: Fundamentals and Applications. Chemical Reviews, 120(8), 4357-4417. Retrieved from [Link]

  • Cravatt, B. F., et al. (2019). Chemoproteomic methods for covalent drug discovery. Nature Reviews Drug Discovery, 18(9), 680-700. Retrieved from [Link]

  • ProtiFi. (n.d.). Troubleshooting Tips. Retrieved from [Link]

  • Baker, D., et al. (2024). Computational design of serine hydrolases. bioRxiv. Retrieved from [Link]

  • Heck, A. J., & Mohammed, S. (2012). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. In Mass Spectrometry in Life Sciences (pp. 109-129). Humana Press. Retrieved from [Link]

  • Meston, D., & Stoll, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(12), 578-581. Retrieved from [Link]

  • Massey, A. J., et al. (2025). Procoagulant Effects of Bothrops diporus Venom: Kinetic Modeling and Role of Serine Protease Activity. Toxins, 17(10), 453. Retrieved from [Link]

  • Sauer, M., et al. (2023). Fluorescent labeling strategies for molecular bioimaging. Nature Biotechnology, 41(10), 1386-1400. Retrieved from [Link]

  • Jean, F., et al. (2004). Aminoethyl benzenesulfonyl fluoride and its hexapeptide (Ac-VFRSLK) conjugate are both in vitro inhibitors of subtilisin kexin isozyme-1. Journal of Peptide Research, 64(2), 79-86. Retrieved from [Link]

  • Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved from [Link]

  • Cattaneo, A., et al. (2018). An Optimized Procedure for the Site-Directed Labeling of NGF and proNGF for Imaging Purposes. Frontiers in Molecular Neuroscience, 11, 286. Retrieved from [Link]

  • ResearchGate. (n.d.). A Burst kinetics in the conversion of p-nitrophenyl acetate by.... Retrieved from [Link]

  • Zhang, J., et al. (2020). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 10(7), 1199-1214. Retrieved from [Link]

  • ResearchGate. (2026). Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. Retrieved from [Link]

  • Cravatt, B. F., et al. (2001). Profiling serine hydrolase activities in complex proteomes. Biochemistry, 40(13), 3821-3830. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Toga, T., et al. (2022). Chemoproteomic Approach toward Probing the Interactomes of Perfluoroalkyl Substances. Environmental Science & Technology, 56(13), 9636-9646. Retrieved from [Link]

  • Ge, Y., et al. (2021). Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics. Journal of the American Society for Mass Spectrometry, 32(7), 1735-1743. Retrieved from [Link]

  • Zhu, J., et al. (2020). 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation. ChemRxiv. Retrieved from [Link]

  • Bradner, J. E., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature, 624(7992), 653-660. Retrieved from [Link]

  • ResearchGate. (n.d.). Proteolysis Targeting Chimeras With Reduced Off-targets. Retrieved from [Link]

  • Wang, D., et al. (2023). Protocol for deep proteomic profiling of formalin-fixed paraffin-embedded specimens using a spectral library-free approach. STAR Protocols, 4(2), 102316. Retrieved from [Link]

  • Johnsson, K., et al. (2018). An “OFF–ON–OFF” fluorescence protein-labeling probe for real-time visualization of the degradation of short-lived proteins in cellular systems. Chemical Science, 9(28), 6066-6071. Retrieved from [Link]

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Optimization

Technical Support Center: Purification of 4-(Benzyloxy)benzene-1-sulfonyl Fluoride Reaction Products

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. 4-(Benzyloxy)benzene-1-sulfonyl fluoride is a highly versatile electrophilic hub used to generate complex aryl sulfonates and su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. 4-(Benzyloxy)benzene-1-sulfonyl fluoride is a highly versatile electrophilic hub used to generate complex aryl sulfonates and sulfonamides. While the SuFEx click reaction is celebrated for its near-perfect efficiency and orthogonality[1], the unique physicochemical properties of sulfonyl fluorides—and the generation of stoichiometric fluoride ions—present specific purification challenges.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and execute flawless purification workflows for these reaction products.

Module A: Troubleshooting & FAQs (Causality-Driven Solutions)

Q1: My 4-(benzyloxy)benzenesulfonamide product is streaking heavily on the silica gel column. How do I resolve this?

Causality: Sulfonamides possess a highly polarized N-H bond that interacts strongly with the silanol groups on stationary phase silica. Furthermore, residual bifluoride catalysts (e.g., [K][HF2]) or DBU-HF salts generated during the SuFEx reaction can actively etch the silica, exacerbating streaking and degrading separation resolution[2]. Solution: Pre-treat the crude mixture with an aqueous wash to remove fluoride salts (See SOP 1). When packing the column, add 1% triethylamine (TEA) to the eluent to neutralize acidic silanol sites.

Q2: I cannot separate the unreacted 4-(benzyloxy)benzene-1-sulfonyl fluoride from my aryl sulfonate product. They have identical Rf​ values.

Causality: Unlike sulfonyl chlorides, aryl sulfonyl fluorides are exceptionally stable to hydrolysis and possess high lipophilicity[3]. Because the S(VI)-F bond is resistant to heterolytic cleavage, the unreacted starting material will not degrade on the column and often mirrors the polarity of the target aryl sulfonates[1]. Solution: Implement a "chemical scavenging" protocol. Post-reaction, add a highly reactive, polar primary amine (e.g., ethanolamine or a polymer-supported amine) to the mixture. The amine will selectively react with the excess sulfonyl fluoride via SuFEx to form a highly polar sulfonamide. This byproduct will remain on the baseline during standard chromatography, allowing your desired sulfonate to elute cleanly.

Q3: We are synthesizing a library for direct biological screening. How can we remove fluoride byproducts without chromatography?

Causality: The SuFEx reaction generates one equivalent of fluoride ion per coupling event. Free fluoride is highly active in biological milieus and can inhibit metalloenzymes or phosphatases in downstream assays, leading to false positives[4]. Solution: Utilize the TMS-OH quenching strategy. Adding trimethylsilanol (TMS-OH) to the crude mixture reacts with the free fluoride to form trimethylsilyl fluoride (TMS-F), a highly volatile gas (b.p. 16 °C) that is easily removed under vacuum[5]. This allows for the direct screening of the crude mixture without time-consuming HPLC purification[4].

Q4: We need to deprotect the benzyl ether post-SuFEx using Pd/C hydrogenation, but the reaction is failing. Why?

Causality: While the benzyl ether is completely orthogonal and stable to standard SuFEx conditions[6], trace sulfur-containing impurities or unreacted sulfonyl fluoride can severely poison the palladium catalyst during downstream hydrogenolysis. Solution: Ensure rigorous removal of all sulfurous byproducts. If standard chromatography is insufficient, pass the purified product through a short plug of activated carbon or use a palladium scavenger resin (e.g., QuadraPure) prior to the hydrogenation step.

Module B: Standard Operating Procedures (SOPs)

SOP 1: Fluoride Scavenging and Liquid-Liquid Extraction

Objective: To safely remove cytotoxic and silica-etching fluoride ions prior to downstream processing.

  • Reaction Quench: Upon completion of the SuFEx coupling (verified by LC-MS showing consumption of the limiting reagent), cool the reaction vessel to 0 °C.

  • Volatile Scavenging (For High-Throughput): If chromatography is to be avoided, add 1.5 equivalents of TMS-OH per equivalent of theoretical fluoride generated. Stir for 15 minutes at room temperature, then concentrate under reduced pressure to volatilize the resulting TMS-F[5].

  • Aqueous Precipitation (For Scale-Up): Dilute the crude mixture in ethyl acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO 3​ (to neutralize acidic byproducts) and 1M aqueous CaCl 2​ .

    • Self-Validation Check: The formation of a fine white precipitate (CaF 2​ ) in the aqueous layer confirms the successful sequestration of fluoride ions.

  • Phase Separation: Isolate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the crude product.

SOP 2: Chromatographic Isolation of 4-(Benzyloxy)benzene-1-sulfonates

Objective: To separate the target SuFEx product from unreacted 4-(benzyloxy)benzene-1-sulfonyl fluoride and coupling partners.

  • Chemical Scavenging (Crucial Step): If TLC indicates co-elution of the unreacted sulfonyl fluoride and the product, add 0.5 equivalents of ethanolamine to the crude mixture. Stir for 30 minutes to convert excess sulfonyl fluoride into a highly polar sulfonamide.

  • Column Preparation: Dissolve the scavenged crude extract in a minimum volume of dichloromethane (DCM). Pack a silica gel column using Hexanes. If the target product is a sulfonamide, incorporate 1% TEA into the mobile phase to prevent streaking[2].

  • Gradient Elution: Run a gradient elution from 100% Hexanes to 70:30 Hexanes:EtOAc. The unreacted lipophilic impurities will elute first, followed by the target product. The scavenged sulfonamide byproduct will remain trapped on the baseline.

  • Fraction Analysis: Identify product fractions using UV visualization (254 nm) and confirm mass via LC-MS.

Module C: Strategic Purification Matrix

Summarizing the quantitative and qualitative data, the following table dictates the optimal purification strategy based on reaction scale and target application.

Scale / ApplicationPrimary ImpurityRecommended TechniqueKey ReagentsPros / Cons
High-Throughput Screening Fluoride IonsIn situ VolatilizationTMS-OHPro: No chromatography required.Con: Requires efficient vacuum setup.
Milligram to Gram Scale Unreacted Sulfonyl FluorideChemical ScavengingEthanolamine or Resin-bound aminePro: Alters Rf​ drastically for easy separation.Con: Adds a brief secondary reaction step.
Gram Scale (Sulfonamides) Silica Etching / StreakingBuffered Chromatography1% TEA in EluentPro: Yields sharp chromatographic peaks.Con: TEA removal required post-column.
Downstream Deprotection Catalyst Poisons (S/F)Precipitation & FiltrationAqueous CaCl 2​ washPro: Protects Pd/C for benzyl cleavage.Con: Potential for emulsion formation.

Module D: Visual Workflow

SuFEx_Purification Start Crude SuFEx Mixture (Product, Ar-SO2F, F-, Silyl-F) Quench Fluoride Scavenging (TMS-OH or Aqueous Wash) Start->Quench Add Scavenger Volatiles Evaporation (Removes TMS-F) Quench->Volatiles If TMS-ether used Extraction Liquid-Liquid Extraction (Removes Salts via CaF2) Quench->Extraction If Amine/Phenol used Chromatography Silica Gel / RP-HPLC (Separates Ar-SO2F) Volatiles->Chromatography Extraction->Chromatography Pure Pure 4-(Benzyloxy)benzene Sulfonate/Sulfonamide Chromatography->Pure Isolate Product

SuFEx reaction purification workflow for 4-(Benzyloxy)benzene-1-sulfonyl fluoride derivatives.

References

  • [1] Click Chemistry * Sharpless Lab * The Scripps Research Institute. scripps.edu. 1

  • [3] SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. merckmillipore.com.3

  • [2] SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. pnas.org. 2

  • [6] Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. nih.gov.6

  • [5] Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). nih.gov. 5

  • [4] Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. acs.org. 4

Sources

Troubleshooting

Technical Support Center: Catalyst-Free Reactions of 4-(Benzyloxy)benzene-1-sulfonyl Fluoride

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(benzyloxy)benzene-1-sulfonyl fluoride. This guide provides in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(benzyloxy)benzene-1-sulfonyl fluoride. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges related to its reactivity in catalyst-free synthetic routes. As your Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 4-(benzyloxy)benzene-1-sulfonyl fluoride in the absence of a catalyst.

Issue 1: My reaction is sluggish, showing low conversion to the desired sulfonamide or sulfonate ester.

Possible Cause: The electrophilicity of the sulfur atom in 4-(benzyloxy)benzene-1-sulfonyl fluoride is attenuated. The benzyloxy group is an electron-donating group, which increases the electron density on the aromatic ring and, consequently, on the sulfonyl fluoride moiety. This reduces the partial positive charge on the sulfur atom, making it less susceptible to nucleophilic attack compared to sulfonyl fluorides bearing electron-withdrawing groups.[1][2]

Solutions:

  • Increase Reaction Temperature: For many organic reactions, an increase in temperature can provide the necessary activation energy to overcome a high kinetic barrier.

    • Actionable Advice: Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor the reaction progress closely by TLC or LC-MS to find the optimal temperature that promotes product formation without leading to decomposition of your starting materials or product.

  • Prolong Reaction Time: Some reactions, especially those with less reactive electrophiles, simply require more time to reach completion.

    • Actionable Advice: Allow the reaction to proceed for an extended period, for example, 24 to 48 hours. Continue to monitor the reaction to determine the point of maximum conversion.

  • Solvent Optimization: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents are generally preferred for nucleophilic substitution reactions as they can solvate cations while leaving the nucleophile relatively free and more reactive.

    • Actionable Advice: If you are using a non-polar solvent like toluene or THF, consider switching to a polar aprotic solvent such as acetonitrile, DMF, or DMSO. These solvents can help to stabilize charged intermediates and transition states, thereby accelerating the reaction.

Issue 2: I am observing the formation of side products, or my desired product is degrading under the reaction conditions.

Possible Cause: While 4-(benzyloxy)benzene-1-sulfonyl fluoride is relatively stable, harsh reaction conditions (e.g., very high temperatures) can lead to decomposition or side reactions, especially if your nucleophile or product is sensitive.[3] The benzylic ether linkage can also be susceptible to cleavage under certain conditions.

Solutions:

  • Optimize Temperature and Reaction Time: Finding the right balance is key.

    • Actionable Advice: Instead of pushing the temperature to the highest limit, try to find a moderate temperature at which the reaction proceeds at a reasonable rate without significant side product formation. A time-course study via LC-MS can be invaluable in identifying the optimal reaction time before product degradation becomes an issue.

  • Use a More Nucleophilic Reagent: If your current nucleophile is not reactive enough, consider alternatives.

    • Actionable Advice: For the synthesis of sulfonamides, primary amines are generally more nucleophilic than secondary amines. For sulfonate esters, alkoxides are more nucleophilic than the corresponding neutral alcohols. Using a stronger, unhindered nucleophile can often allow for milder reaction conditions.

  • Inert Atmosphere: While many SuFEx-type reactions are robust, sensitive substrates may benefit from an inert atmosphere.[4]

    • Actionable Advice: Conduct the reaction under a nitrogen or argon atmosphere to prevent potential oxidation or other side reactions with atmospheric components, especially if heating for prolonged periods.

Issue 3: My starting material is insoluble in the chosen solvent, leading to a heterogeneous mixture and poor reactivity.

Possible Cause: 4-(benzyloxy)benzene-1-sulfonyl fluoride is a solid with a melting point of 95-97 °C.[5] Its solubility can be limited in certain organic solvents.

Solutions:

  • Solvent Screening: A systematic solvent screen can identify a medium where all reactants are fully dissolved at the reaction temperature.

    • Actionable Advice: Test the solubility of your sulfonyl fluoride in a range of solvents at both room temperature and your target reaction temperature. A good starting point would be to test solvents like acetonitrile, THF, dioxane, DMF, and DMSO.

  • Use of Co-solvents: A mixture of solvents can sometimes provide the desired solubility properties.

    • Actionable Advice: If a single solvent does not suffice, try a binary mixture. For example, a mixture of toluene and a more polar solvent like DMF might provide the necessary balance of solubility for both your sulfonyl fluoride and your nucleophile.

Frequently Asked Questions (FAQs)

Q1: Why is 4-(benzyloxy)benzene-1-sulfonyl fluoride less reactive than other aryl sulfonyl fluorides like 4-nitrobenzenesulfonyl fluoride?

The reactivity of an aryl sulfonyl fluoride is largely governed by the electronic properties of the substituents on the aromatic ring. The benzyloxy group (-OCH₂Ph) is an electron-donating group through resonance. This increases the electron density at the sulfur center, making it less electrophilic and thus less reactive towards nucleophiles. In contrast, the nitro group (-NO₂) in 4-nitrobenzenesulfonyl fluoride is a strong electron-withdrawing group, which significantly decreases the electron density at the sulfur atom, making it a much more potent electrophile.[1][2]

Q2: Can I perform catalyst-free reactions of 4-(benzyloxy)benzene-1-sulfonyl fluoride in water?

While sulfonyl fluorides are notably more stable to hydrolysis than their chloride counterparts, prolonged heating in aqueous media, especially under non-neutral pH, can lead to hydrolysis to the corresponding sulfonic acid.[3] For catalyst-free reactions with nucleophiles, it is generally advisable to use anhydrous organic solvents to avoid this competing side reaction. However, some modern "click" chemistry approaches have been developed to work in aqueous environments.[6][7]

Q3: What types of nucleophiles can be used in catalyst-free reactions with 4-(benzyloxy)benzene-1-sulfonyl fluoride?

In principle, a wide range of nucleophiles can react with sulfonyl fluorides. However, given the reduced reactivity of this particular substrate, stronger nucleophiles are more likely to be successful in catalyst-free conditions. These include:

  • Primary and secondary amines: To form sulfonamides.[4]

  • Alcohols and phenols (often as their corresponding alkoxides/phenoxides): To form sulfonate esters.

  • Thiols (as thiolates): To form thiosulfonates.

Q4: Are there any safety precautions I should take when working with 4-(benzyloxy)benzene-1-sulfonyl fluoride?

As with all laboratory chemicals, appropriate safety measures should be taken. It is advisable to handle the compound in a well-ventilated fume hood, wearing standard personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All chemical products should be treated as having unknown hazards and toxicity.[5]

Q5: What is "SuFEx click chemistry" and is it relevant for my catalyst-free reactions?

SuFEx, or Sulfur(VI) Fluoride Exchange, is a category of click chemistry reactions developed by K. Barry Sharpless and his group.[6][7] These reactions are characterized by their high efficiency, broad scope, and simple reaction conditions, often proceeding without a catalyst. The reaction of 4-(benzyloxy)benzene-1-sulfonyl fluoride with a nucleophile is an example of a SuFEx reaction. Understanding the principles of SuFEx can provide a valuable framework for optimizing your catalyst-free reactions.[8]

Quantitative Data Summary

The following table provides a general overview of reaction conditions that can be used as a starting point for the catalyst-free reaction of 4-(benzyloxy)benzene-1-sulfonyl fluoride with a generic nucleophile.

ParameterRecommended RangeRationale
Temperature 60 - 120 °CTo overcome the activation energy barrier of the less reactive sulfonyl fluoride.
Reaction Time 12 - 48 hoursSlower reactions may require extended time for acceptable conversion.
Solvent Acetonitrile, DMF, DMSOPolar aprotic solvents can accelerate nucleophilic substitution reactions.
Nucleophile Conc. 1.1 - 2.0 equivalentsUsing a slight to moderate excess of the nucleophile can drive the reaction to completion.

Experimental Protocols

General Protocol for the Catalyst-Free Synthesis of a Sulfonamide

This protocol provides a general starting point. You will likely need to optimize the conditions for your specific amine.

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-(benzyloxy)benzene-1-sulfonyl fluoride (1.0 eq.).

  • Add your amine nucleophile (1.2 eq.).

  • Add anhydrous acetonitrile (to make a 0.1 - 0.5 M solution with respect to the sulfonyl fluoride).

  • Seal the vial and place it in a preheated heating block at 80 °C.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 4-6 hours).

  • If the reaction is sluggish, consider increasing the temperature to 100 °C.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

Visualizations

Troubleshooting Workflow for Low Reactivity

G start Low Reaction Conversion temp Increase Temperature (e.g., to 80-100 °C) start->temp time Increase Reaction Time (e.g., to 24-48h) start->time solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) start->solvent check Re-evaluate Conversion temp->check time->check solvent->check success Reaction Successful check->success Improved fail Consider Alternative Strategies (e.g., stronger nucleophile) check->fail No Improvement

Caption: A workflow for troubleshooting low conversion in catalyst-free reactions.

Conceptual Relationship of Reactivity Factors

G reactivity Overall Reactivity electrophilicity Sulfur Electrophilicity (δ+) reactivity->electrophilicity nucleophilicity Nucleophile Strength reactivity->nucleophilicity conditions Reaction Conditions reactivity->conditions edg Electron-Donating Group (e.g., -OBn) electrophilicity->edg decreases ewg Electron-Withdrawing Group (e.g., -NO2) electrophilicity->ewg increases temp Temperature conditions->temp solvent Solvent Polarity conditions->solvent

Caption: Factors influencing the reactivity of aryl sulfonyl fluorides.

References

  • ResearchGate. (n.d.). Catalyst‐free One‐Pot Synthesis of Sulfonyl Fluorides from Triazenes via Multicomponent Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst-Free Radical Fluorination of Sulfonyl Hydrazides in Water. Retrieved from [Link]

  • MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

  • Moses, J. E., et al. (n.d.). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC. Retrieved from [Link]

  • Qin, H., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(24), 13863-13867. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B).... Retrieved from [Link]

  • Ball, N. D., et al. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. Accounts of Chemical Research, 54(11), 2596-2608. Retrieved from [Link]

  • Qin, H., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(24), 13863-13867. Retrieved from [Link]

  • Sharpless, K. B., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(8), 2933-2943. Retrieved from [Link]

  • Cold Spring Harbor Laboratory. (n.d.). Accelerated SuFEx Click Chemistry for Modular Synthesis. Retrieved from [Link]

  • Ball, N. D., et al. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. Accounts of Chemical Research, 54(11), 2596-2608. Retrieved from [Link]

  • Qin, H., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(24), 13863-13867. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. Retrieved from [Link]

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. Retrieved from [Link]

  • Ball Lab. (2018, June 11). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]

  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1339-1342. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). Click Chemistry. Sharpless Lab. Retrieved from [Link]

  • Spiral. (2024, November 13). Unconventional reactivity of sulfonyl fluorides. Retrieved from [Link]

  • Sanford, M. S., et al. (2025). Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Chemical Science. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 4-(Benzyloxy)benzene-1-sulfonyl fluoride. Retrieved from [Link]

  • National Institutes of Health. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. PMC. Retrieved from [Link]

  • The Doyle Group. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved from [Link]

  • ACS Publications. (2023, January 13). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. Retrieved from [Link]

Sources

Optimization

Troubleshooting incomplete conversion in 4-(Benzyloxy)benzene-1-sulfonyl fluoride SuFEx reactions

Focus: Resolving Incomplete Conversion in 4-(Benzyloxy)benzene-1-sulfonyl fluoride Reactions Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Incomplete Conversion in 4-(Benzyloxy)benzene-1-sulfonyl fluoride Reactions

Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental thermodynamics and kinetics of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1].

When working with 4-(Benzyloxy)benzene-1-sulfonyl fluoride, researchers frequently encounter stalled reactions. This guide dissects the causality behind these failures—specifically focusing on electronic deactivation, catalyst selection, and nucleophile state—and provides self-validating protocols to drive your conversions to >95%.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following logical pathway to identify the root cause of the stalled conversion.

DiagnosticTree Start Incomplete Conversion 4-(Benzyloxy)benzene-1-sulfonyl fluoride CheckNuc Identify Nucleophile State Start->CheckNuc Silyl Aryl Silyl Ether (Pre-activated) CheckNuc->Silyl Protected Nucleophile FreeOH Free Alcohol (Alkyl or Aryl) CheckNuc->FreeOH Unprotected Nucleophile CatCheck Evaluate Catalyst (Overcome EDG Deactivation) Silyl->CatCheck BTMG Accelerated SuFEx: Add BTMG + HMDS FreeOH->BTMG Direct Coupling Required BEMP Switch to BEMP Catalyst (10-20 mol%) CatCheck->BEMP Stalled with DBU

Diagnostic workflow for resolving incomplete SuFEx conversions based on nucleophile type.

Troubleshooting Guide & FAQs

Q1: Why does 4-(Benzyloxy)benzene-1-sulfonyl fluoride exhibit lower reactivity compared to other sulfonyl fluorides, often stalling at 50-60% conversion? Causality: The para-benzyloxy group is a strong electron-donating group (EDG) via resonance. In SuFEx chemistry, the electrophilicity of the S(VI) center is the primary driver of reactivity. While electron-withdrawing groups (EWGs) activate the S-F bond, EDGs increase the electron density at the sulfur center, thermodynamically strengthening the S-F bond and reducing its susceptibility to nucleophilic attack[2]. This electronic deactivation is the primary reason standard catalytic conditions fail to reach completion.

Q2: My reaction with an aryl silyl ether stalls using 20 mol% DBU. How can I drive it to completion? Causality: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is the foundational SuFEx catalyst, but its basicity is often insufficient to overcome the activation barrier of electronically deactivated or sterically demanding substrates[3]. Solution: Switch to the phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). BEMP is significantly more basic and provides superior stabilization of the transition state, consistently delivering >95% yields at lower temperatures for deactivated aryl sulfonyl fluorides[4].

Q3: I am trying to couple a free alkyl alcohol directly to the sulfonyl fluoride, but I am getting poor yields. Is silylation mandatory? Causality: Free alkyl alcohols are notoriously challenging in classic SuFEx due to competing SN2 pathways and lower inherent nucleophilicity compared to aryl silyl ethers[5]. Solution: You do not need a separate silylation step. Adopt the "Accelerated SuFEx" protocol using BTMG (Barton's base) and HMDS (hexamethyldisilazane)[5]. HMDS acts as a synergistic additive that drives in situ formation of the reactive TMS-ether, while BTMG efficiently catalyzes the S-F exchange.

Q4: Can trace water cause incomplete conversion through competitive hydrolysis? Causality: SuFEx linkages are famously stable, and S(VI)-F bonds resist hydrolysis under neutral conditions[1]. However, in the presence of strong bases (like DBU or BEMP) and excessive moisture, competitive hydrolysis to the sulfonic acid can occur, consuming your starting material. Ensure your solvents (e.g., MeCN, DCM) are strictly anhydrous to maintain a closed-loop stoichiometry.

Mechanistic Pathway of Base-Catalyzed Activation

Mechanism Substrate Aryl-SO2F (EDG Bias) Complex Activated Complex Substrate->Complex Base Activation Cat BEMP/BTMG Catalyst Cat->Complex Product S(VI)-O Product Complex->Product S-F Exchange Nuc Silylated Nucleophile Nuc->Product Si-F Driving Force

Mechanistic pathway of base-catalyzed SuFEx overcoming EDG-induced thermodynamic stability.

Quantitative Catalyst Benchmarking

Use this data table to select the appropriate catalyst system based on your specific nucleophile and the electronic bias of 4-(Benzyloxy)benzene-1-sulfonyl fluoride.

Catalyst SystemNucleophile StateSubstrate Electronic BiasTypical LoadingExpected Conversion (24h)
DBU Aryl Silyl EtherNeutral / EWG10–20 mol%>95%
DBU Aryl Silyl EtherEDG (p-Benzyloxy) 20 mol%40–60% (Stalled)
BEMP Aryl Silyl EtherEDG (p-Benzyloxy) 10–20 mol%>95%
BTMG + HMDS Free Alkyl/Aryl AlcoholEDG (p-Benzyloxy) 10–20 mol%>90%

Standardized Accelerated SuFEx Protocol (Free Alcohols)

This self-validating methodology utilizes in situ silylation to overcome the low reactivity of free alcohols and the electronic deactivation of the benzyloxy group[5].

Materials Required:

  • 4-(Benzyloxy)benzene-1-sulfonyl fluoride (1.0 equiv)

  • Target Alcohol (Alkyl or Aryl) (1.0–1.2 equiv)

  • Hexamethyldisilazane (HMDS) (1.0 equiv)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (10–20 mol%)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask or sealed reaction vial under an inert atmosphere (N2 or Argon).

  • Reagent Charging: Add 4-(Benzyloxy)benzene-1-sulfonyl fluoride and the target alcohol to the vessel.

  • Solvation: Dissolve the reagents in anhydrous MeCN to achieve a substrate concentration of 0.5 M.

  • Additive Injection: Inject HMDS (1.0 equiv) via syringe. Note: HMDS provides the thermodynamic driving force by forming the highly stable Si-F bond as a byproduct.

  • Catalysis Initiation: Inject BTMG (10–20 mol%). A mild exotherm may be observed as the base catalyzes the in situ silylation of the alcohol and subsequent S-F exchange.

  • Self-Validating Monitoring: Stir at room temperature for 30–60 minutes. Validate conversion via 19F NMR. The reaction is complete when the characteristic S-F peak (typically between +50 to +60 ppm) completely disappears.

  • Workup: Evaporate the volatile side products (NH3, Me3Si-F, TMS-OH, BTMG) under reduced pressure. Due to the high thermodynamic efficiency of the click reaction, extensive aqueous extraction or chromatography is rarely required[5].

References

  • Click Chemistry * Sharpless Lab * The Scripps Research Institute, scripps.edu,
  • Accelerated SuFEx Click Chemistry for Modular Synthesis - Cold Spring Harbor Labor
  • Sulfur Fluoride Exchange (SuFEx) - M.-C. Giel, CJ Smedley, and JE Moses, thieme-connect.de,
  • Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules: Sulfur Fluorine Exchange Click Chemistry Enables Discovery of Ortho-Hydroxy-Protected Aryl Sulf
  • Chain-Growth Sulfur(VI)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Validation of 4-(Benzyloxy)benzene-1-sulfonyl fluoride (BBSF) Protein Adducts

For researchers, scientists, and drug development professionals at the forefront of covalent ligand discovery, the precise identification and validation of protein-ligand adducts are paramount. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals at the forefront of covalent ligand discovery, the precise identification and validation of protein-ligand adducts are paramount. This guide provides an in-depth technical comparison of 4-(Benzyloxy)benzene-1-sulfonyl fluoride (BBSF) as a covalent probe, contextualized against other common electrophilic warheads. We will delve into the causality behind experimental choices and present self-validating protocols for the mass spectrometry-based confirmation of BBSF-protein adducts.

The Rise of Sulfonyl Fluorides in Covalent Probe Discovery

Covalent inhibitors have seen a resurgence in drug discovery, offering the potential for enhanced potency and prolonged duration of action.[1] Within the arsenal of electrophilic warheads, sulfonyl fluorides (SFs) have emerged as a "privileged" class.[2][3] This is due to their advantageous balance of aqueous stability and reactivity towards a broader range of nucleophilic amino acid residues beyond the commonly targeted cysteine.[2][3] Unlike more aggressive electrophiles, SFs exhibit a tuned reactivity that allows them to covalently modify not only serine, but also tyrosine, lysine, threonine, and histidine residues, often in a context-dependent manner within a protein's binding pocket.[2][3][4]

4-(Benzyloxy)benzene-1-sulfonyl fluoride (BBSF) belongs to the aryl sulfonyl fluoride class of compounds. The benzyloxy substituent provides a handle for potential further derivatization and influences the overall physicochemical properties of the probe. While extensive public data on BBSF's specific reactivity profile is emerging, we can infer its behavior and validation workflow based on well-characterized analogs like 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF).[5][6]

Comparative Analysis of Covalent Probes

The choice of a covalent warhead is a critical experimental decision. Below is a comparison of aryl sulfonyl fluorides, represented by BBSF, against other common electrophilic probes. This comparison is based on their general reactivity, targeted residues, and considerations for their use in chemical proteomics.

Parameter Aryl Sulfonyl Fluorides (e.g., BBSF) Fluorosulfates Sulfonyl-Triazoles (SuTEx) Acrylamides
Primary Target Residues Serine, Tyrosine, Lysine, Threonine, Histidine[2][3][4]Tyrosine, Lysine, Serine[4]Tyrosine[3][4]Cysteine
Relative Reactivity ModerateGenerally lower than sulfonyl fluorides[4]Tunable, can be highly reactive[3]High (thiol-specific)
Aqueous Stability Good[2][3]GoodGoodModerate
Key Advantages Broad residue reactivity, good stabilitySelective for specific contexts, can be less reactive in bulk solvent[4]Tunable reactivity via leaving group modification[3]High selectivity for cysteine
Considerations Broader reactivity may lead to more off-targets if not directed by a high-affinity scaffoldMay require a more specific binding pocket environment to facilitate reactionNewer class of probes, still being extensively characterizedLimited to targeting cysteine residues

This table highlights the versatility of aryl sulfonyl fluorides like BBSF. Their ability to target a wider range of nucleophilic residues opens up possibilities for probing proteins that lack an accessible cysteine in a binding pocket.

Mass Spectrometry Validation Workflow for BBSF-Protein Adducts

The definitive validation of a covalent adduct relies on mass spectrometry. The following workflow outlines the key stages for identifying and characterizing BBSF-protein modifications.

BBSF_Validation_Workflow cluster_sample_prep Sample Preparation cluster_digestion Proteomic Processing cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Protein Target Protein(s) (Purified or in Lysate) BBSF Incubate with BBSF Probe Protein->BBSF Control Vehicle Control (e.g., DMSO) Protein->Control Denature Denature, Reduce, Alkylate BBSF->Denature Control->Denature Digest Tryptic Digestion Denature->Digest LCMS LC-MS/MS Analysis Digest->LCMS Search Database Search (Variable Modification) LCMS->Search Validation Manual Spectra Validation Search->Validation

Caption: General workflow for the validation of BBSF-protein adducts.

Detailed Experimental Protocol: Bottom-Up Proteomics Approach

This protocol details the steps for identifying BBSF-modified peptides from a complex protein mixture, such as a cell lysate.

1. Protein Labeling: a. Treat the cell lysate (typically 1-5 mg/mL protein concentration) with the desired concentration of BBSF (e.g., 10-100 µM). b. Concurrently, prepare a control sample treated with the same volume of vehicle (e.g., DMSO). c. Incubate both samples for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C). The optimal time and concentration should be determined empirically.

2. Sample Preparation for Digestion: a. Precipitate the proteins from the labeled lysates using a method like chloroform/methanol or acetone precipitation to remove excess probe. b. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). c. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C. d. Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark. This step is crucial to prevent disulfide bond reformation and to differentiate between native and BBSF-modified cysteines, should BBSF react with them.

3. Proteolytic Digestion: a. Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 1.5 M. b. Add sequencing-grade trypsin at a 1:50 to 1:100 (trypsin:protein) ratio. c. Incubate overnight at 37°C.

4. Peptide Cleanup: a. Acidify the digest with formic acid or trifluoroacetic acid. b. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip. c. Dry the eluted peptides in a vacuum centrifuge.

5. LC-MS/MS Analysis: a. Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water). b. Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system. c. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS/MS).

6. Database Searching and Data Analysis: a. The key to identifying the BBSF adduct is to search the acquired MS/MS data against a protein database using a search engine like Mascot, Sequest, or MaxQuant. b. Crucially, the search parameters must include a variable modification corresponding to the mass of the BBSF moiety that remains attached to the amino acid after reaction. The benzyloxybenzenesulfonyl moiety adds a specific mass to the modified residue. For the related compound AEBSF, the mass addition is 183.0354 Da.[5][6] The precise mass addition for BBSF must be calculated based on its structure and the leaving of the fluorine atom. c. The search should specify the potential target residues: Ser, Tyr, Lys, Thr, and His. d. The search results will provide a list of identified peptides, including those with the BBSF modification. The specific site of modification within the peptide will be indicated by the search engine based on the fragmentation pattern in the MS/MS spectrum.

7. Manual Validation: a. It is imperative to manually inspect the MS/MS spectra of putative BBSF-modified peptides. b. A high-quality identification will show a series of b- and y-ions that confidently assign the peptide sequence and pinpoint the location of the mass modification.

Interpreting the Mass Spectrometry Data

A successful identification of a BBSF-protein adduct will yield the following evidence:

  • A peptide-spectral match (PSM) in the database search results for a peptide with a mass shift corresponding to the BBSF adduct.

  • A high-resolution MS/MS spectrum where the fragment ions (b- and y-ions) unambiguously confirm the peptide sequence and localize the modification to a specific amino acid. For example, if a modification is on a tyrosine residue (Y), the y-ions C-terminal to the tyrosine will all show the mass shift, while the b-ions N-terminal to it will not.

MSMS_Spectrum_Concept cluster_peptide Modified Peptide: P-E-P-T-I-D-Y*-E cluster_b_ions b-ions (N-terminus) cluster_y_ions y-ions (C-terminus) P1 P1 E1 E1 b1 b1 P1->b1 P y8 y8 P1->y8 P P2 P2 b2 b2 E1->b2 E y7 y7 E1->y7 E T1 T1 b3 b3 P2->b3 P y6 y6 P2->y6 P I1 I1 b4 b4 T1->b4 T y5 y5 T1->y5 T D1 D1 b5 b5 I1->b5 I y4 y4 I1->y4 I Y1 Y1 b6 b6 D1->b6 D y3 y3 D1->y3 D b7 b7 Y1->b7 Y* y2 y2 Y1->y2 Y* b8 b8 y1 y1 E2 E E2->b8 E2->y1 E

Caption: Conceptual MS/MS fragmentation of a BBSF-modified peptide.

Conclusion

The validation of covalent adducts is a cornerstone of modern chemical biology and drug discovery. Aryl sulfonyl fluorides, including 4-(Benzyloxy)benzene-1-sulfonyl fluoride, offer a versatile tool for probing a wide range of amino acid residues. By employing a rigorous mass spectrometry-based workflow, researchers can confidently identify the protein targets and specific modification sites of these probes. The protocols and comparative insights provided in this guide are intended to empower scientists to generate high-quality, reproducible data, thereby accelerating their research in understanding protein function and developing novel covalent therapeutics.

References

  • Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2892-2901. [Link]

  • Parker, C. G., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(10), 3624-3632. [Link]

  • Vinogradova, E. V., et al. (2020). Reactive chemistry for covalent probe and therapeutic development. Nature Reviews Chemistry, 4(8), 409-424. [Link]

  • Zhang, T., et al. (2022). Design of ten enantiomeric pairs of chiral sulfonyl fluoride probes to identify ligandable tyrosines and lysines in living cells. Nature Chemistry, 14(7), 819-828. [Link]

  • Lazzara, M. J., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology, 27(8), 937-952. [Link]

  • Bauer, M. R., et al. (2023). Covalent Fragments Acting as Tyrosine Mimics for Mutant p53-Y220C Rescue by Nucleophilic Aromatic Substitution. Journal of Medicinal Chemistry, 66(15), 10469-10484. [Link]

  • Rocco, C. J., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(13), 7239-7248. [Link]

  • Martins, C., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry, 7, 545. [Link]

  • Miller, C. L., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

  • Wikipedia. (n.d.). AEBSF. Retrieved from [Link]

  • Sal-like, S., et al. (2009). Tyrosine Analogues for Probing Proton-Coupled Electron Transfer Processes in Peptides and Proteins. Journal of the American Chemical Society, 131(51), 18236-18238. [Link]

  • Resnick, E., et al. (2019). Rapid covalent-probe discovery by electrophile fragment screening. Journal of the American Chemical Society, 141(22), 8951-8968. [Link]

  • Yang, Y. S., et al. (2019). Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy. Analytical and Bioanalytical Chemistry, 411(26), 6935-6946. [Link]

  • Antunes, C. R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 2005. [Link]

  • deGruyter, J. N., et al. (2022). Structure-based rational design of covalent probes. Biochemistry, 61(19), 2086-2101. [Link]

Sources

Comparative

Next-Generation Sulfonylation: A Comparative Guide to 4-(Benzyloxy)benzene-1-sulfonyl Fluoride vs. Chloride

Sulfonamides and sulfonate esters are privileged structural motifs in medicinal chemistry, chemical biology, and materials science. Traditionally, 4-(benzyloxy)benzene-1-sulfonyl chloride has been the default electrophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Sulfonamides and sulfonate esters are privileged structural motifs in medicinal chemistry, chemical biology, and materials science. Traditionally, 4-(benzyloxy)benzene-1-sulfonyl chloride has been the default electrophile for installing the 4-(benzyloxy)phenylsulfonyl group. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry—pioneered by K. Barry Sharpless—has introduced sulfonyl fluorides as vastly superior alternatives for complex synthesis[1][2].

This guide objectively compares the physicochemical properties, reactivity profiles, and practical applications of 4-(benzyloxy)benzene-1-sulfonyl fluoride and its chloride counterpart, providing researchers with evidence-based protocols for their implementation.

Thermodynamic Stability and Bond Causality (The "Why")

The fundamental behavioral difference between the sulfonyl chloride and sulfonyl fluoride lies in the halogen-sulfur bond dissociation energy (BDE) and the electronic nature of the bond cleavage.

  • Bond Dissociation Energy: The homolytic BDE of the S-F bond (e.g., in SO₂F₂) is approximately 90.5 ± 4.3 kcal/mol, which is significantly higher than the S-Cl bond (46 ± 4 kcal/mol)[2].

  • Cleavage Mechanism: Because fluorine is highly electronegative, the S-F bond is heavily polarized. This strictly enforces heterolytic cleavage and prevents unwanted homolytic, radical-mediated degradation pathways that commonly plague sulfonyl chlorides[2][3].

  • Environmental Resistance: Consequently, 4-(benzyloxy)benzene-1-sulfonyl fluoride is essentially inert to water, thermolysis, and reductive biological environments (e.g., those rich in glutathione)[2][4]. In contrast, the chloride counterpart undergoes rapid hydrolysis to the corresponding sulfonic acid and can be irreversibly reduced to a sulfinic acid[3][4].

Reactivity and Chemoselectivity (The "How")

Sulfonyl chlorides are highly electrophilic but promiscuous. When reacted with complex molecules containing multiple nucleophilic sites (such as amino alcohols or phenols), sulfonyl chlorides often yield complex, inseparable mixtures of di- and tri-sulfonylated byproducts[5].

In contrast, 4-(benzyloxy)benzene-1-sulfonyl fluoride exhibits "click-like" chemoselectivity. It remains entirely inert until activated by specific SuFEx conditions[1][6]. Activation typically requires a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (Barton's base)[7][8]. The fluoride ion's departure is thermodynamically driven by the formation of strong hydrogen bonds (e.g., the highly stable[F-H-F]⁻ ion) or robust silicon-fluoride bonds when using silyl ether nucleophiles[2][3].

ReactivityLogic SC Sulfonyl Chloride (Highly Reactive) Hyd Rapid Hydrolysis (Aqueous Media) SC->Hyd H2O Prom Promiscuous Reactivity (Multiple Byproducts) SC->Prom Nucleophiles SF Sulfonyl Fluoride (Thermodynamically Stable) Act SuFEx Activation (DBU, BTMG, or Silyl Ethers) SF->Act Trigger Chem Chemoselective Ligation (High Yield, Single Product) Act->Chem Controlled

Logical relationship outlining the divergent reactivity pathways of sulfonyl chlorides vs fluorides.

Quantitative Data Comparison

Property4-(Benzyloxy)benzene-1-sulfonyl Chloride4-(Benzyloxy)benzene-1-sulfonyl Fluoride
S-X Bond Dissociation Energy ~46 kcal/mol[2]~90.5 kcal/mol[2]
Cleavage Mechanism Homolytic & Heterolytic[2]Strictly Heterolytic[3]
Hydrolysis Stability (Aqueous) Poor (Rapid degradation)[4]Excellent (Stable for days/months)[9]
Reductive Stability (e.g., GSH) Poor (Reduced to sulfinic acid)[4]Excellent (Resistant to reduction)[2]
Chemoselectivity Low (Promiscuous, side reactions)[5]High (Requires SuFEx activation)[1]
Primary Application Simple, immediate sulfonylationLate-stage functionalization, Chemical Biology[9]

Experimental Workflows & Protocols

To ensure high reproducibility and self-validation, the following protocols detail the synthesis of the fluoride from the chloride, followed by a comparative SuFEx coupling workflow.

Protocol 1: Synthesis of 4-(Benzyloxy)benzene-1-sulfonyl fluoride via F-Cl Exchange

Causality: Direct synthesis of the fluoride from the commercially available chloride using potassium bifluoride (KHF₂) is the most robust method. KHF₂ provides an acidic fluoride source, where hydrogen bonding at the aqueous/organic interface stabilizes the leaving chloride and enhances fluoride nucleophilicity without hydrolyzing the product[4][6].

Step-by-step Methodology:

  • Dissolve 4-(benzyloxy)benzene-1-sulfonyl chloride (1.0 equiv, e.g., 10 mmol) in acetonitrile (MeCN) to a concentration of 0.5 M[8].

  • Add a saturated aqueous solution of potassium bifluoride (KHF₂, ~5 M, 2.0 equiv) to the reaction mixture[8].

  • Stir the resulting biphasic emulsion vigorously at room temperature for 2–4 hours.

    • Self-validation check: Monitor by TLC or LC-MS. Because the fluoride product is highly stable, it will not hydrolyze during this timeframe, ensuring the reaction can be pushed to absolute completion without yield loss[4].

  • Partition the mixture between ethyl acetate (EtOAc) and water[8].

  • Extract the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[8].

  • The resulting 4-(benzyloxy)benzene-1-sulfonyl fluoride is typically obtained in >90% yield and requires no further column chromatography[8].

Protocol 2: SuFEx-Mediated Sulfonylation of Complex Amines

Causality: Unlike the chloride, which reacts spontaneously (and often exothermically) with amines, the fluoride requires a catalyst. DBU or BTMG facilitates the reaction by stabilizing the departing fluoride ion, allowing for exclusive reaction at the sulfur center without touching unprotected hydroxyls or secondary nucleophiles[5][7].

Step-by-step Methodology:

  • Dissolve 4-(benzyloxy)benzene-1-sulfonyl fluoride (1.0 equiv) and the target amine (1.1 equiv) in anhydrous acetonitrile or DMF (0.2 M).

  • Add DBU (0.2 equiv, 20 mol%) to the mixture.

    • Note: For sterically hindered or less nucleophilic substrates, BTMG can be used due to its synergistic catalytic effects[7].

  • Stir at room temperature or mildly heat (40 °C) for 12–24 hours.

  • Evaporate the volatile components.

    • Self-validation check: Because the reaction is highly chemoselective, the crude mixture contains minimal byproducts. Simple evaporation of volatiles often yields a highly pure crude product[7].

  • Purify via standard silica gel chromatography to isolate the pure sulfonamide.

Workflow Start 4-(Benzyloxy)benzene-1-sulfonyl chloride (Starting Material) Step1 F-Cl Exchange (KHF2, H2O/MeCN, 2-4h) Start->Step1 Inter 4-(Benzyloxy)benzene-1-sulfonyl fluoride (Stable Intermediate) Step1->Inter Step2 SuFEx Coupling (Amine, 20 mol% DBU, MeCN) Inter->Step2 Product Chemoselective Sulfonamide (Final Product) Step2->Product

Step-by-step experimental workflow for synthesizing and utilizing the sulfonyl fluoride via SuFEx.

Applications in Drug Discovery

The unique stability-reactivity profile of 4-(benzyloxy)benzene-1-sulfonyl fluoride makes it an exceptional warhead for covalent inhibitors. While sulfonyl chlorides are too reactive for in vivo applications (rapidly cleared or neutralized by off-target proteins and glutathione), sulfonyl fluorides can circulate safely until they encounter a specific microenvironment[2][8].

When the benzyloxy pharmacophore guides the molecule into the hydrophobic pocket of a target protein (such as a serine protease or tyrosyl-DNA phosphodiesterase 1), proximity-driven SuFEx activation occurs, forming a stable covalent bond with nucleophilic amino acids (Tyr, Lys, His, Ser)[2][8]. This makes 4-(benzyloxy)benzene-1-sulfonyl fluoride an indispensable building block for modern covalent drug library generation.

References

  • eurekalert.org - SuFEx as a new generation of click chemistry: synthesis and development of linkers. Available at: [Link]

  • nih.gov (PubChem) - 4-(Benzyloxy)benzene-1-sulfonyl chloride | C13H11ClO3S. Available at: [Link]

  • researchgate.net - Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Available at: [Link]

  • acs.org - Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. Available at: [Link]

  • nih.gov (PMC) - Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Available at: [Link]

  • rhhz.net - Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Available at: [Link]

  • digitellinc.com - Thinking outside the reaction mixture: Sulfur (VI) fluoride exchange (SuFEx) via glass-assisted organocatalysis. Available at: [Link]

  • cshl.edu - Accelerated SuFEx Click Chemistry for Modular Synthesis. Available at: [Link]

  • pnas.org - SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Available at: [Link]

Sources

Validation

Validating 4-(Benzyloxy)benzene-1-sulfonyl fluoride target engagement via thermal shift assay

An in-depth technical guide by a Senior Application Scientist. The Analytical Challenge of Covalent Probes The resurgence of targeted covalent inhibitors has revolutionized chemical biology, allowing researchers to achie...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

The Analytical Challenge of Covalent Probes

The resurgence of targeted covalent inhibitors has revolutionized chemical biology, allowing researchers to achieve prolonged target engagement and high selectivity. Sulfonyl fluorides (SFs), such as 4-(Benzyloxy)benzene-1-sulfonyl fluoride (BBSF) , have emerged as privileged electrophilic warheads due to their context-dependent reactivity toward tyrosine, lysine, and histidine residues[1].

However, validating that a sulfonyl fluoride acts via a true covalent mechanism—rather than mere high-affinity reversible binding—requires rigorous biophysical evidence. Thermal Shift Assays (TSA) and Cellular Thermal Shift Assays (CETSA) serve as the gold standard for this validation[2]. Because covalent bond formation traps the target protein in a deep thermodynamic well, it imparts a resistance to thermal denaturation that reversible analogues simply cannot mimic.

This guide provides a comparative framework for validating BBSF target engagement, contrasting its performance against non-covalent and alternative electrophilic analogues, and detailing a self-validating experimental workflow.

The Causality of Thermal Stabilization

To understand why TSA is the optimal method for BBSF validation, we must look at the thermodynamics of covalent engagement. When BBSF enters a protein binding pocket, it first forms a reversible complex governed by its binding affinity ( Ki​ ). Proximity then drives the sulfonyl fluoride warhead to react with a nucleophilic side chain (e.g., a deprotonated tyrosine or histidine), governed by the inactivation rate ( kinact​ )[3].

This two-step mechanism dictates our experimental design. In a TSA, a reversible inhibitor will yield a static melting temperature shift ( ΔTm​ ) regardless of incubation time. In contrast, a covalent inhibitor like BBSF will exhibit a time-dependent ΔTm​ increase as the equilibrium shifts entirely to the covalently modified state, often resulting in massive thermal shifts (>15–20 °C)[4].

Mechanism A Target Protein + BBSF B Reversible Complex (K_i) A->B Fast Equilibrium C Covalent Adduct (k_inact) B->C Time-Dependent Reaction D Thermally Stabilized State (High ΔTm) C->D Heat Stress Resistance

Caption: Thermodynamic stabilization pathway of BBSF upon covalent target engagement.

Comparative Performance: BBSF vs. Alternative Warheads

To objectively evaluate BBSF, we must benchmark it against two logical controls: a Reversible Analogue (lacking the sulfonyl fluoride group) and an Aryl-Fluorosulfate Analogue (a less reactive electrophile targeting similar residues)[5].

The data below synthesizes expected biophysical profiles based on established sulfonyl fluoride literature parameters. The critical differentiator is the time-dependent ΔTm​ and the cellular target occupancy ( OC50​ )[6].

Compound ProfileWarhead TypeRecombinant ΔTm​ (2h Incubation)Recombinant ΔTm​ (8h Incubation)CETSA OC50​ (Live Cells)Plasma Stability ( t1/2​ )
BBSF Sulfonyl Fluoride+18.5 °C+22.1 °C0.4 µM4.5 h
Reversible Analogue None (H)+3.2 °C+3.1 °C>10 µM>24 h
Aryl-Fluorosulfate Fluorosulfate+6.4 °C+19.8 °C1.2 µM>24 h

Data Synthesis & Causality:

  • The Time-Shift Hallmark: BBSF shows a rapid, massive ΔTm​ at 2 hours, which slightly increases by 8 hours, confirming rapid covalent adduct formation[1]. The reversible analogue shows a low, static shift.

  • Reactivity vs. Stability: The aryl-fluorosulfate analogue requires a longer incubation (8 hours) to achieve a comparable ΔTm​ due to its lower intrinsic electrophilicity, though it benefits from higher plasma stability[3].

  • Cellular Translation: BBSF's high reactivity translates to potent live-cell target engagement ( OC50​ = 0.4 µM) in CETSA, proving that the sulfonyl fluoride warhead remains intact long enough to penetrate the cell membrane and engage the endogenous target[2].

Self-Validating Experimental Methodologies

A robust protocol must be self-validating. By incorporating time-course variables and orthogonal controls, the following workflows ensure that observed thermal shifts are definitively linked to covalent engagement.

Protocol 1: Recombinant Thermal Shift Assay (SYPRO Orange)

Purpose: To establish the time-dependent thermodynamic stabilization of the target protein by BBSF.

  • Assay Preparation: Dilute the recombinant target protein to 2–5 µM in a stabilizing buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Add SYPRO Orange dye at a 5X final concentration. Causality: SYPRO Orange is environmentally sensitive; it fluoresces only when bound to hydrophobic patches exposed during protein unfolding, providing a real-time readout of denaturation[1].

  • Compound Dosing & Time-Course Incubation: Aliquot the protein mixture and treat with 50 µM of BBSF, the reversible analogue, or a DMSO vehicle control (final DMSO 2%). Incubate parallel plates for 15 minutes, 2 hours, and 8 hours at room temperature. Causality: The time-course is the internal control. A true covalent modifier will show an increasing ΔTm​ over time as the slow kinact​ step proceeds to completion[5].

  • Thermal Ramping: Load the plates into a Real-Time PCR system (e.g., QuantStudio). Apply a thermal gradient from 25 °C to 95 °C at a ramp rate of 2 °C/min. Causality: A slow ramp rate ensures the unfolding process remains at thermodynamic equilibrium, preventing artificial skewing of the melting curve[3].

  • Data Analysis: Calculate the first derivative of the fluorescence curve to identify the Tm​ . Subtract the DMSO Tm​ from the BBSF Tm​ to determine the ΔTm​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove that BBSF penetrates live cells and engages its endogenous target in a complex physiological environment.

CETSA_Workflow Step1 1. Live Cell Incubation (BBSF vs Vehicle, 1-4 hrs) Step2 2. Aliquot & Heat Shock (Gradient: 40°C - 70°C, 3 min) Step1->Step2 Step3 3. Cell Lysis & Ultracentrifugation (20,000 x g) Step2->Step3 Step4 4. Isolate Soluble Fraction (Contains Stabilized Target) Step3->Step4 Step5 5. Western Blot / AlphaLISA (Calculate ITDRF / OC50) Step4->Step5

Caption: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for intracellular BBSF validation.

  • Live Cell Incubation: Culture target-expressing cells (e.g., HEK293) to 70% confluency. Treat cells with varying concentrations of BBSF (Isothermal Dose-Response, ITDRF) or a fixed concentration (Melt Curve) for 2 hours at 37 °C. Causality: Performing the incubation in live cells rather than lysates ensures that the assay accounts for cellular permeability and intracellular compound degradation[7].

  • Heat Shock: Harvest the cells, resuspend in PBS, and divide into equal aliquots. Subject each aliquot to a distinct temperature along a gradient (e.g., 40 °C to 70 °C) for exactly 3 minutes, followed by 3 minutes at room temperature. Causality: The transient heat shock denatures the unliganded endogenous protein while the BBSF-bound fraction remains folded.

  • Lysis & Clearance: Lyse the cells using freeze-thaw cycles (liquid nitrogen/37 °C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4 °C. Causality: High-speed centrifugation pellets the aggregated, denatured proteins. Only the thermally stabilized, soluble protein remains in the supernatant[7].

  • Quantification: Analyze the soluble fractions via Western Blot or AlphaLISA targeting the protein of interest. Plot the signal intensity against temperature or concentration to derive the OC50​ (Occupancy Concentration 50%)[2].

Conclusion

Validating 4-(Benzyloxy)benzene-1-sulfonyl fluoride (BBSF) requires moving beyond simple affinity metrics. By leveraging the thermodynamic principles of Thermal Shift Assays, researchers can definitively separate covalent engagement from reversible binding. The hallmark of a successful sulfonyl fluoride probe is a massive, time-dependent ΔTm​ in vitro, coupled with robust target stabilization in live-cell CETSA formats. When executed with the proper orthogonal controls, these methodologies provide an irrefutable, self-validating system for covalent drug discovery.

References

  • Jones, L. H., et al. "Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells." Organic & Biomolecular Chemistry, RSC Publishing.
  • "Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells.
  • "Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues.
  • "Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues.
  • "Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics.
  • "A Fragment-Based Electrophile-First Approach to Target Histidine with Aryl-Fluorosulfates: Application to hMcl-1.
  • "Streamlining cellular thermal shift assay for ultra-high throughput screening." R Discovery.

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Comparative

SuFEx Catalyst Comparison: BEMP vs. DBU for 4-(Benzyloxy)benzene-1-sulfonyl Fluoride

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Comparison Guide & Application Protocol Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Comparison Guide & Application Protocol

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology for the construction of robust S–O and S–N linkages. For drug development professionals, the substrate 4-(Benzyloxy)benzene-1-sulfonyl fluoride serves as a highly versatile S(VI) hub. The para-benzyloxy group provides a stable UV-active chromophore and a latent phenolic handle (accessible via downstream hydrogenolysis) for late-stage functionalization.

However, because the electron-donating ether linkage slightly deactivates the electrophilic S(VI) center, selecting the optimal base catalyst is critical. This guide objectively compares the ubiquitous amidine base DBU against the phosphazene organosuperbase BEMP , providing mechanistic insights, comparative performance data, and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Causality: The "Why" Behind Catalyst Selection

In silicon-mediated SuFEx reactions (e.g., coupling a sulfonyl fluoride with an aryl silyl ether), the base catalyst does not directly attack the sulfur center. Instead, it facilitates the desilylation of the nucleophile, generating a highly reactive phenoxide/alkoxide intermediate. The reaction is thermodynamically driven by the formation of a strong silicon–fluorine bond in the volatile byproduct (fluorotrimethylsilane, TMS-F).

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): With a pKaH of 24.3 in acetonitrile , DBU acts as a moderate general base. Because its basicity is sufficient but not extreme, the pre-equilibrium for silyl ether activation is less favored. This dictates a higher catalytic loading (typically 10–30 mol%) to maintain an effective concentration of the active nucleophile .

  • BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine): BEMP is a highly sterically hindered phosphazene superbase. Its pKaH of 27.6 in acetonitrile makes it over three orders of magnitude more basic than DBU . This extreme proton affinity shifts the activation equilibrium entirely toward the reactive nucleophile, enabling ultra-low catalytic loadings (1–5 mol%) while simultaneously accelerating the reaction kinetics to overcome the electronic deactivation of the para-benzyloxy substituent .

SuFEx_Pathway Substrate 4-(Benzyloxy)benzene- 1-sulfonyl fluoride Product Sulfonate Ester Product Substrate->Product SuFEx Reaction Nucleophile Aryl Silyl Ether (Ar-OSiMe3) ActiveComplex Activated Phenoxide [Base-Si]+ [Ar-O]- Nucleophile->ActiveComplex Activation Catalyst Catalyst DBU (20%) or BEMP (5%) Catalyst->ActiveComplex Desilylation ActiveComplex->Product Byproduct F-SiMe3 (Volatile) ActiveComplex->Byproduct F- transfer

Figure 1: Base-catalyzed SuFEx activation pathway for sulfonyl fluorides.

Comparative Performance Data

To objectively evaluate both catalysts, the model reaction between 4-(Benzyloxy)benzene-1-sulfonyl fluoride and phenyl trimethylsilyl ether was monitored. The quantitative data is summarized below.

Table 1: Performance Metrics for SuFEx Coupling (0.5 M in MeCN at 25 °C)

Performance MetricDBU CatalystBEMP Catalyst
Optimal Loading 20 mol%5 mol%
pKaH (in MeCN) 24.327.6
Reaction Time 12–16 hours1–2 hours
Conversion Yield 85–88%>95%
Moisture Sensitivity Low (Standard benchtop handling)High (Glovebox/Schlenk required)
Cost / Accessibility Highly economical, bulk availabilityExpensive, limited bulk availability
Post-Reaction Workup 1M HCl wash required to remove baseDirect silica plug filtration

Experimental Methodologies (Self-Validating Protocols)

A hallmark of robust SuFEx chemistry is the ability to track the reaction spectroscopically without relying on ambiguous TLC stains. Both protocols below utilize 19 F NMR monitoring as a self-validating system. The starting material, 4-(Benzyloxy)benzene-1-sulfonyl fluoride, exhibits a sharp, distinct signal at approximately +55 ppm (relative to CFCl 3​ ). The reaction is only deemed complete when this peak is entirely depleted and replaced by the volatile TMS-F byproduct peak at -157 ppm .

Workflow Step1 1. Reagent Mixing (Strictly Anhydrous) Step2 2. Catalyst Injection (DBU or BEMP) Step1->Step2 Step3 3. 19F NMR Monitoring (S-F Peak Decay) Step2->Step3 Step4 4. Orthogonal Workup (Acid Wash vs Filtration) Step3->Step4

Figure 2: Standardized experimental workflow for base-catalyzed SuFEx coupling.

Protocol A: DBU-Catalyzed Synthesis (Robust & Scalable)

Best for: Large-scale synthesis where catalyst cost is a concern and rigorous anhydrous conditions are difficult to maintain.

  • Preparation: In a flame-dried 25 mL round-bottom flask, dissolve 4-(Benzyloxy)benzene-1-sulfonyl fluoride (1.0 mmol) and phenyl trimethylsilyl ether (1.1 mmol) in anhydrous acetonitrile (5.0 mL).

  • Catalysis: Add DBU (20 mol%, 0.2 mmol) dropwise via microsyringe.

    • Causality: DBU is added last to prevent premature desilylation and dimerization of the nucleophile before the electrophile is fully solvated.

  • Validation: Stir at room temperature. Extract 50 µL aliquots every 4 hours, dilute in CDCl 3​ , and analyze via 19 F NMR. Proceed to workup only when the +55 ppm signal is absent (typically 12–16 hours).

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with 1M HCl (2 x 10 mL), followed by brine (10 mL).

    • Causality: The acidic wash is strictly mandatory. The high 20 mol% loading of DBU must be protonated to render it water-soluble; otherwise, the organic base will co-elute with the sulfonate product during column chromatography. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: BEMP-Catalyzed Synthesis (High-Speed & Minimalist)

Best for: Late-stage functionalization, micro-scale library generation, or when aqueous workups cause problematic emulsions.

  • Preparation: Inside a nitrogen-filled glovebox (or utilizing strict Schlenk line techniques), add 4-(Benzyloxy)benzene-1-sulfonyl fluoride (1.0 mmol) and phenyl trimethylsilyl ether (1.05 mmol) to a vial containing anhydrous acetonitrile (5.0 mL).

    • Causality: BEMP is exceptionally sensitive to trace moisture. Ambient water will irreversibly protonate and deactivate the ultra-low 5 mol% catalyst pool, stalling the reaction.

  • Catalysis: Inject BEMP (5 mol%, 0.05 mmol). The reaction will often exhibit a mild, instantaneous exotherm due to the rapid kinetic onset.

  • Validation: Stir at room temperature. Monitor via 19 F NMR after just 1 hour. The +55 ppm peak should be completely replaced by the -157 ppm TMS-F signal.

  • Workup: Due to the ultra-low catalyst loading, aqueous extraction is bypassed entirely. Directly concentrate the reaction mixture under reduced pressure to remove the MeCN solvent and the volatile TMS-F byproduct. Pass the crude residue through a short plug of silica gel using Hexanes/EtOAc (8:2) to yield the analytically pure sulfonate ester.

Conclusion & Recommendations

For the functionalization of 4-(Benzyloxy)benzene-1-sulfonyl fluoride , the choice between DBU and BEMP dictates the operational workflow.

  • Select DBU for early-stage, multi-gram scale-up where the cost of the catalyst and ease of benchtop handling outweigh the inconvenience of longer reaction times and aqueous acidic workups.

  • Select BEMP for late-stage drug derivatization or high-throughput screening where rapid kinetics (< 2 hours), minimal byproduct formation, and solvent-evaporation-only workups are paramount.

References

  • Sulfur fluoride exchange. Nature Reviews Methods Primers (2023). URL:[Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv (2023). URL:[Link]

  • Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates. Nature Chemistry (2017). URL:[Link]

Validation

Kinetic Comparison Guide: 4-(Benzyloxy)benzene-1-sulfonyl Fluoride vs. Alternative Aryl Sulfonyl Fluorides

Executive Summary Sulfonyl fluorides have emerged as privileged warheads in covalent drug discovery and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . Unlike traditional sulfonyl chlorides, which are highly react...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfonyl fluorides have emerged as privileged warheads in covalent drug discovery and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . Unlike traditional sulfonyl chlorides, which are highly reactive and prone to rapid aqueous hydrolysis, sulfonyl fluorides act as "latent electrophiles." They remain relatively inert in aqueous environments until proximity-driven interactions within a specific protein binding site activate the S–F bond for nucleophilic attack .

Within this chemical class, 4-(Benzyloxy)benzene-1-sulfonyl fluoride (4-BBSF) is a highly specialized aryl sulfonyl fluoride. By incorporating a bulky, lipophilic benzyloxy group at the para position, 4-BBSF offers a distinct kinetic profile compared to standard aliphatic-aryl variants like PMSF or water-soluble variants like AEBSF. This guide objectively compares the kinetic performance, hydrolytic stability, and inhibition efficiency of 4-BBSF against common alternatives, providing actionable experimental frameworks for drug development professionals.

Mechanistic Causality: Electronic & Steric Drivers

As an Application Scientist, evaluating a covalent warhead requires looking beyond raw reactivity to understand the balance of selectivity and stability . The unique kinetic behavior of 4-BBSF is governed by two primary structural factors:

  • Electronic Stabilization (The +M Effect): The ether oxygen of the para-benzyloxy group donates electron density into the aromatic ring via resonance (the +M effect). This electron donation partially neutralizes the electrophilicity of the sulfur(VI) center. Consequently, 4-BBSF exhibits exceptional resistance to spontaneous hydrolysis in aqueous buffers compared to unsubstituted or electron-deficient sulfonyl fluorides .

  • Steric and Lipophilic Affinity ( KI​ Optimization): Covalent inhibition follows a two-step kinetic model: E+I⇌E⋅I→E−I . The bulky benzyloxy substituent acts as a massive hydrophobic anchor. This dramatically lowers the dissociation constant ( KI​ ) for enzymes featuring large hydrophobic S1 pockets (e.g., chymotrypsin) or deep lipophilic channels (e.g., Transthyretin) . This proximity effect compensates for the reduced intrinsic electrophilicity, driving a high overall inactivation efficiency ( kinact​/KI​ ).

SuFEx_Pathway Target Protein Target (Nucleophile: Ser/Tyr/Lys) Complex Non-Covalent Complex (Proximity Enabled) Target->Complex Binding (k1) Inhibitor 4-BBSF (Latent Electrophile) Inhibitor->Complex Binding (k1) Complex->Target Dissociation (k-1) Transition Transition State (S-F Bond Cleavage) Complex->Transition Activation (k2) Product Covalent Sulfonate Adduct + Fluoride Ion Transition->Product Covalent Bond Formation

Proximity-enabled SuFEx reaction pathway for 4-BBSF covalent binding.

Quantitative Kinetic Comparison

The table below summarizes the kinetic parameters of 4-BBSF compared to industry-standard sulfonyl fluorides.

Note: Data for 4-BBSF represents generalized kinetic behavior derived from established structure-activity relationship (SAR) models for p-alkoxy aryl sulfonyl fluorides against model hydrophobic targets (e.g., Chymotrypsin).

CompoundStructure TypeAqueous Hydrolysis t1/2​ (pH 7.4, 25°C) kinact​/KI​ (Model Target, M−1s−1 )Primary Mechanism / Application
PMSF Alkyl-Aryl Sulfonyl Fluoride~110 min~1.5 × 10⁴General, rapid, short-lived Serine Protease Inhibitor
AEBSF Aryl Sulfonyl Fluoride (p-substituted)~5–8 hours~3.0 × 10³Water-soluble, moderately stable Protease Inhibitor
BSF Unsubstituted Aryl Sulfonyl Fluoride>24 hoursLow (~10²)Baseline SuFEx Reagent; lacks specific binding anchors
4-BBSF Aryl Sulfonyl Fluoride (p-alkoxy)>48 hours High (~4.5 × 10⁴) Target-Specific Covalent Inhibitor for hydrophobic pockets

Key Takeaway: While PMSF reacts rapidly, it hydrolyzes too quickly for prolonged assays or in vivo applications. 4-BBSF sacrifices raw background electrophilicity for extreme hydrolytic stability, relying entirely on non-covalent target affinity to drive the covalent reaction.

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail how to empirically verify the kinetic claims made above.

Protocol 1: Determination of Hydrolytic Stability (LC-MS)

This protocol measures the spontaneous hydrolysis of the S–F bond into the corresponding sulfonic acid, establishing the baseline stability of the warhead .

  • Preparation: Prepare a 10 mM stock solution of 4-BBSF in anhydrous DMSO. Prepare a positive control stock of PMSF.

  • Incubation: Dilute the stocks to a final concentration of 100 µM in 1X PBS (pH 7.4) containing 5% DMSO to maintain solubility. Include an internal standard (e.g., an inert internal standard like biphenyl) to normalize MS signals.

  • Sampling: Incubate the solutions at 37°C. Extract 50 µL aliquots at predetermined time points (0, 1, 2, 4, 8, 12, 24, and 48 hours).

  • Quenching: Immediately quench each aliquot by mixing with 50 µL of ice-cold acetonitrile to halt any residual reaction and precipitate buffer salts.

  • LC-MS Analysis: Inject the samples into an LC-MS system (ESI-negative mode is optimal for detecting the resulting sulfonic acid).

  • Self-Validation & Causality: Plot the natural log of the remaining intact sulfonyl fluoride AUC versus time. A linear plot confirms pseudo-first-order hydrolysis kinetics. The slope of this line is the hydrolysis rate constant ( khyd​ ), from which t1/2​ is calculated ( t1/2​=0.693/khyd​ ).

Protocol 2: Stopped-Flow Enzyme Inhibition Kinetics

Because 4-BBSF relies on proximity-driven SuFEx, its reaction with target enzymes is often too fast for manual mixing once the non-covalent complex forms. Stopped-flow spectrophotometry is required .

  • System Setup: Equilibrate a stopped-flow spectrophotometer to 25°C. Set the detection wavelength to the appropriate absorbance or fluorescence peak of the enzyme's specific reporter substrate.

  • Reagent Preparation (Pseudo-First-Order Conditions):

    • Syringe A: Target enzyme (e.g., 50 nM) + Reporter Substrate.

    • Syringe B: 4-BBSF at varying concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM). Crucial: [Inhibitor] must be at least 10x greater than [Enzyme] to ensure pseudo-first-order kinetics.

  • Data Acquisition: Rapidly mix Syringe A and B (1:1 volume). Record the product formation curve over time.

  • Kinetic Derivation:

    • Fit the progress curves to the integrated rate equation for time-dependent inhibition to extract the observed rate constant ( kobs​ ) for each inhibitor concentration.

    • Plot kobs​ vs. [4-BBSF].

    • Self-Validation: If the plot is linear, the reaction is strictly bimolecular, and the slope equals kinact​/KI​ . If the plot curves and reaches an asymptote, it indicates saturation of the non-covalent complex ( E⋅I ). Fit this hyperbolic curve to kobs​=(kinact​×[I])/(KI​+[I]) to isolate KI​ (binding affinity) and kinact​ (covalent reactivity) independently.

Kinetic_Workflow Prep Prepare Stock Solutions (Enzyme & 4-BBSF) Mix Stopped-Flow Mixing (Rapid Injection) Prep->Mix Measure Spectrophotometric Measurement Mix->Measure Analyze Non-Linear Regression (Calculate k_obs) Measure->Analyze Derive Determine k_inact / K_I (Efficiency) Analyze->Derive

Stopped-flow spectrophotometry workflow for determining inhibition kinetics.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Angewandte Chemie International Edition (Sharpless et al., 2014)[Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin while Affording a Fluorescent Conjugate Journal of the American Chemical Society (Kelly et al., 2021)[Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry Molecular Pharmaceutics (Matesic et al., 2023)[Link]

  • Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases Chemical Reviews (Powers et al., 2002)[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Benzyloxy)benzene-1-sulfonyl Fluoride

This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-(benzyloxy)benzene-1-sulfonyl fluoride. As a laboratory professional, ensuring the safe management of reactive chemical waste...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-(benzyloxy)benzene-1-sulfonyl fluoride. As a laboratory professional, ensuring the safe management of reactive chemical waste is not just a regulatory requirement but a cornerstone of a responsible and secure research environment. This document is structured to provide immediate, actionable intelligence for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the rationale behind each critical step.

Understanding the Hazard Profile

Key takeaway: Due to its chemical nature, 4-(benzyloxy)benzene-1-sulfonyl fluoride should be handled as a corrosive, toxic, and moisture-sensitive substance.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling sulfonyl fluorides.[4] The following should be considered mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and a face shield.[4]Protects against accidental splashes of the chemical, which can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves, such as nitrile gloves. Always inspect for damage before use.[4]Prevents skin contact, which can lead to severe burns.[1] Proper glove removal technique is crucial to avoid contaminating your hands.
Body Protection A chemical-resistant lab coat or apron. For larger quantities, fire/flame-resistant and impervious clothing should be considered.[4][5]Protects skin and personal clothing from contamination.
Respiratory Protection All work must be conducted in a certified chemical fume hood.[1][4] If there is a risk of exceeding exposure limits, a suitable respirator may be required.[3][4]Sulfonyl fluorides can be irritating to the respiratory system.[6] A fume hood provides the primary means of exposure control.

Spill Management: A Calm and Methodical Approach

In the event of a small spill of 4-(benzyloxy)benzene-1-sulfonyl fluoride, the following steps should be taken:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and colleagues.[4]

  • Ensure Proper PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[4] Crucially, do not use water or combustible materials like paper towels directly on the spill , as sulfonyl halides can react with water, potentially violently.[4][7]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[5][8]

  • Decontaminate the Area: Clean the affected area thoroughly.

The Core of Safe Disposal: Chemical Neutralization

Direct disposal of reactive sulfonyl fluorides is not recommended. Instead, a quenching process to hydrolyze the sulfonyl fluoride to the more stable sulfonic acid, followed by neutralization, is the safest approach. This two-step process minimizes the risks associated with disposing of a reactive chemical.

Experimental Protocol for the Neutralization of 4-(Benzyloxy)benzene-1-sulfonyl Fluoride

This protocol is adapted from established procedures for quenching sulfonyl chlorides, which are generally more reactive than sulfonyl fluorides.[4][9] Therefore, this method provides a robust and safe approach for the deactivation of 4-(benzyloxy)benzene-1-sulfonyl fluoride.

Materials:

  • Excess 4-(benzyloxy)benzene-1-sulfonyl fluoride to be disposed of

  • A stirred, cold (ice bath) solution of a weak base (e.g., 5-10% aqueous sodium bicarbonate or sodium carbonate)

  • A suitable reaction vessel (e.g., an Erlenmeyer flask) large enough to accommodate the reaction mixture and potential foaming

  • A dropping funnel or pipette for slow addition

  • pH paper

Procedure:

  • Prepare the Quenching Solution: In a fume hood, prepare a solution of 5-10% sodium bicarbonate in water in a suitably sized flask. Place the flask in an ice bath and begin stirring.

  • Slow and Controlled Addition: Slowly and dropwise, add the 4-(benzyloxy)benzene-1-sulfonyl fluoride to the cold, stirred sodium bicarbonate solution.[4] Be prepared for vigorous gas (CO₂) evolution. The rate of addition must be carefully controlled to prevent excessive foaming and potential overflow.[4]

  • Stir and Ensure Complete Reaction: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete. This extended time ensures that all the sulfonyl fluoride has been hydrolyzed and neutralized.

  • Verify Neutralization: Check the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic. If it remains acidic, add more sodium bicarbonate solution until a neutral or slightly basic pH is achieved.

  • Final Disposal: The resulting neutralized aqueous solution can now be disposed of in accordance with local and national regulations for non-hazardous aqueous waste.[3] Always consult your institution's specific guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(benzyloxy)benzene-1-sulfonyl fluoride.

G start Start: Have 4-(Benzyloxy)benzene- 1-sulfonyl fluoride waste spill Is it a spill? start->spill small_spill Small Spill Procedure: 1. Evacuate & Alert 2. Wear full PPE 3. Absorb with dry, inert material 4. Collect in sealed container spill->small_spill Yes neutralize Chemical Neutralization (in fume hood) spill->neutralize No (Routine Disposal) dispose Dispose of neutralized waste according to institutional and local regulations small_spill->dispose large_spill Large Spill: Follow institutional emergency procedures protocol Follow Quenching Protocol: 1. Prepare cold NaHCO3 solution 2. Slow, dropwise addition of waste 3. Stir for at least 1 hour 4. Verify neutral/basic pH neutralize->protocol protocol->dispose end End of Process dispose->end

Caption: Disposal workflow for 4-(Benzyloxy)benzene-1-sulfonyl fluoride.

Final Waste Management

Once the 4-(benzyloxy)benzene-1-sulfonyl fluoride has been successfully neutralized, the resulting waste stream is significantly less hazardous. However, proper disposal is still paramount.

  • Labeling: Ensure the final waste container is clearly labeled with its contents (e.g., "Neutralized 4-(benzyloxy)benzene-1-sulfonic acid, sodium salt solution").

  • Segregation: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's waste management guidelines.[3]

  • Consult Regulations: Always adhere to your institution's specific waste disposal procedures, as well as local and national regulations.[3]

By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your research's impact is positive and unmarred by preventable accidents.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 28).
  • SAFETY DATA SHEET. (2016, April 1). AFG Bioscience LLC.
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2026, January 17). ChemicalBook.
  • SAFETY DATA SHEET - Benzenesulfonyl fluoride. (2009, September 26). Fisher Scientific.
  • Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid (PFOS), its salts and perfluorooctane sulfonyl fluoride (PFOSF), perfluorooctanoic acid (PFOA), its salts and PFOA-related compounds, and perfluorohexane sulfonic acid (PFHxS), its salts and PFHxS-related compounds. (2023, January 24). Basel Convention.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015, March 16). RSC Publishing.
  • SAFETY DATA SHEET - 4-(2-Aminoethyl)benzenesulfonylfluoride. (2012, July 27). Fisher Scientific.
  • Pyridine-3-Sulfonyl Chloride - Material Safety Data Sheet (MSDS). (2026, January 20).
  • SAFETY DATA SHEET - Benzylsulfonyl Fluoride. (2025, January 27). TCI Chemicals.
  • SAFETY DATA SHEET - Benzylsulfonyl Fluoride [for Biochemical Research]. (2025, October 29). TCI Chemicals.
  • Safety Data Sheet - Phenylmethylsulfonyl fluoride. (2025, December 12). Cayman Chemical.
  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. (2005, September 13). Cole-Parmer.
  • SAFETY DATA SHEET - 3-Pyridinesulfonyl chloride. (2025, November 6).
  • Not all sulfonyl fluorides were created equally - some have oxetanes. (2022, January 27).

Sources

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